molecular formula C35H52N8O7 B065381 Desotamide CAS No. 194660-14-5

Desotamide

Cat. No.: B065381
CAS No.: 194660-14-5
M. Wt: 696.8 g/mol
InChI Key: LJGXNPVJAKBNOK-DTWKRICWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desotamide is a promising cyclic lipopeptide antibiotic, primarily isolated from Streptomyces, that demonstrates potent antibacterial activity against a range of Gram-positive pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis. This membrane-targeting approach makes it a compelling candidate for research into novel therapeutic strategies to combat the growing global threat of antibiotic resistance. Beyond its direct bactericidal effects, this compound is also a valuable tool in microbiological and biochemical research for studying bacterial membrane biophysics, structure-activity relationships (SAR) of lipopeptides, and potential synergistic effects with conventional antibiotics. Our product is supplied as a high-purity compound, rigorously characterized by HPLC and mass spectrometry to ensure consistent and reliable performance in your research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXNPVJAKBNOK-DTWKRICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941214
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194660-14-5
Record name Desotamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desotamide: A Technical Overview of a Novel Antibiotic Family with an Undetermined Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desotamide is a family of cyclic hexapeptide antibiotics produced by Streptomyces species. First isolated in 1997, these non-ribosomal peptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains. Despite significant interest in their biosynthesis and the development of synthetic analogues to explore structure-activity relationships, the precise molecular mechanism of action for the this compound family remains unknown as of late 2025.[1][2] This document provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its antibacterial properties, biosynthesis, and the insights gained from structure-activity relationship studies.

Introduction to the this compound Family

The Desotamides are a class of cyclic peptides that belong to the broader family of non-ribosomal peptide antibiotics.[1][3] This family includes several members such as this compound A-G, wollamides, surugamides, and others, all produced by various strains of Streptomyces.[1][2] These compounds are of significant interest to the scientific community due to the urgent need for new classes of antibiotics with novel mechanisms of action to combat rising antimicrobial resistance.[2] this compound A, a representative member of this family, is a cyclohexapeptide with the structure cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The members of the this compound family are characterized by their cyclic structure, the presence of both L- and D-amino acids, and often contain unusual or modified amino acid precursors.[1]

While Desotamides are classified as bacterial growth inhibitors, their specific molecular target has not yet been identified.[1][2][4] Research has confirmed their efficacy against various pathogens and their low cytotoxicity to mammalian cells, indicating a selective action against bacteria.[2]

Antibacterial Activity of Desotamides

Desotamides exhibit a significant inhibitory effect against a range of Gram-positive bacteria. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The following table summarizes the reported MIC values for this compound A and some of its more potent synthetic analogues against various bacterial strains.

CompoundS. aureus (ATCC 29213)S. pneumoniae (NCTC 7466)MRSE (shhs-E1)MRSA (USA300)
This compound A 16 µg/mL12.5 µg/mL32 µg/mL-
This compound A4 ---8 µg/mL
This compound A6 ---8 µg/mL

Data sourced from multiple studies. MRSE: Methicillin-resistant Staphylococcus epidermidis; MRSA: Methicillin-resistant Staphylococcus aureus.[2][5]

Biosynthesis of this compound

The biosynthesis of this compound is a key area of research and is better understood than its mechanism of action. Desotamides are synthesized by non-ribosomal peptide synthetases (NRPSs), which are large, multi-enzyme complexes. The process involves a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A particularly noteworthy feature of the this compound biosynthetic pathway is the use of a standalone cyclase enzyme for the final cyclization and release of the peptide from the NRPS machinery.[1][3] This is distinct from many other NRPS systems where the terminal thioesterase (TE) domain performs this function. The biosynthetic gene cluster for this compound has been identified and studied, providing insights into the enzymatic machinery responsible for producing the various amino acid precursors, including non-proteinogenic ones.[1][4]

Desotamide_Biosynthesis_Workflow cluster_precursors Amino Acid Precursors cluster_nrps NRPS Assembly Line cluster_release Peptide Release and Cyclization Asn L-Asn NRPS Module 1 (aIle) Module 2 (D-Leu) Module 3 (Leu) Module 4 (Trp) Module 5 (Gly) Module 6 (Asn) Asn->NRPS:f5 Gly Gly Gly->NRPS:f4 Trp L-Trp Trp->NRPS:f3 Leu L-Leu Leu->NRPS:f2 DLeu D-Leu DLeu->NRPS:f1 aIle L-allo-Ile aIle->NRPS:f0 LinearPeptide Linear Hexapeptide NRPS->LinearPeptide Peptide Synthesis Cyclase Standalone Cyclase (SurE) LinearPeptide->Cyclase Offloading This compound This compound Cyclase->this compound Cyclization

Biosynthesis of this compound via NRPS.

Structure-Activity Relationship (SAR) Studies

To investigate the potential of this compound as a therapeutic agent and to understand the chemical features crucial for its bioactivity, several structure-activity relationship (SAR) studies have been conducted.[2][5] These studies involve the chemical synthesis of various this compound analogues and the subsequent evaluation of their antibacterial efficacy.

Key findings from these studies include:

  • Tryptophan at Position V: The tryptophan residue is considered essential for the antibacterial activity of Desotamides.[2]

  • Residues at Positions II and VI: Modifications at these positions have a significant impact on antibacterial potency. For instance, substituting L-allo-isoleucine at position II with L-isoleucine and replacing glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a two- to four-fold increase in activity against certain strains.[5]

  • Stereochemistry: The presence of D-amino acids is a common feature of non-ribosomal peptides and is often crucial for their biological activity, contributing to their stability against proteases.

Experimental Protocols: Synthesis of this compound Analogues

While experimental protocols for elucidating the mechanism of action are not available, the methods for synthesizing this compound analogues are well-documented. A common approach is Solid-Phase Peptide Synthesis (SPPS).

A general workflow for the synthesis of this compound analogues is as follows:

  • Resin Loading: The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

  • Peptide Chain Elongation: The linear peptide is assembled on the resin through sequential coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids.

  • Cleavage: The protected linear peptide is cleaved from the resin under mild acidic conditions.

  • Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution to yield the final cyclic product.

  • Purification: The crude product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin 1. Resin Loading Elongation 2. Chain Elongation (SPPS) Resin->Elongation Cleavage 3. Cleavage from Resin Elongation->Cleavage Cyclization 4. Solution-Phase Cyclization Cleavage->Cyclization Purification 5. Purification (HPLC) Cyclization->Purification

General workflow for this compound synthesis.

Conclusion and Future Outlook

The this compound family of antibiotics represents a promising class of compounds in the ongoing search for novel antimicrobial agents. They exhibit potent activity against clinically relevant Gram-positive pathogens and possess favorable selectivity for bacterial over mammalian cells. While significant progress has been made in understanding their biosynthesis and in exploring their structure-activity relationships, their molecular mechanism of action remains an open and critical question for future research.[1][2] Elucidating the specific cellular target and the mechanism by which Desotamides inhibit bacterial growth will be pivotal for their further development as therapeutic agents and for potentially overcoming existing antibiotic resistance mechanisms.

References

Spectroscopic Scrutiny of Desotamide A: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Desotamide A, a cyclic hexapeptide with notable antibacterial properties. The following sections detail the methodologies and data integral to its structural determination, offering a foundational resource for researchers in natural product chemistry and drug development.

Introduction to this compound A

This compound A is a cyclic hexapeptide originally isolated from Streptomyces scopuliridis. Its structure is characterized by the amino acid sequence cyclo(Asn-Gly-Trp-Leu-D-Leu-aIle). The presence of non-proteinogenic and D-amino acids makes it a compelling subject for synthetic and medicinal chemistry. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of more potent analogues. Spectroscopic techniques are the cornerstone of this structural elucidation.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of this compound A and its analogues. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such peptides.

Table 1: High-Resolution Mass Spectrometry Data for this compound A and Selected Analogues

CompoundAmino Acid SequenceMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound Acyclo(Asn-Gly-Trp-Leu-D-Leu-aIle)C₃₅H₅₂N₈O₇697.4032Not explicitly stated in reviewed literature, but analogues are consistent.
This compound A1cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-Arg)C₃₉H₆₂N₁₁O₇796.4828796.4832[1]
This compound A3cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-d-His)C₃₉H₅₇N₁₀O₇777.4406777.4403[1]
This compound A4cyclo(Asn-Ile-d-Leu-Leu-Trp-d-Lys)C₃₉H₆₂N₉O₇768.4767768.4774[1]
This compound A7cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly)C₃₅H₅₃N₈O₇697.4032697.4025[2]
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is used.[1]

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150 °C.

    • Mass Range: A wide mass range is scanned (e.g., m/z 100-2000) to detect the parent ion and any potential fragments.

    • Collision Energy (for MS/MS): For fragmentation studies, a collision gas (e.g., argon) is introduced, and the collision energy is varied (e.g., 10-40 eV) to induce fragmentation.

cluster_workflow Mass Spectrometry Workflow for Cyclic Peptide Analysis Sample Sample ESI_Source Electrospray Ionization (Positive Mode) Sample->ESI_Source Introduction Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Ion Beam Collision_Cell Collision Cell (q) (Fragmentation with Argon) Q1->Collision_Cell Selected Ion TOF_Analyzer Time-of-Flight Analyzer (Mass Analysis) Collision_Cell->TOF_Analyzer Fragment Ions Detector Detector TOF_Analyzer->Detector Ion Detection Data_Analysis Data Analysis (Elemental Composition, Sequence) Detector->Data_Analysis Signal

General workflow for tandem mass spectrometry analysis of a cyclic peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is indispensable for the complete structural elucidation of this compound A, providing information on the connectivity and stereochemistry of the amino acid residues.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound A Residues (in DMSO-d₆)

Amino Acid ResidueProtonExpected Chemical Shift (ppm)
Asparagine (Asn)α-H4.0 - 4.5
β-H2.5 - 2.8
Amide NH7.5 - 8.5
Side-chain NH₂6.8 - 7.5
Glycine (Gly)α-H3.5 - 4.0
Amide NH8.0 - 9.0
Tryptophan (Trp)α-H4.2 - 4.8
β-H3.0 - 3.4
Amide NH8.0 - 8.8
Indole NH10.5 - 11.0
Aromatic Hs6.9 - 7.7
Leucine (Leu/D-Leu)α-H4.0 - 4.5
β-H1.4 - 1.8
γ-H1.5 - 1.9
δ-CH₃0.8 - 1.0
Amide NH7.8 - 8.5
allo-Isoleucine (aIle)α-H3.8 - 4.3
β-H1.8 - 2.2
γ-CH₂1.1 - 1.5
γ-CH₃0.8 - 1.0
δ-CH₃0.8 - 1.0
Amide NH7.8 - 8.5

Table 3: ¹³C NMR Spectroscopic Data for this compound A7 (cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly)) in DMSO-d₆

This analogue is structurally very similar to this compound A, with the substitution of Gly for aIle and Ile for Gly. The chemical shifts provide a reference for the expected values for this compound A.

Chemical Shift (ppm)
172.8, 172.1, 171.9, 171.5, 170.9, 170.9, 168.9 (Carbonyls)
136.1, 127.0, 123.5, 120.9, 118.3, 118.1, 111.3, 110.0 (Tryptophan aromatic/indole)
55.3, 51.9, 51.9, 50.8, 49.2, 43.3 (α-Carbons)
41.5, 40.4, 40.4, 36.7, 27.4 (β, γ, δ Carbons)
24.5, 24.2, 24.2, 23.1, 22.6, 22.5, 22.4, 22.1, 20.8 (Alkyl side chains)

Data from Xu et al., 2021.[2]

2D NMR Spectroscopy for Structural Elucidation

2D NMR experiments are crucial for assembling the structure of this compound A.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is used to trace the spin systems within each amino acid residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for linking amino acid residues by observing correlations between the amide proton of one residue and the α-carbon of the preceding residue.

cluster_workflow 2D NMR-Based Structure Elucidation Workflow 1H_NMR 1D ¹H NMR COSY 2D COSY 1H_NMR->COSY Identify_Spin_Systems Identify Amino Acid Spin Systems COSY->Identify_Spin_Systems HSQC 2D HSQC Identify_Spin_Systems->HSQC HMBC 2D HMBC Identify_Spin_Systems->HMBC Assign_Carbons Assign ¹³C Resonances HSQC->Assign_Carbons Sequence_Peptide Determine Amino Acid Sequence HMBC->Sequence_Peptide NOESY_ROESY 2D NOESY/ROESY Sequence_Peptide->NOESY_ROESY 3D_Structure Determine 3D Conformation NOESY_ROESY->3D_Structure

Logical workflow for the structure elucidation of a cyclic peptide using 2D NMR.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving peptides and has a wide chemical shift window.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for analysis.[1]

  • 1D ¹H NMR:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • Parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., -1 to 12 ppm), and a relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR:

    • A proton-decoupled pulse sequence is used.

    • A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

    • The spectral width should cover the expected range for carbons in a peptide (e.g., 0 to 180 ppm).

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences for each experiment are employed.

    • The spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.

    • The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise in a reasonable amount of time.

Other Spectroscopic Techniques

While NMR and mass spectrometry are the primary tools for structure elucidation, other spectroscopic methods can provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups and provide insights into the secondary structure of peptides.

  • Amide A band (~3300 cm⁻¹): Associated with N-H stretching.

  • Amide I band (~1650 cm⁻¹): Primarily C=O stretching, sensitive to the peptide's secondary structure (e.g., α-helices, β-sheets, turns).

  • Amide II band (~1550 cm⁻¹): A combination of N-H bending and C-N stretching.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution. For solution-state analysis, a solvent with minimal IR absorbance in the regions of interest is chosen.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with an accumulation of multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting and quantifying peptides containing aromatic amino acids. In this compound A, the tryptophan residue is the dominant chromophore.

  • Absorbance Maximum: Tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm. This can be used to determine the concentration of the peptide solution using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: The peptide is dissolved in a UV-transparent solvent (e.g., water, methanol, or a buffer solution) at a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.

Conclusion

The structural elucidation of this compound A is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while a suite of 1D and 2D NMR experiments reveals the detailed atomic connectivity and stereochemistry. Complementary techniques such as FTIR and UV-Vis spectroscopy can further corroborate the structural features. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers engaged in the analysis of this compound A and other complex cyclic peptides.

References

An In-depth Technical Guide to the Desotamide and Wollamide Family of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The desotamide and wollamide family of cyclic peptides represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.[1][2][3] Originating from marine and soil-derived Streptomyces species, these non-ribosomally synthesized peptides have garnered considerable interest within the scientific community.[1][4] Their unique structural features, including the presence of non-proteinogenic amino acids and a distinct macrocyclic core, contribute to their biological activity and make them attractive scaffolds for the development of novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the this compound and wollamide family, detailing their chemical structures, biosynthesis, and biological activities. A core focus is placed on presenting quantitative data in a structured format, providing detailed experimental protocols for their synthesis and evaluation, and visualizing key experimental workflows to aid in research and development efforts.

Introduction to Desotamides and Wollamides

The this compound and wollamide family are a group of cyclic hexapeptides to decapeptides that are part of the broader class of non-ribosomal peptides (NRPs).[1][2] The founding member, this compound A, was first isolated in 1997.[4] Subsequently, a number of congeners, including desotamides B-F, and the closely related wollamides A and B, have been discovered from various Streptomyces species.[4]

Structurally, these peptides are characterized by a macrocyclic ring ranging from six to ten amino acids.[1][2] They often incorporate unusual or non-proteinogenic amino acids, such as L-allo-isoleucine and D-amino acids, which play a crucial role in their conformational stability and biological function.[1] A key distinction between the two sub-families is the presence of a basic amino acid, such as ornithine, in the wollamides, which is absent in the desotamides.[5] This structural difference is believed to be a key determinant of their differing biological activity spectra, with wollamides exhibiting potent antimycobacterial properties.[5]

The biosynthesis of these peptides occurs via non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise manner.[6] A particularly interesting feature of their biosynthesis is the involvement of a standalone cyclase for the final macrocyclization step, a departure from the more common thioesterase domains found in many NRPS systems.[1][4]

Chemical Structures

The core structure of the this compound and wollamide family is a cyclic peptide backbone. Variations in the amino acid sequence, stereochemistry, and side-chain modifications give rise to the diversity within this family.

Table 1: Structures of Representative Desotamides and Wollamides

CompoundMolecular FormulaSequence
This compound AC35H52N8O7cyclo(Asn-Gly-Trp-Leu-D-Leu-L-allo-Ile)
This compound BC34H50N8O7cyclo(Asn-Gly-Trp-Leu-D-Leu-Val)
Wollamide BC37H59N9O7cyclo(L-Trp-L-Leu-D-Leu-L-Val-L-Asn-D-Orn)

Quantitative Biological Activity

The this compound and wollamide families exhibit a range of antibacterial activities, with notable potency against Gram-positive pathogens and Mycobacterium tuberculosis. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for selected members of this family and their synthetic analogues.

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound A and its Analogues [7]

CompoundS. aureus ATCC 29213S. aureus MRSA ATCC 43300S. epidermidis ATCC 12228E. faecalis ATCC 29212
This compound A16323264
This compound A48161632
This compound A68161632
This compound A7>128>128>128>128
This compound A8326464128
This compound A9>128>128>128>128
Wollamide B16323264
Wollamide B18161632
Wollamide B28161632

Table 3: Antimycobacterial Activity (MIC and IC50 in µM) of Wollamides

CompoundM. tuberculosis H37Rv (MIC)M. bovis BCG (IC50)
Wollamide B3.1[5]3.1[8]
Wollamide B10.6[5]-
Wollamide B2--
Analogue 7c1.1[5]-
Analogue 13c0.6[5]-

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Wollamide B Analogues

The synthesis of wollamides and their analogues is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by solution-phase cyclization.[1][5][8]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (e.g., Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, etc.)

  • Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Cyclization reagents: HBTU, DIPEA

  • Solvents: Dichloromethane (DCM), DMF, N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Resin Loading: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin. For example, Fmoc-L-Leu-OH is dissolved in DCM with DIPEA and added to the resin. The reaction is allowed to proceed for 2 hours.[8]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 10 minutes, repeated twice.[8]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HATU and DIPEA in NMP and coupled to the deprotected amine on the resin. This step is typically carried out for 1 hour.[8] This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a solution of 20% hexafluoroisopropanol (HFIP) in DCM for 1 hour.[8]

  • Solution-Phase Cyclization: The cleaved, protected peptide is dissolved in a large volume of DMF. HBTU and DIPEA are added, and the reaction is stirred for several hours to facilitate macrocyclization.

  • Global Deprotection: The side-chain protecting groups are removed by treating the cyclic peptide with the TFA cleavage cocktail for 2-3 hours.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or appropriate growth medium for the specific strain

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin, ciprofloxacin)

  • Bacterial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Protocol:

  • Compound Preparation: A serial two-fold dilution of the test compounds is prepared in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Intracellular Mycobacterial Survival Assay

The ability of wollamides to inhibit the growth of M. tuberculosis within macrophages is a key indicator of their potential therapeutic efficacy.

Materials:

  • Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)

  • Mycobacterium tuberculosis H37Rv

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 7H9 broth supplemented with OADC

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar (B569324) plates

Protocol:

  • Macrophage Seeding: Macrophages are seeded into 24-well plates and allowed to adhere overnight.

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophage ratio), for a few hours.

  • Removal of Extracellular Bacteria: The infected cells are washed with fresh medium to remove any bacteria that have not been internalized.

  • Compound Treatment: The infected macrophages are then treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a period of time (e.g., 3-6 days).

  • Cell Lysis and Plating: At the end of the incubation period, the macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on 7H11 agar plates.

  • Colony Forming Unit (CFU) Enumeration: The plates are incubated for 3-4 weeks, after which the number of bacterial colonies is counted to determine the number of surviving intracellular bacteria.

Visualizations of Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Chain Elongation Cycle cluster_cleavage_cyclization Cleavage and Cyclization cluster_final_steps Final Processing Resin_Swelling Resin Swelling (DCM/DMF) First_AA_Loading First Amino Acid Loading (DIPEA) Resin_Swelling->First_AA_Loading Capping Capping Unreacted Sites (Methanol) First_AA_Loading->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 AA_Coupling Amino Acid Coupling (HATU/DIPEA) Washing_1->AA_Coupling Washing_2 Washing (DMF) AA_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HFIP/DCM) Washing_2->Cleavage Cyclization Solution-Phase Cyclization (HBTU/DIPEA) Cleavage->Cyclization Deprotection Global Deprotection (TFA Cocktail) Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization MIC_Workflow Prepare_Compounds Prepare Serial Dilutions of Test Compounds in 96-Well Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Compounds->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or with Plate Reader Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC Intracellular_Assay_Workflow Seed_Macrophages Seed Macrophages in 24-Well Plate Infect_Cells Infect Macrophages with M. tuberculosis (MOI) Seed_Macrophages->Infect_Cells Wash_Cells Wash to Remove Extracellular Bacteria Infect_Cells->Wash_Cells Treat_Cells Treat with Test Compounds Wash_Cells->Treat_Cells Incubate_Cells Incubate for 3-6 Days Treat_Cells->Incubate_Cells Lyse_Cells Lyse Macrophages to Release Intracellular Bacteria Incubate_Cells->Lyse_Cells Plate_Lysate Serially Dilute and Plate Lysate on 7H11 Agar Lyse_Cells->Plate_Lysate Incubate_Plates Incubate Plates (3-4 weeks) Plate_Lysate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU

References

An In-Depth Technical Guide to the Desotamide Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic gene cluster (BGC) responsible for producing desotamides, a family of potent antibacterial cyclohexapeptides. Desotamides are non-ribosomal peptides (NRPs) originally isolated from Streptomyces scopuliridis SCSIO ZJ46.[1][2][3] Their unique structure, which includes non-proteinogenic amino acids, and their significant activity against Gram-positive bacteria make their biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering.[3] This guide details the genetic architecture, biosynthetic logic, and key experimental methodologies associated with the desotamide BGC.

The this compound (dsa) Biosynthetic Gene Cluster Architecture

The this compound BGC was identified through whole-genome scanning of Streptomyces scopuliridis SCSIO ZJ46.[1][2] The cluster, designated dsa, is a contiguous 39-kb segment of genomic DNA containing 17 open reading frames (ORFs).[1][2][3] These genes encode the entire machinery required for this compound production, including the core non-ribosomal peptide synthetase (NRPS) enzymes, proteins for the biosynthesis of the L-allo-Ile precursor, and associated regulatory, transport, and resistance elements.[3] The GenBank accession number for the dsa cluster is KP769807.[3]

Desotamide_BGC Organization of the this compound (dsa) Gene Cluster cluster_dsa dsa Gene Cluster (39 kb) dsaA dsaA Regulator dsaB dsaB Transporter dsaC dsaC Precursor dsaD dsaD Precursor dsaE dsaE Precursor dsaF dsaF Precursor dsaG dsaG NRPS dsaH dsaH NRPS dsaI dsaI NRPS dsaJ dsaJ NRPS dsaK dsaK Cyclase dsaL dsaL Resistance dsaM dsaM Unknown dsaN ... dsaO ... dsaP ... dsaQ ...

Caption: Putative functional organization of the 17 ORFs in the dsa BGC.

The NRPS Assembly Line and Biosynthetic Logic

Desotamides are assembled by a multi-enzyme NRPS complex, a molecular assembly line that does not use a ribosomal template.[4] The core of this machinery consists of four NRPS enzymes (dsaG, dsaH, dsaI, dsaJ) organized into six modules, which corresponds to the six amino acid residues of the this compound scaffold.[3] Each module is responsible for the selection, activation, and incorporation of a single amino acid.[5][6]

The biosynthesis follows the canonical NRPS co-linearity rule, where the sequence of modules on the enzymes dictates the final peptide sequence.[5][7] Key domains within each module perform specific functions:

  • A (Adenylation) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.[5][8]

  • PCP (Peptidyl Carrier Protein) Domain: Covalently tethers the activated amino acid and the growing peptide chain.[5][8]

  • C (Condensation) Domain: Catalyzes the formation of a peptide bond between the upstream peptide chain and the newly recruited amino acid.[5][8]

  • E (Epimerase) Domain: A tailoring domain that converts an L-amino acid into its D-epimer, a feature found in the dsaH gene product, which is responsible for the D-Leu residue in desotamides.[3][8]

  • TE (Thioesterase) Domain / Cyclase: The final module typically contains a Thioesterase (TE) domain that releases the mature peptide, often catalyzing macrocyclization.[5] The this compound family is notable for utilizing a standalone cyclase (dsaK) for this final cyclization and release step.[7][9]

Desotamide_NRPS This compound A Biosynthetic Assembly Line cluster_DsaG DsaG cluster_DsaI DsaI cluster_DsaH DsaH cluster_DsaJ DsaJ cluster_release Release M1 Module 1 A PCP M2 Module 2 C A PCP M1->M2 M3 Module 3 C A PCP M2->M3 M4 Module 4 C A PCP E M3->M4 M5 Module 5 C A PCP M4->M5 M6 Module 6 C A PCP M5->M6 dsaK DsaK (Cyclase) M6->dsaK Product This compound A (Cyclic) dsaK->Product AA1 L-allo-Ile AA1->M1 AA2 Gly AA2->M2 AA3 L-Trp AA3->M3 AA4 L-Leu AA4->M4 AA5 L-Val AA5->M5 AA6 L-Phe AA6->M6

Caption: Modular organization of the NRPS enzymes for this compound A synthesis.

Quantitative Data Summary

Quantitative data for the dsa BGC and its components are summarized below. This information is critical for genetic manipulation, bioinformatic analysis, and heterologous expression efforts.

Table 1: dsa Biosynthetic Gene Cluster - General Properties

PropertyValueSource
Producing OrganismStreptomyces scopuliridis SCSIO ZJ46[1][2]
BGC Size39 kb[1][2][3]
Number of ORFs17[1][2][3]
GenBank AccessionKP769807[3]

Table 2: Putative Functions of Open Reading Frames (ORFs) in the dsa Cluster

GeneProposed FunctionCategory
dsaATranscriptional RegulatorRegulation
dsaBMFS TransporterTransport
dsaC-FIsoleucine hydroxylase/isomerasePrecursor Biosynthesis (L-allo-Ile)
dsaGNRPS (Module 1)Core Synthesis
dsaHNRPS (Modules 4, 5)Core Synthesis
dsaINRPS (Modules 2, 3)Core Synthesis
dsaJNRPS (Module 6)Core Synthesis
dsaKStandalone CyclasePeptide Release/Cyclization
dsaLABC TransporterResistance/Transport
Other ORFsVarious, including hypothetical proteinsMiscellaneous

Key Experimental Protocols

The characterization of the dsa cluster has involved a combination of genomic analysis, heterologous expression, and chemical synthesis. The workflows for these key experimental approaches are outlined below.

Protocol: BGC Identification and Heterologous Expression

This protocol describes the general workflow used to identify the dsa gene cluster and subsequently express it in a heterologous host to confirm its function and produce new analogues.[1][3]

BGC_Expression_Workflow Workflow for BGC Identification and Expression cluster_discovery Discovery Phase cluster_expression Functional Validation genome_scan 1. Whole-Genome Scanning (S. scopuliridis SCSIO ZJ46) bgc_id 2. Bioinformatic Identification of putative NRPS cluster (dsa) genome_scan->bgc_id construct 3. BGC Cloning into Expression Vector bgc_id->construct transformation 4. Transformation into Heterologous Host (e.g., S. coelicolor M1152) construct->transformation fermentation 5. Fermentation & Culture Extraction transformation->fermentation analysis 6. HPLC & MS Analysis of Metabolites fermentation->analysis confirmation 7. Confirmation of this compound Production (A, B, G) analysis->confirmation

Caption: Experimental workflow from genome mining to heterologous production.

Methodology:

  • Genome Scanning: The genome of the native producer, S. scopuliridis SCSIO ZJ46, was sequenced and scanned using bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite BGCs.[3]

  • Cluster Identification: An NRPS gene cluster spanning 39-kb (dsa) was identified as the likely candidate for this compound biosynthesis due to its six-module architecture.[3]

  • Heterologous Expression: The entire dsa cluster was cloned into a suitable expression vector and introduced into a well-characterized heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces lividans TK64.[3]

  • Fermentation and Analysis: The engineered host was cultured under permissive conditions. The culture broth and mycelium were then extracted with organic solvents.

  • Product Identification: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the presence of known desotamides (A, B) and identify any new analogues (e.g., this compound G).[1][3]

Protocol: Solid-Phase Synthesis of this compound Analogues

Chemical synthesis provides a powerful route to generate structural analogues of desotamides for structure-activity relationship (SAR) studies. The typical method employed is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[10][11]

SPPS_Workflow Workflow for Solid-Phase Synthesis of Desotamides resin_load 1. Load first Fmoc-protected amino acid onto resin (2-chlorotrityl chloride) cycle 2. Iterative Synthesis Cycle resin_load->cycle deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) cycle->deprotection cleavage 3. Cleave protected linear peptide from resin (Mild Acid) cycle->cleavage coupling Amino Acid Coupling (HBTU/DIEA) deprotection->coupling coupling->cycle Repeat 5x cyclization 4. Solution-Phase Head-to-Tail Cyclization cleavage->cyclization purification 5. Purification (HPLC) & Characterization (MS, NMR) cyclization->purification

Caption: General workflow for the chemical synthesis of this compound analogues.

Methodology:

  • Resin Loading: The C-terminal amino acid is loaded onto a 2-chlorotrityl chloride resin.[10][11]

  • Peptide Elongation: The linear peptide is constructed through iterative cycles of:

    • Deprotection: Removal of the N-terminal Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).[11]

    • Coupling: Addition of the next Fmoc-protected amino acid, activated by a coupling agent like HBTU in the presence of a base like DIEA.[11]

  • Cleavage: The fully assembled, side-chain-protected linear peptide is cleaved from the resin using a mild acidic solution.[10]

  • Cyclization: The linear precursor is cyclized head-to-tail in a dilute solution to favor intramolecular reaction over polymerization.

  • Purification and Analysis: The final cyclic peptide is purified by preparative HPLC and its structure is confirmed by mass spectrometry and NMR.[11]

References

Desotamide: A Technical Guide to Intrinsic Activity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. It synthesizes publicly available data. The specific molecular target and mechanism of action for the Desotamide family of antibiotics are not yet elucidated. Therefore, this guide focuses on antibacterial potency, as determined by minimum inhibitory concentration (MIC), and the structure-activity relationships (SAR) of this compound analogues, rather than intrinsic activity at a specific receptor.

Introduction

The Desotamides are a family of cyclic hexapeptide and octapeptide antibiotics derived from Streptomyces species.[1][2][3] As non-ribosomal peptides (NRPs), they possess complex structures, often incorporating unusual or modified amino acids.[2][4][5] this compound A and its analogues have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6] A significant advantage highlighted in early studies is their selectivity for bacteria, showing non-cytotoxicity to mammalian cell lines at therapeutic concentrations (IC50 > 30 μM).[3]

Despite their promise, the antimicrobial target for these cyclic peptides remains unknown.[2][3] Interrogating this mechanism of action is a primary goal for future research.[2] This guide provides a comprehensive overview of the known antibacterial potency of this compound A and its synthetic analogues and details the experimental protocols used for their synthesis and evaluation.

Antibacterial Potency of this compound Analogues

The antibacterial potency of Desotamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] Structure-activity relationship studies have synthesized various analogues of this compound A to probe the impact of specific amino acid substitutions on potency.

The data reveals that substitutions at positions II and VI of the cyclic peptide backbone significantly influence antibacterial activity.[1][6] The most potent analogues identified to date, this compound A4 and A6, exhibit a 2- to 4-fold increase in activity against a range of Gram-positive pathogens compared to the parent compound, this compound A.[1][6]

Table 1: Summary of Antibacterial Potency (MIC in μg/mL) of this compound A and Key Analogues

CompoundStructure / Modification (vs. This compound A)S. aureus (ATCC 29213)MRSA (ATCC 43300)S. epidermidis (ATCC 12228)B. subtilis (ATCC 6633)
This compound A (1) cyclo(Asn-allo-Ile-d-Leu-Leu-Trp-Gly)32643216
This compound A4 (13) Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Lys81688
This compound A6 (15) Position II: l-allo-Ile → l-IlePosition VI: Gly → d-Arg832168

Data synthesized from studies by Li et al., 2021.[1][6]

Structure-Activity Relationship (SAR)

SAR studies have been crucial in identifying the key structural motifs required for this compound's antibacterial activity. These studies reveal two primary hotspots for modification in the this compound A scaffold.

  • Position V: The Tryptophan (Trp) residue at position V is indispensable for antibacterial activity. Analogues where Trp is replaced show a significant loss of potency.

  • Positions II and VI: Simultaneous substitution at position II (from l-allo-Ile to l-Ile) and position VI (from Gly to a basic D-amino acid like d-Lys or d-Arg) leads to a marked increase in potency against Gram-positive bacteria.[1][6] In contrast, substituting only at position VI with basic amino acids without changing position II results in inactive compounds.

These findings suggest a synergistic relationship between the residues at positions II and VI that is favorable for antibacterial action.

Caption: Structure-Activity Relationship (SAR) for this compound A.

Experimental Protocols

Protocol for Potency Determination: Broth Microdilution MIC Assay

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against bacterial strains, based on CLSI guidelines.[7][8][9][10]

Materials:

  • 96-well sterile microtiter plates

  • Test compound (e.g., this compound A4) dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the growth medium (CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Reserve one column for a positive control (broth + inoculum, no compound) and one for a negative/sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control wells) to bring the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum to final 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate with Bacteria dilute_inoculum->inoculate prep_plate 3. Prepare 96-Well Plate (100 µL Broth/Well) serial_dilution 4. Perform 2-Fold Serial Dilution of this compound prep_plate->serial_dilution serial_dilution->inoculate incubate 6. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 7. Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end_process End read_mic->end_process

Caption: Experimental workflow for Broth Microdilution MIC Assay.

Protocol for Synthesis of this compound Analogues

This compound analogues are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.[11][12][13][14]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including D-isomers and non-standard amino acids)

  • Coupling agents: HCTU (or HATU/HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection agent: 20% Piperidine (B6355638) in DMF

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

  • Cyclization agent: e.g., HATU, HOAt, DIPEA

  • RP-HPLC system for purification

Procedure:

  • Resin Loading: The first C-terminal amino acid (e.g., Fmoc-Gly-OH) is loaded onto the 2-chlorotrityl resin.

  • Linear Peptide Assembly (SPPS):

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded amino acid, exposing a free amine.

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HCTU) and a base (DIPEA) and added to the resin to form a new peptide bond.

    • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

    • Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the linear sequence of the this compound analogue.

  • Cleavage from Resin:

    • The fully assembled, N-terminally protected linear peptide is cleaved from the 2-CTC resin using a mild acidic solution (e.g., dilute TFA in DCM). This method keeps the side-chain protecting groups intact.

  • Solution-Phase Cyclization:

    • The protected linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF).

    • A cyclization cocktail (e.g., HATU/HOAt/DIPEA) is added to facilitate head-to-tail lactam formation. The reaction is stirred for several hours to days.

  • Global Deprotection and Purification:

    • The cyclic peptide is treated with a strong acid cleavage cocktail (e.g., 95% TFA) to remove all remaining side-chain protecting groups.

    • The crude cyclic peptide is precipitated with cold diethyl ether.

    • The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of this compound

Desotamides are synthesized in Streptomyces by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).[4][15][16][17] The biosynthetic gene cluster (dsa) encodes the NRPS machinery and other necessary enzymes.[17] The NRPS functions as an assembly line, where each module is responsible for incorporating one specific amino acid into the growing peptide chain.

Each module typically contains:

  • Adenylation (A) domain: Selects and activates the specific amino acid.

  • Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.

  • Condensation (C) domain: Catalyzes peptide bond formation.

  • Epimerization (E) domain (optional): Converts L-amino acids to D-amino acids.

The linear peptide is assembled sequentially on the NRPS complex and is finally released and cyclized by a specialized thioesterase or cyclase domain.[5]

NRPS_Biosynthesis cluster_nrps NRPS Assembly Line M1 Module 1 A PCP C Asn M2 Module 2 A PCP C allo-Ile M1->M2 M3 Module 3 A PCP C E Leu → d-Leu M2->M3 M4 Module 4 A PCP C Leu M3->M4 M5 Module 5 A PCP C Trp M4->M5 M6 Module 6 A PCP C Gly M5->M6 TE Thioesterase (Cyclase) M6->TE Chain Release Product This compound A (Cyclic Peptide) TE->Product Cyclization

Caption: Simplified schematic of this compound A biosynthesis via NRPS.

Conclusion and Future Perspectives

The this compound family of antibiotics represents a promising class of antibacterial agents with potent activity against Gram-positive pathogens and a favorable selectivity profile. SAR studies have successfully identified key residues that can be modified to enhance potency, leading to the development of analogues like this compound A4 and A6 with improved MIC values.

The most significant gap in the current understanding of Desotamides is their mechanism of action.[2] Elucidating the molecular target and the downstream cellular pathways affected by these compounds is the highest priority for future research. Identifying the target will not only explain the observed SAR but will also be critical for rational drug design, optimization of the scaffold for improved efficacy, and understanding potential resistance mechanisms.

References

Desotamide: A Technical Guide to a Non-Ribosomal Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desotamide is a member of a growing class of cyclic non-ribosomal peptide antibiotics produced by various Streptomyces species.[1][2] These cyclohexapeptides have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Their unique structural features, arising from a fascinating non-ribosomal biosynthetic pathway, make them an attractive scaffold for the development of new anti-infective agents. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antibacterial spectrum, and the experimental methodologies used for its study.

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health.[3][4] Consequently, there is an urgent need for the discovery and development of novel antibiotics with new mechanisms of action.[3][4] Natural products, particularly those of microbial origin, have historically been a rich source of clinically useful antibiotics.[1][3][4] Non-ribosomal peptides (NRPs) are a diverse class of microbial secondary metabolites synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than by the ribosome.[1][6] This biosynthetic route allows for the incorporation of non-proteinogenic amino acids, resulting in a wide array of structurally complex and biologically active molecules.[1]

The this compound family of antibiotics are cyclic peptides, typically composed of six to ten amino acids.[1][2] First discovered in 1997 from Streptomyces sp. NRRL 21611, the family now includes desotamides A-G, as well as related compounds like the wollamides, surugamides, and ulleungmycins.[1][6][7] These compounds are characterized by the presence of at least one tryptophan or phenylalanine residue and are cyclized by a unique standalone cyclase enzyme.[1][6]

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of an NRPS-mediated pathway. The genetic blueprint for this pathway is encoded in a biosynthetic gene cluster (BGC), which contains genes for the core NRPS machinery, as well as for precursor biosynthesis, regulation, and transport.[1][7]

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core of the this compound synthesis machinery is a multi-modular NRPS enzyme. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is typically composed of the following domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.

  • Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the PCP domain of its own module and the growing peptide chain attached to the PCP domain of the preceding module.

  • Epimerase (E) domain: In some modules, this domain can convert an L-amino acid to its D-isoform.

The biosynthesis of this compound follows the co-linearity principle, where the order of the modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide product.[1]

Precursor Amino Acids

A key feature of the this compound family is the incorporation of non-proteinogenic amino acids. For instance, desotamides can contain L-allo-isoleucine, N-formyl-L-kynurenine, and kynurenine.[1][6] The BGC for this compound often includes genes for the synthesis of these unusual precursors. The formation of L-allo-isoleucine, for example, is catalyzed by a two-enzyme system consisting of an aminotransferase and an isomerase.[1]

Peptide Cyclization

Unlike many NRPS pathways that utilize a terminal thioesterase (TE) domain for peptide release and cyclization, the this compound family employs a standalone cyclase enzyme.[1][2][6] This enzyme, which belongs to the β-lactamase superfamily, recognizes the linear peptide tethered to the final PCP domain and catalyzes an intramolecular cyclization to yield the final cyclic hexapeptide product.[1][6]

Desotamide_Biosynthesis_Pathway cluster_Precursors Amino Acid Precursors AA1 Amino Acid 1 (e.g., N-formyl-kynurenine) Module1 Module1 AA1->Module1 AA2 Amino Acid 2 (e.g., L-allo-Ile) Module2 Module2 AA2->Module2 AA3 Amino Acid 3 Module3 Module3 AA3->Module3 AA4 Amino Acid 4 Module4 Module4 AA4->Module4 AA5 Amino Acid 5 Module5 Module5 AA5->Module5 AA6 Amino Acid 6 Module6 Module6 AA6->Module6 LinearPeptide Linear Hexapeptide-PCP Cyclase Standalone Cyclase LinearPeptide->Cyclase Offloading This compound Cyclic this compound Cyclase->this compound Cyclization Module6->LinearPeptide Chain Elongation & Termination

Antibacterial Activity and Spectrum

Desotamides exhibit potent activity primarily against Gram-positive bacteria.[1] Their spectrum of activity includes clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][4][5] Notably, they are generally non-cytotoxic to mammalian cell lines, suggesting a selective mechanism of action against bacterial targets.[4] The mechanism of action of desotamides is not yet fully elucidated and remains an important area for future research.[1][6]

Quantitative Antibacterial Activity Data

Structure-activity relationship (SAR) studies have been conducted through the chemical synthesis of this compound A analogues to explore and improve their antibacterial potential.[3][5] The minimum inhibitory concentration (MIC) values for this compound A and some of its potent analogues are summarized in the table below.

CompoundS. aureus ATCC29213B. subtilis BS01M. luteus ML01E. faecalis ATCC29212MRSA shhs-E1MRSA 16339MRSA 745524MRSA 16162
This compound A 643216>12832326464
This compound A4 32886416161616
This compound A6 321686416161616
Vancomycin 110.521111
Ampicillin 0.50.030.0151----
Data presented as MIC in μg/mL. Data sourced from[3]. "-" indicates not tested.

The data reveals that substitutions at positions II and VI of the cyclic peptide backbone can significantly impact antibacterial activity.[3][5] For instance, replacing L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine (this compound A4) or D-arginine (this compound A6) resulted in a 2- to 4-fold increase in potency against several Gram-positive pathogens, including MRSA.[3][5][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

The synthesis of this compound and its analogues is often achieved using Fmoc-based solid-phase peptide synthesis.[3][9]

General Protocol:

  • Resin Loading: The first C-terminal amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage from Resin: The linear peptide is cleaved from the resin using a mild acidic solution (e.g., TFA/thioanisole/phenol/dithioglycol/H₂O).

  • Cyclization: The linear peptide is dissolved in a dilute solution of DMF, and the pH is adjusted to 8.0-9.0 with DIEA. The cyclization reaction is stirred at room temperature for 2 days.

  • Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin 2-CTC Resin Load 1. Load first Fmoc-amino acid Resin->Load Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Couple 3. Couple next Fmoc-amino acid (HBTU/DIEA) Deprotect->Couple Repeat 4. Repeat steps 2 & 3 Couple->Repeat Repeat->Deprotect Continue chain Cleave 5. Cleave linear peptide from resin Repeat->Cleave Final amino acid added Cyclize 6. Solution-phase cyclization Cleave->Cyclize Purify 7. RP-HPLC Purification Cyclize->Purify FinalProduct Pure Cyclic Peptide Purify->FinalProduct

Antibacterial Activity Assay (Broth Microdilution)

The antibacterial activity of this compound and its analogues is typically determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

General Protocol:

  • Bacterial Inoculum Preparation: Bacterial strains are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound family of non-ribosomal peptides represents a promising class of antibacterial compounds with activity against challenging Gram-positive pathogens.[1][6] The elucidation of their biosynthetic pathway provides opportunities for biosynthetic engineering and the generation of novel analogues.[7] Further investigation into their mechanism of action is a key objective for future research and will be crucial for their development as clinical candidates.[1][6] The amenability of desotamides to chemical synthesis also allows for extensive structure-activity relationship studies, which can guide the design of more potent and pharmacokinetically favorable derivatives.[3][5] Continued exploration of this fascinating family of natural products may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Exploring the Chemical Diversity of the Desotamide Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Desotamide family of cyclic peptides, produced by various Streptomyces species, represents a promising class of natural products with significant antibacterial activity, particularly against Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the chemical diversity within the this compound family, their biosynthesis, biological activities, and the experimental protocols for their study. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Chemical Diversity of the this compound Family

The this compound family is a growing class of non-ribosomally synthesized cyclic peptides, typically composed of six to ten amino acid residues.[1] Members of this family, including the desotamides, wollamides, surugamides, ulleungmycins, and noursamycins/curacomycins, share structural similarities but also exhibit significant diversity in their amino acid composition, which in turn influences their biological activity.[1]

Core Structures and Key Analogs

The foundational members of this family are the desotamides, with this compound A being a well-studied example.[2] Structural variations across the family include the incorporation of non-proteinogenic amino acids, such as L-allo-isoleucine, and modifications like chlorination and N-formylation.[1][3]

Table 1: Major Members of the this compound Family and Their Structural Features

Family MemberProducing OrganismRing Size (Amino Acids)Key Structural FeaturesReference(s)
Desotamides Streptomyces scopuliridis6Contain L-allo-isoleucine[2]
Wollamides Streptomyces nov. sp.6Contain D-ornithine[2]
Surugamides Streptomyces sp.8-10Larger ring structures[1]
Ulleungmycins Streptomyces sp.6Chlorinated tryptophan residue[3]
Noursamycins/ Curacomycins Streptomyces noursei6Chlorinated residues[4]
Quantitative Antibacterial Activity

The antibacterial activity of the this compound family is a key area of research. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a range of bacterial strains.

Table 2: Antibacterial Activity (MIC, µg/mL) of this compound A and its Synthetic Analogs

CompoundII: L-allo-Ile ->VI: Gly ->S. aureus ATCC29213B. subtilis BS01M. luteus ML01E. faecalis ATCC29212MRSA (shhs-E1)Reference(s)
This compound A (1)--161683216[2]
This compound A1 (10)-D-Arg>128>128>128>128>128[2]
This compound A2 (11)-D-Lys>128>128>128>128>128[2]
This compound A3 (12)-D-His>128>128>128>128>128[2]
This compound A4 (13)L-IleD-Lys884168[2]
This compound A6 (15)L-IleD-Arg884168[2]

Table 3: Antibacterial Activity (MIC, µM) of Wollamides against Mycobacterium tuberculosis

CompoundM. tuberculosis H37Rv (MIC)Reference(s)
Wollamide B0.6
Wollamide B1-[5]
Wollamide B2-[5]
Analog 7c1.1
Analog 13c0.6

Table 4: Antibacterial Activity (MIC, µg/mL) of Ulleungmycins and Noursamycins

CompoundS. aureus (MRSA)S. aureus (QRSA)Bacillus subtilisReference(s)
Ulleungmycin A16168[3]
Ulleungmycin B323216[3]
Noursamycin A16-8[4]
Noursamycin B8-4[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound family.

Isolation of Desotamides from Streptomyces Culture

Objective: To isolate and purify this compound family peptides from a liquid culture of a producing Streptomyces strain.

Protocol:

  • Fermentation: Inoculate a suitable production medium (e.g., ISP2 medium) with a fresh culture of the Streptomyces strain. Incubate for 7-14 days at 28-30°C with shaking (200-250 rpm).

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.

    • Extract the mycelium with methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

    • Monitor the fractions for the presence of the target compounds using LC-MS.

  • Structure Elucidation: Determine the planar and stereochemical structures of the purified peptides using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

Objective: To chemically synthesize this compound analogs for structure-activity relationship (SAR) studies. This protocol is based on the Fmoc/tBu strategy.

Protocol:

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Asn(Trt)-OH) and N,N-diisopropylethylamine (DIPEA) in DCM.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites with methanol.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 1 minute, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 45-60 minutes.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage from Resin: Cleave the linear peptide from the resin using a mild acidic solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups intact.

  • Cyclization:

    • Dissolve the linear peptide in a large volume of DMF.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 24-48 hours to facilitate head-to-tail cyclization.

  • Global Deprotection and Purification:

    • Remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H₂O).

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the cyclic peptide by RP-HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium. This protocol follows the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate important aspects of this compound research.

cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_workflow Biosynthesis Workflow A A (Adenylation) PCP PCP (Peptidyl Carrier Protein) A->PCP Activation & Thiolation C C (Condensation) PCP->C Peptide Bond Formation cyclase Standalone Cyclase PCP->cyclase Chain Release & Cyclization C->PCP E E (Epimerization) C->E Stereochemical Modification E->PCP start Amino Acid Precursor start->A end Cyclic this compound cyclase->end

Caption: Generalized biosynthetic pathway for a single module of a this compound family member.

cluster_sar Structure-Activity Relationship (SAR) of this compound A Analogs cluster_pos2 Position II Modification cluster_pos6 Position VI Modification cluster_combined Combined Modification DesotamideA This compound A (Moderate Activity) AlloIleToIle L-allo-Ile -> L-Ile (Activity Maintained or Increased) DesotamideA->AlloIleToIle GlyToBasic Gly -> D-Arg/D-Lys (Activity Decreased) DesotamideA->GlyToBasic CombinedMod L-allo-Ile -> L-Ile AND Gly -> D-Arg/D-Lys (Activity Increased) AlloIleToIle->CombinedMod GlyToBasic->CombinedMod

Caption: Key structure-activity relationships observed for this compound A analogs.

cluster_moa Workflow for Elucidating the Mechanism of Action of a Novel Antibiotic start Novel Antibiotic (e.g., this compound) phenotypic Phenotypic Screening (Macromolecular Synthesis Inhibition) start->phenotypic genetic Genetic Approaches (Resistant Mutant Selection & Sequencing) start->genetic target_id Target Identification phenotypic->target_id genetic->target_id biochemical Biochemical Assays (In vitro target activity) target_val Target Validation biochemical->target_val target_id->biochemical moa Mechanism of Action Elucidated target_val->moa

Caption: A generalized workflow for determining the unknown mechanism of action of Desotamides.

Conclusion

The this compound family of cyclic peptides presents a rich source of chemical diversity with promising antibacterial properties. This technical guide provides a foundational resource for researchers aiming to explore this fascinating class of natural products. The provided experimental protocols and visualizations are intended to facilitate further investigation into the synthesis, biological activity, and mechanism of action of these compounds, ultimately contributing to the development of new and effective antimicrobial therapies.

References

Unmasking the Molecular Sabotage: A Technical Guide to Identifying the Unknown Antimicrobial Targets of the Desotamide Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China] – The desotamide family of cyclic hexapeptides represents a promising new frontier in the fight against antimicrobial resistance. These natural products, produced by Streptomyces species, exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and notably, the wollamide subgroup shows encouraging activity against Mycobacterium tuberculosis.[1][2][3] Despite their therapeutic potential, a critical knowledge gap remains: their mechanism of action and specific molecular targets within the bacterial cell are currently unknown.[2][3] This lack of understanding presents a significant bottleneck in the development of desotamides as clinical candidates.

This technical guide provides a comprehensive overview of the this compound family's antimicrobial activity and outlines detailed experimental strategies for the identification of their elusive targets. It is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of antimicrobial resistance.

Quantitative Antimicrobial Activity of the this compound Family

Structure-activity relationship (SAR) studies have been instrumental in defining the chemical features crucial for the antimicrobial potency of desotamides and wollamides. These studies have generated a wealth of quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, which are summarized below for easy comparison.

This compound A and its Analogues

This compound A displays moderate activity against various Gram-positive pathogens. SAR studies have revealed that substitutions at positions II and VI of the cyclic peptide backbone significantly impact its antibacterial efficacy.[3][4] For instance, the simultaneous replacement of L-allo-isoleucine at position II with L-isoleucine and glycine (B1666218) at position VI with D-lysine or D-arginine resulted in analogues (this compound A4 and A6) with a 2- to 4-fold increase in activity against a panel of Gram-positive bacteria, including MRSA.[3][4]

CompoundS. aureus ATCC29213B. subtilis BS01M. luteus ML01E. faecalis ATCC29212MRSA shhs-E1MRSA 16339MRSA 745524MRSA 16162
This compound A (1)3216166432323232
This compound A4 (13)844168888
This compound A6 (15)844168888
Data is presented as MIC in μg/mL.[3]
Wollamides and their Activity Against Mycobacterium tuberculosis

The wollamide subgroup of the this compound family has garnered significant interest for its activity against Mycobacterium tuberculosis. Wollamide B1, a synthetic analogue, has demonstrated potent activity against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.[1]

CompoundM. tuberculosis H37Rv (MIC, μM)M. bovis BCG (MIC, μM)
Wollamide B3.31.7
Wollamide B13.8-
Wollamide B3 (control)>30-
Data is presented as MIC in μM.[1]

Further studies have shown that substitutions at residue VI of the wollamide scaffold, specifically from D-ornithine to D-arginine or D-lysine, can enhance antimycobacterial properties.[5]

Proposed Experimental Protocols for Target Identification

The unknown mechanism of action of the this compound family necessitates a multi-pronged approach to target identification. Below are detailed methodologies for key experiments that can be adapted to uncover the molecular targets of these promising antimicrobial compounds.

Generation and Whole-Genome Sequencing of Resistant Mutants

This classical genetic approach remains a powerful tool for identifying drug targets. By selecting for spontaneous mutants that exhibit resistance to a this compound analogue, the genetic basis of resistance can be elucidated, often pointing directly to the drug's target or a closely related pathway.

Methodology:

  • Selection of Resistant Mutants:

    • Grow a culture of a susceptible bacterial strain (e.g., S. aureus ATCC 29213 or M. tuberculosis H37Rv) to mid-log phase.

    • Plate a high density of cells (e.g., 10⁸-10¹⁰ CFU) onto solid medium containing a selective concentration of a this compound analogue (typically 4-8 times the MIC).

    • Incubate the plates until resistant colonies appear.

    • Isolate and purify individual resistant colonies by re-streaking on selective medium.

  • Confirmation of Resistance Phenotype:

    • Determine the MIC of the this compound analogue for each putative resistant mutant to confirm the level of resistance.

    • Perform growth curves in the presence and absence of the compound to assess any fitness costs associated with resistance.

  • Whole-Genome Sequencing:

    • Extract high-quality genomic DNA from the parental susceptible strain and each confirmed resistant mutant.

    • Perform next-generation sequencing (NGS) on all genomic DNA samples. A platform that provides high accuracy and good coverage is recommended.

    • Align the sequencing reads from the resistant mutants to the parental reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Data Analysis and Target Identification:

    • Compare the mutations identified in independently isolated resistant mutants. The identification of mutations in the same gene or operon across multiple independent mutants provides strong evidence for that gene product being the drug target or part of the target pathway.

    • Analyze the function of the mutated genes to hypothesize the mechanism of action.

Chemical Genomics Profiling using CRISPRi Libraries

Chemical genomics involves studying the interaction of a small molecule with a collection of genetic mutants to identify genes that modulate the compound's activity. A CRISPR interference (CRISPRi) library, which allows for the tunable knockdown of essential genes, is a particularly powerful tool for identifying the targets of novel antibiotics.

Methodology:

  • CRISPRi Library Screening:

    • Utilize a pre-existing or newly constructed CRISPRi knockdown library in a relevant bacterial species (e.g., S. aureus or an appropriate surrogate). This library should cover all essential genes.

    • Grow the pooled CRISPRi library in the presence of a sub-lethal concentration of a this compound analogue.

    • As a control, grow the library in the absence of the compound.

    • Collect samples at various time points.

  • Next-Generation Sequencing and Data Analysis:

    • Extract plasmid DNA (containing the guide RNAs) from the library populations.

    • Amplify the guide RNA-encoding regions using PCR.

    • Perform high-throughput sequencing of the amplified products to determine the relative abundance of each guide RNA in the treated and untreated populations.

    • Calculate the fitness score for each gene knockdown. A significantly decreased abundance of a specific guide RNA in the treated sample compared to the control suggests that knockdown of that gene sensitizes the bacteria to the compound, indicating a potential target.

  • Hit Validation:

    • Construct individual CRISPRi strains for the top hits identified in the screen.

    • Validate the sensitization phenotype by performing MIC assays and growth curves for each individual knockdown strain in the presence of the this compound analogue.

Visualizing the Path Forward

To aid in the conceptualization of these research strategies, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_for_Target_ID cluster_resistance Resistant Mutant Generation & Sequencing cluster_chemgen Chemical Genomics (CRISPRi) start_res Bacterial Culture plate Plate on this compound-Containing Media start_res->plate isolate Isolate Resistant Colonies plate->isolate confirm Confirm Resistance (MIC) isolate->confirm wgs Whole-Genome Sequencing confirm->wgs analyze_res Identify Mutations wgs->analyze_res target_res Putative Target analyze_res->target_res start_chem CRISPRi Library treat Treat with this compound start_chem->treat sequence High-Throughput Sequencing treat->sequence analyze_chem Analyze gRNA Abundance sequence->analyze_chem hits Identify Sensitized Knockdowns analyze_chem->hits validate Validate Hits hits->validate target_chem Putative Target validate->target_chem SAR_Logic desotamide_a This compound A position_II Position II (L-allo-Ile) desotamide_a->position_II position_VI Position VI (Gly) desotamide_a->position_VI sub Substitution position_II->sub position_VI->sub ile L-Ile sub->ile d_lys D-Lys sub->d_lys d_arg D-Arg sub->d_arg increased_activity Increased Antibacterial Activity (this compound A4/A6) ile->increased_activity d_lys->increased_activity d_arg->increased_activity Desotamide_Biosynthesis NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line linear Linear Peptide NRPS->linear precursors Amino Acid Precursors (L-Trp, L-allo-Ile, etc.) precursors->NRPS cyclase Standalone Cyclase linear->cyclase This compound Cyclic this compound cyclase->this compound

References

Methodological & Application

Solid-Phase Synthesis of Desotamide B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desotamide B is a cyclic hexapeptide natural product that has garnered interest due to its moderate antibacterial activity against Gram-positive bacteria.[1] This document provides a detailed protocol for the solid-phase synthesis of this compound B, a valuable tool for researchers engaged in the study of novel antibiotics and peptide-based drug development. The methodology employs standard Fmoc-based solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin, followed by solution-phase cyclization and final deprotection. This protocol is intended to provide a clear and reproducible guide for the efficient laboratory-scale synthesis of this compound B, enabling further investigation into its structure-activity relationships and therapeutic potential.

Introduction

This compound B is a member of the this compound family of cyclic hexapeptides, first isolated from Streptomyces scopuliridis.[1][2] Its structure is defined by the amino acid sequence cyclo[L-asparagyl-glycyl-L-tryptophyl-L-leucyl-D-leucyl-L-valyl].[3] The presence of both L- and D-amino acids, along with its cyclic nature, contributes to its conformational rigidity and biological activity. This compound B has demonstrated moderate inhibitory activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[1] The development of a robust synthetic route is crucial for accessing larger quantities of this compound B and its analogues for detailed biological evaluation and lead optimization. Solid-phase peptide synthesis offers a streamlined and efficient approach to assemble the linear peptide precursor, which can then be cyclized and deprotected to yield the final natural product.

Chemical Structure

CompoundStructureMolecular Formula
This compound Bcyclo[L-Asn-Gly-L-Trp-L-Leu-D-Leu-L-Val]C₃₄H₅₀N₈O₇

Experimental Protocol

This protocol is adapted from established methods for the solid-phase synthesis of similar cyclic hexapeptides.[1][4]

Materials
  • 2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading)

  • Fmoc-L-Val-OH

  • Fmoc-D-Leu-OH

  • Fmoc-L-Leu-OH

  • Fmoc-L-Trp(Boc)-OH

  • Fmoc-Gly-OH

  • Fmoc-L-Asn(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Methanol (B129727) (MeOH)

  • Diethyl ether, anhydrous

Resin Preparation and Swelling
  • Place the 2-CTC resin in a solid-phase synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Swell the resin in DMF (10 mL/g resin) for 30-60 minutes with gentle agitation.[5]

Synthesis of the Linear Hexapeptide

The linear hexapeptide is assembled on the 2-CTC resin using standard Fmoc chemistry from the C-terminus (L-Val) to the N-terminus (L-Asn).

1. Loading of the First Amino Acid (Fmoc-L-Val-OH):

  • Dissolve Fmoc-L-Val-OH (2 eq. to resin loading) and DIPEA (4 eq.) in DCM.

  • Add the solution to the swollen resin and agitate for 2 hours.

  • To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.

  • Wash the resin with DCM (3x) and DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Amino Acid Coupling (Fmoc-D-Leu-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-L-Asn(Trt)-OH):

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours. The completion of the coupling can be monitored by a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.

Cleavage of the Protected Linear Peptide from the Resin
  • Wash the fully assembled peptide-resin with DCM (5x).

  • Treat the resin with a solution of 20% HFIP in DCM for 1-2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.[1][4]

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (3x).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected linear peptide.

Solution-Phase Cyclization
  • Dissolve the crude protected linear peptide in a large volume of DMF to achieve a high dilution (approximately 0.5 mM).

  • Add HBTU (1.5 eq.) and DIPEA (3 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Once the cyclization is complete, remove the DMF under high vacuum.

Final Deprotection
  • Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups (Boc from Trp and Trt from Asn).[4]

  • Precipitate the crude this compound B by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude product under vacuum.

Purification
  • Purify the crude this compound B by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain this compound B as a white powder.

Data Summary

ParameterValueReference
Molecular Weight682.85 g/mol [3]
Amino Acid Sequencecyclo(L-Asn-Gly-L-Trp-L-Leu-D-Leu-L-Val)[3]
Biological ActivityModerate antibacterial activity against Gram-positive bacteria[1]

Experimental Workflow

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DMF) Resin->Swell Load Load Fmoc-L-Val-OH Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-D-Leu-OH (DIC/HOBt) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-L-Leu-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-L-Trp(Boc)-OH Deprotect3->Couple3 Deprotect4 Fmoc Deprotection Couple3->Deprotect4 Couple4 Couple Fmoc-Gly-OH Deprotect4->Couple4 Deprotect5 Fmoc Deprotection Couple4->Deprotect5 Couple5 Couple Fmoc-L-Asn(Trt)-OH Deprotect5->Couple5 Cleave Cleave from Resin (HFIP/DCM) Couple5->Cleave Cyclize Solution-Phase Cyclization (HBTU/DIPEA) Cleave->Cyclize Deprotect_final Final Deprotection (TFA/TIPS/H2O) Cyclize->Deprotect_final Purify RP-HPLC Purification Deprotect_final->Purify Final_Product This compound B Purify->Final_Product

Caption: Solid-phase synthesis workflow for this compound B.

Signaling Pathway (Placeholder)

This compound B's mechanism of action and its interaction with specific signaling pathways are still under investigation. Further research is required to elucidate the precise molecular targets and pathways affected by this cyclic peptide. A diagram illustrating these pathways will be provided upon the availability of sufficient experimental data.

References

Application Notes and Protocols for Fmoc Solid-Phase Synthesis of Linear Peptide Precursors for Desotamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamides are a family of cyclic hexapeptides, first isolated from Streptomyces scopuliridis, that have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their potent biological activity and unique structural features, which often include non-proteinogenic and D-amino acids, make them attractive targets for synthetic chemistry and drug development.[2][3] The production of these complex peptides is often challenging through biological methods, making chemical synthesis a crucial tool for obtaining sufficient quantities for further study and for the generation of novel analogs with improved therapeutic properties.[3][4]

This document provides a detailed protocol for the synthesis of the linear peptide precursors of Desotamides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][3] The Fmoc/tBu strategy is employed due to its mild reaction conditions, which are compatible with a wide range of amino acid functionalities.[5][6] The protocol outlines the assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the eventual cleavage of the protected peptide, preserving the side-chain protecting groups for subsequent solution-phase cyclization.[1]

Experimental Workflow

The overall workflow for the Fmoc solid-phase synthesis of the linear Desotamide precursor is depicted below. The process begins with the loading of the first amino acid onto the 2-CTC resin, followed by iterative cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide chain. Finally, the protected linear peptide is cleaved from the resin.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Chain Elongation (Iterative) cluster_cleavage Cleavage from Resin Resin 2-Chlorotrityl Chloride Resin Washed_Resin Swollen & Washed Resin Resin->Washed_Resin DMF Wash Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat n-1 times Cleavage Cleavage (Hexafluoroisopropanol/ Dichloromethane) Final_Product Protected Linear Peptide Precursor Cleavage->Final_Product

Figure 1. Workflow for Fmoc solid-phase synthesis of this compound linear precursors.

Materials and Reagents

Material/ReagentSupplierGrade
2-Chlorotrityl chloride (2-CTC) resinVarious100-200 mesh, 1% DVB
Fmoc-L-Asn(Trt)-OHVariousPeptide synthesis grade
Fmoc-L-Val-OHVariousPeptide synthesis grade
Fmoc-D-Leu-OHVariousPeptide synthesis grade
Fmoc-L-Leu-OHVariousPeptide synthesis grade
Fmoc-L-Trp(Boc)-OHVariousPeptide synthesis grade
Fmoc-Gly-OHVariousPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent grade
Hydroxybenzotriazole (HOBt)VariousReagent grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
PiperidineVariousReagent grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousReagent grade
Hexafluoroisopropanol (HFIP)VariousReagent grade
Diethyl etherVariousReagent grade, cold

Experimental Protocols

This protocol details the manual synthesis of the linear hexapeptide precursor for this compound B, with the sequence Gly-Asn(Trt)-Val-D-Leu-Leu-Trp(Boc).

Resin Preparation and First Amino Acid Loading
  • Place 2-chlorotrityl chloride resin in a reaction vessel and wash with DMF.

  • Swell the resin in DMF for at least 30 minutes.

  • Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM.

  • Add the amino acid solution to the resin and agitate for 1-2 hours.

  • Quench any unreacted trityl chloride groups by adding methanol (B129727) and agitating for 30 minutes.

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

Peptide Chain Elongation

The following steps are repeated for each subsequent amino acid in the sequence (Val, D-Leu, Leu, Trp(Boc), and Gly).

Fmoc Deprotection:

  • Wash the resin with DMF.

  • Add a 20% solution of piperidine in DMF to the resin.[7]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]

  • Wash the resin thoroughly with DMF.

Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH), HOBt, and DIC in DMF.[1]

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Wash the resin thoroughly with DMF.

Cleavage of the Protected Linear Peptide from the Resin
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.[7]

  • Prepare a cleavage cocktail of hexafluoroisopropanol (HFIP) and DCM.[1]

  • Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 1-2 hours.[1]

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Wash the resin with additional cleavage cocktail to ensure complete recovery of the product.

  • Concentrate the combined filtrates under reduced pressure.

Precipitation and Purification of the Linear Peptide
  • Precipitate the crude protected peptide by adding the concentrated filtrate to cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[7]

  • Wash the peptide pellet with cold diethyl ether two more times.[7]

  • Dry the crude peptide pellet under vacuum.[7]

  • The crude linear peptide can then be purified by flash chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound linear precursors. Note that yields may vary depending on the specific sequence and coupling efficiency.

StepReagents and ConditionsDurationTypical Yield
First Amino Acid LoadingFmoc-Asn(Trt)-OH, DIPEA, DCM1-2 hours> 90%
Fmoc Deprotection20% Piperidine in DMF5 + 15 minutes> 99%
Amino Acid CouplingFmoc-AA-OH, DIC, HOBt in DMF1-2 hours> 98% per step
Cleavage from ResinHFIP/DCM1-2 hours63-77% (for cyclized product)[1]

Signaling Pathways and Logical Relationships

The logical progression of the Fmoc-SPPS cycle is illustrated below. Each cycle consists of a deprotection step to expose a reactive amine, followed by a coupling step to add the next amino acid. This iterative process builds the peptide chain from the C-terminus to the N-terminus.

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Deprotected_Peptide Resin-Bound Peptide (Free N-terminal Amine) Deprotection->Deprotected_Peptide Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Deprotected_Peptide->Coupling Elongated_Peptide Resin-Bound Peptide (Chain Elongated by one AA, N-terminal Fmoc) Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

References

Application Notes and Protocols for Solution-Phase Cyclization in Desotamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamide, a cyclic hexapeptide of microbial origin, has garnered significant interest within the scientific community due to its notable antibacterial properties, particularly against Gram-positive pathogens. The synthesis of this compound and its analogues is a critical aspect of ongoing research, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. A key step in the chemical synthesis of this compound is the macrocyclization of a linear peptide precursor. This document provides detailed application notes and protocols for the solution-phase cyclization of the linear this compound precursor, focusing on a comparative analysis of various coupling reagents and their impact on cyclization efficiency.

The general synthetic strategy for this compound involves the solid-phase peptide synthesis (SPPS) of the linear hexapeptide on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry. This is followed by cleavage of the protected peptide from the resin and a subsequent head-to-tail macrolactamization in the solution phase. The choice of coupling reagent for the cyclization step is crucial and can significantly influence the yield and purity of the final cyclic product.

Comparative Analysis of Coupling Reagents for Solution-Phase Cyclization

The efficiency of the macrolactamization step is highly dependent on the coupling reagent employed. A comparative study on the cyclization of the linear precursor of Wollamide B, a close structural analogue of this compound B, provides valuable insights into the performance of various reagents. The following table summarizes the cyclization yields obtained with different coupling reagents.

Coupling ReagentReagent TypeCyclization TimeYield (%)Reference
HBTU Uronium Salt30 min72
PyBOP Phosphonium (B103445) Salt30 min68
TBTU Uronium Salt30 min61
DMTMM Triazine-based30 min59
EDC/DIC Carbodiimide> 1 h30-43

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide DIC: N,N'-Diisopropylcarbodiimide

Based on these findings, uronium and phosphonium salt-based coupling reagents like HBTU and PyBOP demonstrate superior efficiency for the cyclization of this compound-like linear precursors, affording higher yields in shorter reaction times compared to carbodiimide-based reagents.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound, from the solid-phase synthesis of the linear precursor to the solution-phase cyclization using various coupling reagents.

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor

This protocol outlines the assembly of the protected linear hexapeptide on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) (20% in DMF)

  • HBTU (or other suitable coupling reagent for linear chain elongation)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Methanol (B129727)

Procedure:

  • Resin Swelling and Loading: Swell the 2-CTC resin in DCM for 30 minutes. Dissolve the first Fmoc-protected amino acid (1.5 eq.) in DCM, add DIPEA (3.0 eq.), and add the mixture to the swollen resin. Agitate the mixture for 2-4 hours at room temperature. Quench any remaining active sites on the resin by adding methanol and agitating for 30 minutes. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3.0 eq.) and a suitable coupling reagent such as HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and immediately add it to the resin. Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Cleavage of the Protected Linear Peptide: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a solution of HFIP in DCM (1:4 v/v) for 30 minutes to cleave the protected linear peptide from the resin while keeping the side-chain protecting groups intact. Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected linear peptide.

.

Protocol 2: Solution-Phase Cyclization of the Linear this compound Precursor

This protocol describes the head-to-tail cyclization of the protected linear peptide in solution. High dilution conditions are critical to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • Protected linear this compound precursor

  • Anhydrous DMF

  • DIPEA

  • Selected coupling reagent (HBTU, PyBOP, or DMTMM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DCM

  • Diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Cyclization Reaction:

    • Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.5-1 mM.

    • Add the chosen coupling reagent (e.g., HBTU, 1.5-2.0 eq.) and DIPEA (3.0-4.0 eq.) to the peptide solution.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the cyclization by RP-HPLC.

  • Work-up and Deprotection:

    • Once the cyclization is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in a cleavage cocktail of TFA/TIS/DCM (e.g., 50:5:45 v/v/v) to remove the side-chain protecting groups. Stir for 1-2 hours at room temperature.

    • Concentrate the mixture and precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Purification:

    • Purify the crude this compound by preparative RP-HPLC to obtain the final product.

    • Lyophilize the pure fractions to yield this compound as a white powder.

Visualizing the Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step process, from the initial solid-phase synthesis to the final purification.

Desotamide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage cluster_Cyclization Solution-Phase Cyclization cluster_Final Final Steps Resin 2-CTC Resin Load Load First Fmoc-AA Resin->Load Elongate Iterative Deprotection & Coupling Load->Elongate Linear_Resin Resin-Bound Linear Peptide Elongate->Linear_Resin Cleave Cleavage from Resin (HFIP/DCM) Linear_Resin->Cleave Linear_Protected Protected Linear Peptide Cleave->Linear_Protected Cyclize Macrolactamization (High Dilution) Linear_Protected->Cyclize Protected_Cyclic Protected Cyclic Peptide Cyclize->Protected_Cyclic Deprotect Global Deprotection (TFA Cocktail) Protected_Cyclic->Deprotect Purify RP-HPLC Purification Deprotect->Purify This compound Pure this compound Purify->this compound Antimicrobial_Peptide_MoA cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cell Membrane cluster_Intracellular Intracellular Space Peptide This compound Membrane_Interaction Membrane Interaction (e.g., Lipid II binding) Peptide->Membrane_Interaction Initial Binding Pore_Formation Pore Formation/ Membrane Disruption Membrane_Interaction->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Cell_Death Cell Death Depolarization->Cell_Death

Application Notes and Protocols for Heterologous Expression of the Desotamide Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of the desotamide biosynthetic gene cluster (BGC). Desotamides are potent antibacterial cyclohexapeptides originally isolated from Streptomyces scopuliridis SCSIO ZJ46. The successful heterologous expression of the 39-kb dsa gene cluster in Streptomyces coelicolor M1152 has been demonstrated, paving the way for improved production, pathway engineering, and the generation of novel analogs.

Data Presentation

Table 1: Quantitative Data on this compound Production in the Heterologous Host S. coelicolor M1152
Genetic Modification in S. coelicolor M1152Effect on this compound TiterReference
Overexpression of dsaA (winged helix-turn-helix DNA binding protein)2.4-fold increase compared to the base heterologous expression strain.[1][2]
Overexpression of dsaN (response regulator of a two-component system)~2-fold increase compared to the base heterologous expression strain.[1][2]
Inactivation of dsaAComplete abolishment of this compound production.[1][3]
Inactivation of dsaNComplete abolishment of this compound production.[1]
Deletion of dsaKL (ABC transporter genes)Decreased this compound production.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Regulatory Pathway

The regulation of the this compound biosynthetic gene cluster involves at least two positive regulators, DsaA and the two-component system DsaMN. Inactivation of either DsaA or the response regulator DsaN completely halts this compound production.

This compound Biosynthesis Regulation DsaA DsaA (Winged Helix-Turn-Helix Regulator) dsa_BGC This compound Biosynthetic Gene Cluster (dsa) DsaA->dsa_BGC Positive Regulation DsaMN DsaMN (Two-Component System) DsaMN->dsa_BGC Positive Regulation This compound This compound Production dsa_BGC->this compound Biosynthesis

Caption: Regulatory cascade for this compound biosynthesis.

General Experimental Workflow for Heterologous Expression

The overall process involves the identification and cloning of the this compound BGC, its transfer and integration into a suitable heterologous host, followed by fermentation, extraction, and analysis of the produced desotamides.

Heterologous Expression Workflow cluster_0 BGC Acquisition cluster_1 Host Engineering cluster_2 Production & Analysis Identify BGC Identify dsa BGC (39-kb) Clone BGC Clone dsa BGC (e.g., BAC library) Identify BGC->Clone BGC Transform Host Transform Host with BGC Clone BGC->Transform Host Select Host Select Host (S. coelicolor M1152) Select Host->Transform Host Fermentation Fermentation Transform Host->Fermentation Extraction Extraction Fermentation->Extraction Analysis HPLC/MS Analysis Extraction->Analysis

Caption: Workflow for heterologous this compound production.

Experimental Protocols

Cloning of the this compound Biosynthetic Gene Cluster (dsa BGC)

Note: The 39-kb dsa BGC is a large DNA fragment. Bacterial Artificial Chromosome (BAC) library construction is a suitable method for its cloning.

Protocol: BAC Library Construction

  • Preparation of High-Molecular-Weight (HMW) Genomic DNA:

    • Culture Streptomyces scopuliridis SCSIO ZJ46 in a suitable liquid medium (e.g., TSB) to the late logarithmic growth phase.

    • Harvest the mycelium by centrifugation.

    • Embed the mycelial pellet in low-melting-point agarose (B213101) plugs.

    • Lyse the cells within the plugs using lysozyme (B549824) and proteinase K treatment to release HMW genomic DNA while minimizing shearing.

  • Partial Digestion of HMW DNA:

    • Equilibrate the DNA-containing agarose plugs in the appropriate restriction enzyme buffer (e.g., for BamHI or HindIII).

    • Perform a partial digestion by incubating the plugs with a low concentration of the chosen restriction enzyme for a defined period to generate large DNA fragments in the range of 50-200 kb.

    • Inactivate the enzyme by heat treatment or addition of EDTA.

  • Size Selection of DNA Fragments:

    • Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).

    • Excise the gel slice containing DNA fragments of the desired size range (e.g., 100-150 kb).

    • Extract the DNA from the agarose gel slice.

  • Ligation into a BAC Vector:

    • Use a suitable E. coli-Streptomyces shuttle BAC vector (e.g., pSBAC or pESAC13) that has been linearized with the same restriction enzyme used for the genomic DNA digestion and dephosphorylated.

    • Ligate the size-selected genomic DNA fragments with the linearized BAC vector using T4 DNA ligase.

  • Transformation of E. coli:

    • Transform high-efficiency electrocompetent E. coli cells (e.g., DH10B) with the ligation mixture.

    • Plate the transformed cells on selective agar (B569324) medium (e.g., LB with the appropriate antibiotic for the BAC vector).

    • Incubate to obtain colonies, each representing a BAC clone.

  • Screening of the BAC Library:

    • Screen the BAC library for clones containing the dsa BGC using PCR with primers specific to genes within the cluster (e.g., dsaA, dsaJ).

Transformation of Streptomyces coelicolor M1152

Protocol: Intergeneric Conjugation from E. coli to Streptomyces

  • Preparation of E. coli Donor Strain:

    • Introduce the BAC construct containing the dsa BGC into an E. coli donor strain that contains a helper plasmid for conjugation (e.g., E. coli ET12567/pUZ8002).

  • Preparation of Streptomyces Recipient Spores:

    • Grow S. coelicolor M1152 on a sporulation medium (e.g., SFM agar) until abundant sporulation is observed.

    • Harvest the spores and suspend them in sterile water.

    • Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.

  • Conjugation:

    • Mix the E. coli donor cells with the heat-shocked S. coelicolor M1152 spores.

    • Plate the mixture onto a suitable medium for conjugation (e.g., SFM agar) and incubate.

  • Selection of Exconjugants:

    • After incubation, overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants that have received the BAC construct (e.g., apramycin (B1230331) for pSBAC-based vectors) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).

    • Incubate further until exconjugant colonies appear.

  • Verification of Exconjugants:

    • Isolate individual exconjugant colonies and confirm the presence of the integrated dsa BGC by PCR.

Fermentation of Heterologous Host

Protocol: Shake Flask Fermentation

  • Inoculum Preparation:

    • Inoculate a spore suspension or mycelial fragments of the recombinant S. coelicolor M1152 into a seed culture medium (e.g., TSB).

    • Incubate at 30°C with shaking (e.g., 250 rpm) for 2-3 days.

  • Production Culture:

    • Inoculate the production medium (e.g., R5 medium or a modified SFM medium) with the seed culture.

    • Incubate at 30°C with shaking for 5-7 days. The optimal fermentation medium and conditions may need to be determined empirically.

Extraction and Analysis of Desotamides

Protocol: Extraction and HPLC Analysis

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

    • Extract the mycelial pellet with an organic solvent like acetone (B3395972) or methanol (B129727).

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a small volume of methanol for analysis.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is suitable for the separation of cyclic peptides like desotamides.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

    • Example Gradient:

      • Start with a low percentage of acetonitrile (e.g., 10-20%).

      • Increase the acetonitrile concentration linearly to a high percentage (e.g., 80-90%) over 20-30 minutes.

      • Hold at the high acetonitrile concentration for a few minutes to elute any remaining hydrophobic compounds.

      • Return to the initial conditions and re-equilibrate the column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residue in some desotamides).

    • Quantification: Use pure this compound standards to create a calibration curve for accurate quantification of the produced compounds.

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to confirm the identity of the produced desotamides by their mass-to-charge ratio.

References

Application Notes and Protocols for Scalable Production and Engineering of Desotamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamides are a class of cyclic hexapeptides, originally isolated from Streptomyces species, that have garnered significant interest due to their potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Their unique structure, often incorporating non-proteinogenic and D-amino acids, makes them challenging to produce through biological methods but ideal candidates for chemical synthesis and engineering.[1][3] This document provides detailed application notes and protocols for the scalable production and engineering of Desotamide analogues, aiming to facilitate research and development in this promising area of antibiotic discovery. The synthetic strategies outlined herein offer a robust platform for generating novel analogues with potentially improved therapeutic properties.[1][2]

Scalable Production and Engineering Strategies

The scalable production of this compound analogues is primarily achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.[1][3] This approach allows for the efficient assembly of the linear peptide precursor on a solid support, followed by cleavage and cyclization to yield the final product.

For industrial-scale production, several factors must be considered to ensure cost-effectiveness and sustainability. The use of greener solvents in SPPS, such as N,N'-dimethyl propylene (B89431) urea (B33335) (DMPU) and dimethyl sulfoxide (B87167) (DMSO) as alternatives to dimethylformamide (DMF), can significantly reduce the environmental impact of the synthesis. Furthermore, optimizing the SPPS protocol to minimize solvent usage, for instance, by implementing a 3-step in-situ Fmoc removal protocol, can lead to substantial cost savings. For purification, while reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method, multicolumn countercurrent solvent gradient purification (MCSGP) offers a more sustainable and efficient alternative for large-scale manufacturing, reducing solvent consumption and increasing yield.

Engineering of this compound analogues is readily achieved by incorporating modified or unnatural amino acids into the peptide sequence during SPPS. This allows for a systematic exploration of the structure-activity relationship (SAR), leading to the development of analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship of this compound Analogues

The antibacterial activity of this compound analogues is highly dependent on their amino acid composition. The table below summarizes the minimum inhibitory concentration (MIC) values of selected this compound A analogues against various bacterial strains, highlighting the impact of amino acid substitutions at positions II and VI.

AnaloguePosition II SubstitutionPosition VI SubstitutionS. aureus (MRSA) MIC (μg/mL)S. epidermidis (MRSE) MIC (μg/mL)Reference
This compound AL-allo-IleGly>12864[4]
This compound A4L-IleD-Lys3216[4]
This compound A6L-IleD-Arg328[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Analogue Precursor

This protocol describes the synthesis of a linear hexapeptide precursor on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc/tBu chemistry.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM (3x) and cap any unreacted sites with a solution of DCM/methanol (B129727)/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 20 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), HCTU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x).

  • Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 3).

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

Protocol 2: Cleavage of the Linear Peptide from Resin

This protocol describes the cleavage of the synthesized peptide from the 2-CTC resin.

  • Resin Preparation: Swell the dried peptide-resin in DCM for 30 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Solution-Phase Cyclization

This protocol outlines the head-to-tail cyclization of the linear peptide in solution.

  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (e.g., 0.1-1 mM).

  • Cyclization Reaction:

    • Add a coupling reagent such as HBTU (1.5 equivalents) and a base like DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclic peptide using RP-HPLC.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_loop Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-AA Deprotect1->Couple Cleave Cleave from Resin (TFA Cocktail) Loop Couple->Loop Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Deprotect2->Couple Cyclize Solution-Phase Cyclization (HBTU/DIPEA) Cleave->Cyclize Purify Purify by RP-HPLC Cyclize->Purify FinalProduct Pure Cyclic This compound Analogue Purify->FinalProduct Loop->Deprotect2 Repeat n-1 times

Caption: General workflow for the solid-phase synthesis of this compound analogues.

Hypothetical_MoA This compound This compound Analogue Binding Electrostatic Binding This compound->Binding Initial Interaction CellWall Cell Wall Synthesis Inhibition (Alternative) This compound->CellWall Potential Target Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Pore Pore Formation/ Membrane Disruption Binding->Pore Leakage Ion Leakage (K+, etc.) Pore->Leakage Depolarization Membrane Depolarization Leakage->Depolarization Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death CellWall->Death

Caption: Hypothetical mechanism of action for this compound analogues in bacteria.

References

Application Note and Protocol for the Isolation of Desotamides from Streptomyces Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desotamides are a family of cyclic hexapeptide antibiotics produced by Streptomyces species, notably Streptomyces scopuliridis.[1][2][3] These secondary metabolites have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] The unique cyclic structure of desotamides makes them an interesting subject for antibiotic research and development.[5][6] This document provides a detailed protocol for the isolation and purification of desotamides from the fermentation broth of Streptomyces.

Data Presentation

The following table summarizes the quantitative data and key parameters for the fermentation and purification of desotamides.

ParameterValueReference
Fermentation
Production OrganismStreptomyces scopuliridis[1][2]
Seed Culture MediumTryptic Soy Broth (TSB)[7]
Production Culture MediumISP 1 Broth + 1% Glucose[8]
Incubation Temperature28-30°C[9][10]
Agitation Speed150-200 rpm[8][9]
Incubation Time6-8 days[8][9]
Extraction
Extraction SolventEthyl Acetate (B1210297)[9][10]
Solvent to Broth Ratio1:1 (v/v)[9]
Number of Extractions3[9][10]
Purification
Chromatography MethodReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[11]
Stationary PhaseC18-modified silica[11]
Mobile Phase A0.1% Formic Acid in Water[7][12]
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]
Detection Wavelength220 nm[1]

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces, followed by the extraction and purification of desotamides.

Fermentation of Streptomyces scopuliridis

This protocol outlines the steps for culturing Streptomyces scopuliridis to produce desotamides.

a. Media Preparation:

  • Seed Culture Medium (Tryptic Soy Broth - TSB): Prepare TSB by dissolving 17 g/L tryptone, 3 g/L soytone, and 2.5 g/L dextrose in distilled water.[7] Sterilize by autoclaving.

  • Production Culture Medium (ISP 1 Broth with Glucose): Prepare ISP 1 broth and supplement it with 1% (w/v) glucose.[8] Sterilize by autoclaving.

b. Inoculation and Incubation:

  • Inoculate a flask containing the seed culture medium with spores of Streptomyces scopuliridis.

  • Incubate the seed culture at 28-30°C with agitation (150-200 rpm) for 48 hours.[8][9]

  • Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.[8]

  • Incubate the production culture for 6-8 days at 28-30°C with agitation (150-200 rpm).[8][9]

Extraction of Crude Desotamides

This protocol describes the extraction of desotamides from the fermentation broth.

  • After the incubation period, separate the mycelial biomass from the supernatant by centrifugation at 5000 rpm for 10 minutes.[9][10]

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.[9]

  • Allow the layers to separate and collect the upper ethyl acetate layer.[9]

  • Repeat the extraction process two more times with the aqueous layer to maximize recovery.[9]

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[9][13]

Purification of Desotamides by RP-HPLC

This protocol details the purification of desotamides from the crude extract using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.[10]

  • Set up the HPLC system with a C18 column.[11]

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the filtered sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the compounds. The specific gradient will need to be optimized.

  • Monitor the elution of compounds by UV absorbance at 220 nm.[1]

  • Collect fractions corresponding to the peaks suspected to be desotamides.

  • Analyze the collected fractions for purity and confirm the presence of desotamides using techniques such as mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified desotamide product.[11]

Visualizations

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Seed Culture B Incubation of Seed Culture A->B C Inoculation of Production Culture B->C D Incubation of Production Culture C->D E Centrifugation to Separate Mycelia D->E Harvest Broth F Liquid-Liquid Extraction with Ethyl Acetate E->F G Evaporation of Solvent F->G H Crude Extract Dissolution & Filtration G->H Crude Extract I RP-HPLC H->I J Fraction Collection I->J K Purity Analysis & Pooling J->K L Lyophilization K->L M M L->M Purified Desotamides

Caption: Overall workflow for the isolation of desotamides.

signaling_pathway cluster_input Input cluster_process Purification Process cluster_output Output CrudeExtract Crude this compound Extract RPHPLC Reversed-Phase HPLC (C18 Column) CrudeExtract->RPHPLC Gradient Gradient Elution (Water/Acetonitrile) RPHPLC->Gradient Detection UV Detection (220 nm) Gradient->Detection Fractions Collected Fractions Detection->Fractions PureDesotamides Purified Desotamides Fractions->PureDesotamides Impurities Impurities Fractions->Impurities

Caption: Conceptual diagram of the this compound purification process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Desotamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Desotamide, a cyclic hexapeptide antibiotic, using reverse-phase high-performance liquid chromatography (RP-HPLC). Desotamides, produced by Streptomyces species, exhibit significant antibacterial activity, particularly against Gram-positive bacteria, making their efficient purification crucial for research and development.[1][2][3] The described methodology ensures high purity and recovery of this compound, suitable for subsequent biological assays and structural studies.

Introduction

Desotamides are a family of non-ribosomal cyclic peptides first discovered in the fermentation broth of Streptomyces sp.[1] This family includes several analogues, such as this compound A and B, which are of interest for their potent antimicrobial properties.[2][3] Structurally, they are characterized by a six-amino-acid macrocycle.[1] Given their potential as new antibiotic leads, a robust and reproducible purification method is essential. RP-HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and efficiency.[4] This protocol outlines a comprehensive workflow for the purification of this compound from a crude synthetic or natural extract.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound A and B is presented below. These properties are critical for developing an appropriate HPLC purification strategy.

PropertyThis compound AThis compound B
Molecular Formula C₃₅H₅₂N₈O₇[5]C₃₄H₅₀N₈O₇[6]
Molecular Weight 696.8 g/mol [5]682.8 g/mol [6]
IUPAC Name 2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide[5]2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide[6]
Amino Acid Sequence cyclo[Asn-Gly-Trp-Leu-D-Leu-aIle][5]cyclo[Asn-Gly-Trp-Leu-D-Leu-Val][6]

Experimental Protocol: RP-HPLC Purification

This protocol is designed for the purification of this compound using a C18 stationary phase. Optimization may be required based on the specific crude sample matrix and the HPLC system used.

Materials and Equipment

Materials:

  • Crude this compound sample (from solid-phase synthesis or natural product extract)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Analytical C18 reverse-phase HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)

  • Lyophilizer (Freeze-dryer)

  • Rotary evaporator (optional)

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and ACN.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development and Purification

An analytical run is first performed to determine the retention time of this compound and to optimize the separation gradient before scaling up to a preparative scale.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Analytical HPLC Method: Before preparative purification, it is essential to develop an optimized separation method on an analytical scale.[7]

ParameterCondition
Column Analytical C18, 5 µm, 250 x 4.6 mm
Flow Rate 1.0 mL/min
Detection 220 nm (peptide backbone) & 280 nm (Tryptophan side-chain)
Injection Volume 10-20 µL
Gradient 10% to 70% Mobile Phase B over 30 minutes

Preparative HPLC Protocol: Once the analytical method is established, scale up to the preparative column. The gradient can be adjusted to improve resolution around the target peak.

  • Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column.

  • Elution: Run the gradient elution as specified in the table below.

  • Fraction Collection: Monitor the separation at 220 nm and 280 nm. Collect fractions corresponding to the main peak that elutes at the predetermined retention time for this compound.

  • Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the purified this compound as a white powder.

Preparative HPLC Parameters:

ParameterCondition
Column Preparative C18, 10 µm, 250 x 21.2 mm
Flow Rate 15-20 mL/min
Detection 220 nm & 280 nm
Injection Volume 1-5 mL (concentration-dependent)
Gradient Example: 20% to 50% Mobile Phase B over 40 minutes

Data Presentation

The following table provides a template for summarizing the purification results.

SampleRetention Time (min)Purity by HPLC (%)Recovery (%)
Crude this compoundMultiple Peaks~45% (Target Peak)N/A
Pooled Fractions25.4>98%~60%

Workflow Visualization

The diagram below illustrates the complete workflow for the HPLC purification of this compound.

Desotamide_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude this compound (Synthesis/Extract) dissolve Dissolve in minimal solvent crude->dissolve filtrate Filter sample (0.22 µm filter) dissolve->filtrate inject Inject onto Preparative C18 Column filtrate->inject gradient Gradient Elution (ACN/Water/TFA) inject->gradient detect UV Detection (220nm & 280nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>95%) analyze->pool lyophilize Lyophilization pool->lyophilize final_product Purified this compound (Powder) lyophilize->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound using reverse-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA is a standard and robust approach for achieving high purity of this cyclic peptide.[4][7] This methodology is fundamental for obtaining high-quality material necessary for further research into the antibacterial activity and therapeutic potential of the this compound family of antibiotics.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Desotamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamides are a family of cyclic hexapeptides originally isolated from the deep-sea-derived actinomycete Streptomyces scopuliridis.[1] Desotamide A and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This makes them promising candidates for further drug development. Structure-activity relationship (SAR) studies have revealed that substitutions at positions II (L-allo-isoleucine) and VI (glycine) of the peptide ring can modulate the antibacterial potency of these compounds.[1][2]

Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization and quantification of this compound and its derivatives in various matrices.[4] This application note provides detailed protocols for the qualitative and quantitative analysis of these cyclic peptides, including sample preparation, LC-MS/MS (B15284909) method parameters, and data analysis strategies.

Qualitative Analysis: Structural Characterization by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed for the accurate mass determination and structural elucidation of this compound and its synthesized analogues. This is crucial for confirming the identity of newly synthesized compounds and for identifying metabolites.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: MS/MS or MSE to acquire both precursor and fragment ion data.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) to ensure a wide range of fragments are produced.

Data Presentation: Molecular Weights of this compound A and Derivatives

The following table summarizes the calculated exact masses for this compound A and some of its reported derivatives.[1][2]

CompoundAmino Acid SequenceMolecular FormulaExact Mass [M+H]⁺ (Da)
This compound A cyclo(Trp-L-allo-Ile-Leu-D-Leu-Asn-Gly)C₃₇H₅₅N₉O₇738.4305
This compound A1 cyclo(Trp-L-allo-Ile-Leu-D-Leu-Asn-D-Arg)C₄₃H₆₈N₁₂O₇893.5360
This compound A4 cyclo(Trp-Ile-Leu-D-Leu-Asn-D-Lys)C₄₃H₆₉N₁₁O₇868.5411
This compound A6 cyclo(Trp-Ile-Leu-D-Leu-Asn-D-Arg)C₄₃H₆₈N₁₂O₇893.5360
Proposed Fragmentation Pathway for this compound A

The fragmentation of cyclic peptides in the gas phase is complex and can involve multiple ring-opening events.[5][6] Based on the structure of this compound A, which contains tryptophan and proline-like (due to the cyclic nature) residues, a plausible fragmentation pathway under collision-induced dissociation (CID) is proposed. The initial protonation is likely to occur on the tryptophan indole (B1671886) nitrogen or one of the backbone amide nitrogens. Subsequent fragmentation would involve cleavage of the amide bonds, leading to a series of b and y-type ions, as well as characteristic losses from the amino acid side chains.

Below is a DOT language script for a diagram illustrating a simplified, proposed fragmentation pathway.

G cluster_frags Primary Fragmentation cluster_secondary Secondary Fragmentation parent This compound A [M+H]⁺ m/z 738.43 b_ions b-type ions (N-terminal fragments) parent->b_ions Ring Opening & Amide Cleavage y_ions y-type ions (C-terminal fragments) parent->y_ions neutral_loss Neutral Losses (e.g., H₂O, CO) parent->neutral_loss internal_frags Internal Fragments b_ions->internal_frags immonium_ions Immonium Ions (e.g., Trp, Leu/Ile) b_ions->immonium_ions y_ions->internal_frags y_ions->immonium_ions

Proposed fragmentation pathway for this compound A.

Proposed fragmentation pathway for this compound A.

Quantitative Analysis: Bioanalysis by LC-MS/MS (MRM)

For the quantification of this compound and its derivatives in biological matrices such as plasma, a highly sensitive and selective method using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended.[7][8]

Experimental Protocol: Quantification in Plasma
  • Sample Preparation (Protein Precipitation): [9][10]

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, then return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Optimize at least two transitions per analyte (one for quantification, one for qualification) and for the internal standard. This involves optimizing the collision energy (CE) and other compound-dependent parameters.

    • Dwell Time: 100 ms per transition.

Data Presentation: Example MRM Parameters for this compound A

The following table provides hypothetical but realistic MRM parameters for the analysis of this compound A. These parameters would need to be empirically determined and optimized on the specific instrument being used.[11][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound A 738.4130.135Quantifier
This compound A 738.4159.130Qualifier
Internal Standard 743.4 (¹³C₅-Trp)135.135Quantifier
Workflow for Quantitative Bioanalysis

The overall workflow for the quantitative analysis of this compound from a biological matrix is depicted in the following diagram.

G start Plasma Sample Collection prep Protein Precipitation (Acetonitrile + Internal Standard) start->prep centrifuge Centrifugation prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Peak Integration, Calibration Curve) lcms->data end Concentration Determination data->end

Workflow for quantitative bioanalysis of this compound.

Workflow for quantitative bioanalysis of this compound.

Conclusion

The protocols and methods outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound and its derivatives. High-resolution mass spectrometry enables accurate structural confirmation, while LC-MS/MS in MRM mode offers the high sensitivity and selectivity required for quantitative bioanalysis in complex matrices. These analytical tools are essential for advancing the preclinical and clinical development of this promising class of antibacterial agents.

References

Application Notes and Protocols for the Structural Elucidation of Desotamide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamide A is a cyclic hexapeptide antibiotic produced by Streptomyces scopuliridis that has demonstrated notable antibacterial activity against several Gram-positive bacteria.[1][2] Its complex cyclic structure, which includes non-proteinogenic amino acids, necessitates a robust analytical approach for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the primary and three-dimensional structure of such natural products in solution.

These application notes provide a comprehensive overview and detailed protocols for the use of modern NMR techniques in the structural elucidation of this compound A and its analogues. The methodologies described herein are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with cyclic peptides.

Data Presentation: NMR Spectroscopic Data of this compound Analogues

While a complete, published dataset for this compound A was not available at the time of this writing, the following table summarizes representative ¹³C NMR chemical shifts for several synthetic analogues of this compound A, as reported in the literature.[1][3] This data is invaluable for comparative purposes and for the initial assessment of newly isolated or synthesized this compound-related compounds. All chemical shifts are reported in ppm relative to the solvent signal (DMSO-d₆).

Carbon AtomThis compound A1[3]This compound A3[3]This compound A5[3]This compound A7[1]
Asn
C=O172.1172.3174.1172.8
49.749.649.649.2
36.536.436.436.7
Cγ (CONH₂)170.9170.7170.9170.9
allo-Ile/Ile
C=O171.9171.9172.0172.1
55.056.058.755.3
36.336.435.436.7
24.325.825.024.5
Cγ'14.814.915.615.7
11.511.511.811.8
d-Leu
C=O171.4171.6171.8171.9
52.552.652.151.9
40.940.741.841.5
24.624.224.524.2
22.922.922.623.1
Cδ'21.021.022.120.8
Leu
C=O171.0171.0171.1171.5
51.451.551.151.9
40.440.441.840.4
24.224.224.124.2
22.622.522.422.6
Cδ'22.522.422.422.5
Trp
C=O170.6170.6170.8170.9
52.855.255.750.8
27.727.527.227.4
Cγ (indole)110.2109.9109.8110.0
Cδ1 (indole)123.6123.5123.5123.5
Cε2 (indole)127.1127.1126.9127.0
Cε3 (indole)118.3118.3118.4118.3
Cζ2 (indole)111.3111.3111.4111.3
Cζ3 (indole)118.3116.6118.1118.1
Cη2 (indole)120.9120.9121.0120.9
Indole C-3a136.1136.1136.1136.1
d-Arg/d-His/Gly
C=O170.5169.2169.7168.9
55.751.650.443.3
27.425.527.2-
24.6---
40.4116.9116.9-
-133.6133.5-
Guanidino C156.6---

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve the sample in a deuterated solvent that fully solubilizes the compound. DMSO-d₆ is a common choice for cyclic peptides. For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O or 95% H₂O / 5% DMSO-d₆ can be used.

  • Concentration: For a peptide of this size, a concentration of 1-5 mM is recommended for optimal signal-to-noise in 2D NMR experiments.[4]

  • Sample Volume: Typically, 500-600 µL of the sample solution is required for a standard 5 mm NMR tube.

  • Filtration: Filter the final sample solution to remove any particulate matter that could degrade spectral quality.

1D NMR Spectroscopy

2.1. ¹H NMR

  • Purpose: To obtain an overview of the proton resonances, assess sample purity, and determine proton chemical shifts and coupling constants.

  • Protocol:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve adequate signal-to-noise.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplet patterns to extract scalar coupling constants (J-values).

2.2. ¹³C NMR

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Protocol:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

3.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying the spin systems of the individual amino acid residues.

  • Protocol:

    • Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpppqf).

    • Set the spectral width in both dimensions to cover the proton chemical shift range.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

3.2. TOCSY (Total Correlation Spectroscopy)

  • Purpose: To establish correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying complete amino acid spin systems, even when there is signal overlap in the COSY spectrum.

  • Protocol:

    • Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., mlevphpp).

    • Use a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.

    • Other parameters are similar to the COSY experiment.

3.3. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons. This experiment provides a highly resolved map of one-bond ¹H-¹³C correlations.

  • Protocol:

    • Acquire a 2D HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in F2 to the proton range and in F1 to the carbon range.

    • The number of increments in F1 should be sufficient for the desired carbon resolution (e.g., 128-256).

3.4. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is a key experiment for sequencing the amino acid residues by observing correlations between the protons of one residue and the carbonyl carbon of the preceding residue.

  • Protocol:

    • Acquire a 2D HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).

    • The experiment is optimized for a long-range coupling constant, typically around 8 Hz.

    • Spectral widths and increments are set similarly to the HSQC experiment.

3.5. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), providing information about the three-dimensional structure and stereochemistry of the molecule.

  • Protocol:

    • For a molecule of the size of this compound, a ROESY experiment is often preferred to avoid zero or negative NOEs.

    • Acquire a 2D ROESY spectrum using a standard pulse sequence (e.g., roesygpph).

    • Use a mixing time of 200-400 ms.

    • Other parameters are similar to the COSY and TOCSY experiments.

Mandatory Visualizations

Desotamide_Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination Sample Purified this compound (>95%) Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Sample (1-5 mM) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR & DEPT NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY TOCSY TOCSY NMR_Tube->TOCSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC ROESY ROESY NMR_Tube->ROESY Spin_Systems Identify Amino Acid Spin Systems H1_NMR->Spin_Systems C13_NMR->Spin_Systems COSY->Spin_Systems TOCSY->Spin_Systems Sequencing Sequence Amino Acids HSQC->Sequencing HMBC->Sequencing Stereochem Determine Stereochemistry ROESY->Stereochem Spin_Systems->Sequencing Sequencing->Stereochem Structure 3D Structure Calculation Stereochem->Structure Final_Structure Final Structure of this compound Structure->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Desotamide_HMBC_Correlations Asn Asn NH Asn_CO Asn C=O Asn:Cβ->Asn_CO ²J(H,C) Gly_CO Gly C=O Asn:NH->Gly_CO ³J(H,C) Asn:Hα->Gly_CO ³J(H,C) alloIle allo-Ile NH alloIle:NH->Asn_CO ³J(H,C) alloIle:Hα->Asn_CO ³J(H,C) alloIle_CO allo-Ile C=O alloIle:Cβ->alloIle_CO ²J(H,C) dLeu d-Leu NH dLeu:NH->alloIle_CO ³J(H,C) dLeu:Hα->alloIle_CO ³J(H,C) dLeu_CO d-Leu C=O dLeu:Cβ->dLeu_CO ²J(H,C) Leu Leu NH Leu:NH->dLeu_CO ³J(H,C) Leu:Hα->dLeu_CO ³J(H,C) Leu_CO Leu C=O Leu:Cβ->Leu_CO ²J(H,C) Trp Trp NH Trp:NH->Leu_CO ³J(H,C) Trp:Hα->Leu_CO ³J(H,C) Trp_CO Trp C=O Trp:Cβ->Trp_CO ²J(H,C) Gly Gly NH Gly:NH->Trp_CO ³J(H,C) Gly:Hα->Trp_CO ³J(H,C)

Caption: Key HMBC correlations for sequencing the amino acid residues in this compound A.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Desotamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desotamides are a family of cyclic hexapeptides, naturally produced by Streptomyces species, that have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][4] This class of compounds, including Desotamide A and its synthetic analogues, represents a promising area for the discovery of new antibiotics, particularly in an era of increasing antimicrobial resistance.[1] These application notes provide detailed protocols for essential in vitro assays to characterize the antibacterial profile of this compound compounds: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the time-kill kinetics assay to assess bactericidal or bacteriostatic activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound compounds is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize the reported MIC values for this compound A and its analogues against a panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activities (MIC, µg/mL) of this compound A and its Analogues against Gram-Positive Pathogens [1]

CompoundS. aureus ATCC29213B. subtilis BS01M. luteus ML01E. faecalis ATCC29212
This compound A (1)3216864
This compound A4 (13)168432
This compound A6 (15)84216
Ampicillin0.250.1250.061
Vancomycin10.50.252

Table 2: Antibacterial Activities (MIC, µg/mL) of this compound A and its Analogues against Drug-Resistant Gram-Positive Pathogens [1]

CompoundMRSA shhs-E1MRSA 16339MRSA 745524MRSA 16162
This compound A (1)64643264
This compound A4 (13)32321632
This compound A6 (15)1616816
Vancomycin2112

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound compounds.[5]

Materials:

  • This compound compounds (stock solutions prepared in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Perform two-fold serial dilutions of the this compound compounds in CAMHB in the 96-well microtiter plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the this compound compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the this compound compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Broth Microdilution Assay Workflow
Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of a compound by measuring the rate of bacterial killing over time. A bactericidal agent causes a ≥3-log10 (99.9%) reduction in CFU/mL, while a bacteriostatic agent inhibits growth but does not significantly reduce the bacterial count.[6]

Note: To date, specific time-kill kinetics data for this compound compounds has not been found in publicly available literature. The following is a standardized protocol that can be adapted for the evaluation of Desotamides.

Materials:

  • This compound compounds

  • Bacterial strain in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile test tubes or flasks

  • Sterile saline or PBS

  • Mueller-Hinton Agar (MHA) plates

  • Incubator with shaking capabilities (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate to the mid-logarithmic growth phase (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

  • Assay Setup:

    • Prepare flasks containing CAMHB with various concentrations of the this compound compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask without any compound.

  • Incubation and Sampling:

    • Inoculate the flasks with the prepared bacterial suspension.

    • Incubate the flasks at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_kinetics Kinetics Log-phase Culture Log-phase Culture Inoculate Flasks Inoculate Flasks Log-phase Culture->Inoculate Flasks Prepare Test Concentrations Prepare Test Concentrations Prepare Test Concentrations->Inoculate Flasks Incubate & Sample Incubate & Sample Inoculate Flasks->Incubate & Sample Serial Dilution & Plating Serial Dilution & Plating Incubate & Sample->Serial Dilution & Plating Count CFU & Plot Data Count CFU & Plot Data Serial Dilution & Plating->Count CFU & Plot Data

Time-Kill Kinetics Assay Workflow

Signaling Pathways and Logical Relationships

The precise mechanism of action for this compound compounds is not yet fully elucidated.[4] However, the general workflow for evaluating the in vitro antibacterial activity follows a logical progression from determining the minimum concentration required for inhibition to understanding the dynamics of bacterial killing.

Logical_Relationship Compound Discovery Compound Discovery MIC Determination MIC Determination Compound Discovery->MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Bacteriostatic Bacteriostatic Further Development Further Development Bacteriostatic->Further Development Bactericidal Bactericidal Bactericidal->Further Development Time-Kill Assay->Bacteriostatic Time-Kill Assay->Bactericidal

Logical Flow of In Vitro Antibacterial Evaluation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desotamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization efficiency during Desotamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the chemical synthesis of this compound?

A1: The head-to-tail cyclization, or macrolactamization, of the linear peptide precursor is a crucial and often challenging step in the synthesis of this compound and its analogues.[1][2] This process involves forming a peptide bond between the N-terminal and C-terminal amino acids of a linear peptide to create the cyclic structure.[1] The efficiency of this step significantly impacts the overall yield and purity of the final product.

Q2: What are the common challenges encountered during the cyclization of the this compound precursor?

A2: Researchers may face several challenges during the macrolactamization step, including:

  • Low yields of the desired cyclic monomer.

  • Formation of side products , such as cyclic dimers or oligomers.[1]

  • Epimerization at the C-terminal amino acid, leading to diastereomeric impurities.[3]

  • Slow reaction rates , which can increase the likelihood of side reactions.[3]

  • Incomplete conversion of the linear precursor.[1]

Q3: How does the choice of coupling reagent affect cyclization efficiency?

A3: The selection of a coupling reagent is critical for activating the C-terminal carboxylic acid and facilitating amide bond formation.[1] Different classes of coupling reagents, such as uronium (e.g., HBTU, TBTU), phosphonium (B103445) (e.g., PyBOP), and carbodiimide (B86325) (e.g., EDC, DIC) reagents, exhibit varying efficiencies.[1][3] Uronium and phosphonium reagents often provide higher yields and faster reaction times for this compound-related cyclizations compared to carbodiimide-based reagents.[3]

Q4: What is the role of concentration in optimizing the cyclization reaction?

A4: Performing the cyclization under high-dilution conditions (typically in the submillimolar range, e.g., 0.001 M) is a standard strategy to favor intramolecular cyclization and minimize intermolecular reactions that lead to the formation of unwanted dimers and polymers.[1][3] However, for some this compound precursors, studies have shown that cyclization can be efficient even at higher concentrations, which can be advantageous for process scale-up.[3]

Q5: Can the amino acid sequence of the linear precursor influence cyclization?

A5: Yes, the amino acid residues at the N- and C-termini of the linear precursor can significantly impact cyclization efficiency.[3] The conformational preferences of the linear peptide, dictated by its sequence, can pre-organize the molecule for cyclization, bringing the reactive termini into close proximity.[3] Studies on related cyclic hexapeptides have shown that specific terminal amino acid pairs can lead to higher cyclization yields and reduced epimerization.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Cyclization Yield - Inefficient coupling reagent. - Suboptimal reaction concentration. - Unfavorable conformation of the linear precursor.- Optimize Coupling Reagent: Screen different classes of coupling reagents. Uronium salts like HBTU or phosphonium salts like PyBOP have been shown to be effective.[3] - Adjust Concentration: While high dilution is generally recommended, systematically evaluate a range of concentrations (e.g., 0.001 M to 0.1 M) to find the optimal balance between monomer formation and reaction rate.[3] - Modify Cyclization Site: If possible, redesign the linear precursor to have different N- and C-terminal amino acids. For instance, a precursor with terminal L- and D-Leu residues has demonstrated high cyclization efficiency.[3]
Formation of Dimers/Oligomers - Reaction concentration is too high. - Slow intramolecular cyclization rate.- Employ High-Dilution Conditions: Ensure the reaction is performed at a sufficiently low concentration (e.g., 10⁻³–10⁻⁴ M) to favor the intramolecular reaction.[4] Using a syringe pump for the slow addition of the linear peptide and coupling reagent can also be beneficial.[1]
C-Terminal Epimerization - Prolonged activation of the C-terminal carboxyl group. - Use of certain coupling reagents and bases. - Slow cyclization at a sterically hindered or conformationally rigid junction.- Minimize Reaction Time: Use a more efficient coupling reagent (e.g., HBTU) to reduce the time the C-terminus remains activated.[3] - Choice of Base: Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[3][4] - Alternative Cyclization Site: As mentioned, altering the linear sequence to cyclize between less sterically hindered or more conformationally favorable residues can mitigate this issue.[3]
Incomplete Reaction - Insufficient amount or activity of the coupling reagent. - Steric hindrance at the coupling site. - Presence of impurities that inhibit the reaction.- Increase Reagent Equivalents: Use a slight excess of the coupling reagent and base. - Elevate Temperature: Carefully increasing the reaction temperature may help overcome steric hindrance, though this should be monitored to avoid increased epimerization.[5] - Ensure Purity of Linear Precursor: Purify the linear peptide precursor by RP-HPLC before the cyclization step to remove any truncated sequences or other impurities.[4]

Data on Cyclization Reagent Efficiency

The following table summarizes the effect of different coupling reagents on the cyclization yield of a linear precursor for a related wollamide B synthesis, which shares structural similarities with this compound.

Coupling ReagentBaseReaction Time (min)Yield (%)
HBTU DIPEA3072
PyBOP DIPEA3068
TBTU DIPEA3061
DMTMM -3059
EDC/HOBt DIPEA54 h43
DIC/HOBt DIPEA> 1 week30

Data adapted from a study on the solid-phase synthesis of wollamides and this compound B.[3]

Experimental Protocols

General Protocol for Solution-Phase Macrolactamization

This protocol outlines a general procedure for the cyclization of a protected linear hexapeptide precursor of this compound in solution.

  • Preparation of the Linear Precursor: The protected linear hexapeptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride resin.[1][3] The protected peptide is then cleaved from the resin under mild acidic conditions (e.g., using hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM)) to keep the side-chain protecting groups intact.[1][3] The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Cyclization Reaction Setup:

    • Dissolve the purified linear hexapeptide in high-purity, anhydrous N,N-dimethylformamide (DMF) to achieve a final concentration of 10⁻³ to 10⁻⁴ M.[4]

    • Stir the solution at room temperature.

    • Add the coupling reagent (e.g., HBTU, 1.5 equivalents) to the solution.[4]

  • Initiation and Monitoring of Cyclization:

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), dropwise to the reaction mixture until the pH is adjusted to 8.0–9.0.[4]

    • Allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to several days, depending on the coupling reagent and peptide sequence.[3][4]

    • Monitor the progress of the reaction by LC-MS or HPLC to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.[4]

    • Purify the crude cyclic peptide by RP-HPLC to isolate the desired product from any unreacted starting material, oligomers, or other impurities.[4]

  • Final Deprotection:

    • Remove the side-chain protecting groups using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and DCM).[3]

    • Purify the final deprotected this compound product by RP-HPLC.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Purification cluster_2 Solution-Phase Cyclization cluster_3 Final Deprotection Resin 2-Chlorotrityl Chloride Resin AA_Coupling Fmoc-Amino Acid Coupling (DIC/HOBt) Resin->AA_Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) AA_Coupling->Deprotection Elongation Sequence Elongation Deprotection->Elongation Elongation->AA_Coupling Repeat Cleavage Cleavage from Resin (HFIP/DCM) Elongation->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Macrolactamization (HBTU/DIPEA in DMF) Purification1->Cyclization Purification2 RP-HPLC Purification of Cyclic Peptide Cyclization->Purification2 Global_Deprotection Global Deprotection (TFA Cocktail) Purification2->Global_Deprotection Final_Purification Final RP-HPLC Purification Global_Deprotection->Final_Purification This compound Pure this compound Final_Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Cyclization Yield

G Start Low Cyclization Yield CheckReagent Is the coupling reagent optimal? (e.g., HBTU, PyBOP) Start->CheckReagent ChangeReagent Switch to a more efficient coupling reagent (e.g., HBTU). CheckReagent->ChangeReagent No CheckConc Is the concentration optimized? CheckReagent->CheckConc Yes ChangeReagent->CheckConc AdjustConc Perform a concentration screen (e.g., 0.001 M to 0.1 M). CheckConc->AdjustConc No CheckSequence Is the cyclization site sterically hindered or conformationally restricted? CheckConc->CheckSequence Yes AdjustConc->CheckSequence Redesign Redesign the linear precursor to alter the cyclization site. CheckSequence->Redesign Yes Success Improved Yield CheckSequence->Success No Redesign->Success

References

Technical Support Center: Solid-Phase Desotamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of solid-phase Desotamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the solid-phase synthesis of this compound?

A1: The synthesis of this compound, a cyclic hexapeptide, typically involves a multi-step process.[1][2][3] The linear peptide is first assembled on a solid support, usually a 2-chlorotrityl chloride (2-CTC) resin, using fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2][4] Following the assembly of the linear precursor, it is cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups intact.[1][2][4] The final step is a head-to-tail cyclization of the protected linear peptide in solution, followed by global deprotection of the side chains to yield the final this compound product.[1][2][3][4]

Q2: Why is 2-chlorotrityl chloride (2-CTC) resin recommended for this compound synthesis?

A2: 2-CTC resin is highly recommended for the synthesis of this compound and other cyclic peptides for two primary reasons.[4] Firstly, its steric bulk helps to prevent the formation of diketopiperazine, a common side reaction that can occur with dipeptides and lead to chain termination.[4] Secondly, it allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as with a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in dichloromethane (B109758) (DCM).[4] These mild conditions are crucial as they preserve the acid-labile side-chain protecting groups (e.g., Boc, Trt) which are necessary for the subsequent solution-phase cyclization step.[4]

Q3: What are common side reactions during the solid-phase synthesis of this compound and how can they be minimized?

A3: Common side reactions in SPPS that can affect the yield and purity of this compound include:

  • Incomplete Fmoc Deprotection: This leads to truncated peptide sequences.[5] To avoid this, ensure complete removal of the Fmoc group by using fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and extending the reaction time if necessary.[3] Monitoring the deprotection using UV can help optimize this step.[6][7]

  • Difficult Couplings: Steric hindrance from bulky amino acid side chains can lead to incomplete coupling.[6][8] Strategies to overcome this include "double coupling," where the coupling reaction is repeated, or extending the coupling time.[6][8] Increasing the concentration of the amino acid and coupling reagents can also improve coupling efficiency.[8]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic imide, which can lead to side products.[8][9] This can be minimized by using protecting groups on the preceding amino acid's backbone amide or by using coupling reagents that reduce this side reaction.[10]

  • Racemization: The stereochemistry of amino acids can be altered during activation and coupling.[11] Using appropriate coupling reagents and bases can help to minimize racemization.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of linear peptide after cleavage from resin. 1. Incomplete coupling of one or more amino acids.2. Incomplete Fmoc deprotection leading to truncated sequences.3. Premature cleavage of the peptide from the resin during synthesis.4. Inefficient cleavage from the resin.1. For difficult couplings (e.g., sterically hindered residues), perform a "double coupling" or increase the coupling time.[6][8] Increase the concentration of amino acid and coupling reagents to 0.5 M.[8]2. Ensure the use of fresh Fmoc deprotection solution (e.g., 20% piperidine in DMF) and consider extending the deprotection time.[3] Monitor Fmoc removal with a ninhydrin (B49086) test or by UV absorbance.[12]3. Avoid overly acidic conditions during the synthesis steps if using a highly acid-labile resin like 2-CTC.4. Ensure the cleavage cocktail and reaction time are appropriate for the resin. For 2-CTC resin with protected peptides, a mild cleavage with HFIP/DCM is used.[4] For final deprotection, a stronger acid like TFA with scavengers is necessary.[3][4]
Multiple peaks observed in HPLC analysis of the crude linear peptide. 1. Presence of deletion sequences from incomplete coupling.2. Presence of truncated sequences from incomplete deprotection.3. Side reactions such as aspartimide formation or racemization.1. & 2. Optimize coupling and deprotection steps as described above. Consider capping unreacted amino groups with acetic anhydride (B1165640) after each coupling step to prevent the formation of deletion sequences.[6][7]3. Review the peptide sequence for problematic residues (e.g., Asp, Cys, His) and employ specific strategies to minimize side reactions associated with them.[8][11][13]
Low yield of cyclic this compound after cyclization. 1. Inefficient cyclization reaction.2. Formation of dimers or oligomers.[1]3. Degradation of the peptide during cyclization.1. Optimize the coupling reagent for cyclization. HBTU and PyBOP are commonly used and have shown good results.[4] Adjust the reaction time and monitor the disappearance of the linear peptide by HPLC.2. Perform the cyclization at high dilution to favor intramolecular cyclization over intermolecular reactions.3. Ensure the pH of the reaction mixture is maintained in the optimal range (typically around 8-9) using a non-nucleophilic base like DIEA.[3]
Difficulty in purifying the final this compound product. 1. Co-elution of impurities with the desired product.2. Poor solubility of the crude peptide.1. Optimize the RP-HPLC gradient and consider using a different stationary phase or solvent system.[14]2. After cleavage and precipitation, ensure the peptide is thoroughly dried. Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO before diluting with the HPLC mobile phase for injection.

Experimental Protocols

Solid-Phase Synthesis of Linear this compound Precursor

This protocol is based on Fmoc chemistry on 2-chlorotrityl chloride resin.[3][4]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour in a reaction vessel.[15]

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (1.5 equivalents relative to the resin substitution) in DMF.

    • Add HBTU (3 equivalents) and DIEA (3 equivalents) to the amino acid solution and mix.[3]

    • Add the activated amino acid solution to the swollen resin and shake for 1.5 hours.[3]

    • Cap any unreacted sites on the resin by adding methanol (B129727) and shaking for 30 minutes.[3]

    • Wash the resin with DMF and DCM.[3]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and shake for 20-30 minutes.[3]

    • Wash the resin thoroughly with DMF and DCM.[3]

  • Peptide Coupling:

    • Dissolve the next Fmoc-protected amino acid (e.g., 3 equivalents) in DMF.

    • Add a coupling agent (e.g., HBTU, 3 equivalents) and a base (e.g., DIEA, 3 equivalents).[3]

    • Add the activated amino acid solution to the resin and shake for 30-60 minutes.[3]

    • Wash the resin with DMF and DCM.[3]

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage of Protected Peptide:

    • Wash the resin with DCM.

    • Add a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM (e.g., 1:4 v/v) to the resin and shake for 30 minutes.[4]

    • Filter the resin and collect the filtrate containing the protected linear peptide.

    • Evaporate the solvent to obtain the crude protected linear peptide.[4]

Solution-Phase Cyclization and Deprotection
  • Cyclization:

    • Dissolve the crude protected linear peptide in a large volume of DMF.

    • Add a coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA) to maintain a pH of 8.0-9.0.[3]

    • Stir the reaction at room temperature and monitor the progress by RP-HPLC until the linear peptide is consumed.

  • Global Deprotection:

    • Evaporate the DMF under vacuum.

    • Add a cleavage cocktail such as TFA/thioanisole/phenol/dithioglycol/H₂O (e.g., 33:2:2:1:2 v/v) to the residue.[3]

    • Stir for 2 hours in the dark.[3]

  • Purification:

    • Precipitate the crude cyclic peptide with cold diethyl ether.[16]

    • Purify the peptide by preparative RP-HPLC.[3][14]

    • Lyophilize the pure fractions to obtain the final this compound product.[14]

Visualizations

sps_workflow Resin 2-CTC Resin Swelling Resin Swelling (DCM) Resin->Swelling Loading First Amino Acid Loading Swelling->Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for each Amino Acid Coupling->Repeat n-1 times Repeat->Deprotection Cleavage Cleavage from Resin (HFIP/DCM) Repeat->Cleavage After last cycle LinearPeptide Protected Linear Peptide Cleavage->LinearPeptide Cyclization Solution-Phase Cyclization LinearPeptide->Cyclization DeprotectionFinal Global Deprotection (TFA Cocktail) Cyclization->DeprotectionFinal Purification RP-HPLC Purification DeprotectionFinal->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_yield Start Low Final Yield CheckLinear Analyze Crude Linear Peptide (HPLC, MS) Start->CheckLinear Step 1 CheckCyclization Analyze Crude Cyclic Peptide (HPLC, MS) Start->CheckCyclization Step 2 LowLinearYield Low Yield or Purity of Linear Peptide CheckLinear->LowLinearYield LowCyclizationYield Low Yield of Cyclic Product CheckCyclization->LowCyclizationYield IncompleteCoupling Incomplete Coupling? LowLinearYield->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection? LowLinearYield->IncompleteDeprotection Oligomerization Dimer/Oligomer Formation? LowCyclizationYield->Oligomerization OptimizeCoupling Double Couple Increase Reagent Conc. IncompleteCoupling->OptimizeCoupling Yes OptimizeDeprotection Use Fresh Reagent Extend Time IncompleteDeprotection->OptimizeDeprotection Yes OptimizeCyclization Increase Dilution Optimize Reagents Oligomerization->OptimizeCyclization Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Cyclic Hexapeptides like Desotamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic hexapeptides, with a special focus on challenges related to Desotamide and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of cyclic hexapeptides like this compound?

The synthesis of cyclic hexapeptides is often complicated by several factors:

  • Low Cyclization Yields: Achieving efficient head-to-tail cyclization can be difficult due to unfavorable conformations of the linear peptide precursor, steric hindrance at the cyclization site, and competing intermolecular reactions (oligomerization).[1][2][3]

  • Epimerization: The chiral integrity of amino acids, particularly the C-terminal residue, is at risk of racemization during the activation step of cyclization.[4][5][6] This can lead to the formation of hard-to-separate diastereomers.

  • Side Reactions: Various side reactions can occur during solid-phase peptide synthesis (SPPS) and cyclization, including aspartimide formation, diketopiperazine formation at the dipeptide stage, and reactions involving sensitive amino acid side chains.[7][8][9][10]

  • Purification Challenges: The final cyclic product often needs to be purified from a complex mixture of unreacted linear peptide, oligomers, and diastereomeric byproducts, which can be a significant bottleneck.[11][12][13][14]

  • On-Resin vs. Solution-Phase Cyclization: Choosing between on-resin and solution-phase cyclization presents a trade-off. On-resin cyclization can be hampered by the steric hindrance of the solid support, while solution-phase cyclization requires high dilution to minimize oligomerization.[1][15][16]

Q2: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves:

  • Loading the first amino acid onto a 2-chlorotrityl chloride resin.

  • Stepwise assembly of the linear peptide using fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

  • Cleavage of the protected linear peptide from the resin under mild acidic conditions.

  • Head-to-tail cyclization of the linear precursor in solution.[17][18][19]

  • Final deprotection and purification of the cyclic hexapeptide.

Q3: How does the sequence of the linear peptide affect cyclization efficiency?

The primary sequence of the linear peptide has a significant impact on the success of the cyclization reaction.[1] The presence of "turn-inducing" residues like proline or D-amino acids can pre-organize the peptide backbone into a conformation that is more favorable for intramolecular cyclization, thereby increasing the yield of the desired cyclic product.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of the Cyclic Hexapeptide

Symptoms:

  • The major products observed by HPLC and MS are high molecular weight species (oligomers).

  • A significant amount of unreacted linear peptide remains after the cyclization reaction.

  • The overall isolated yield of the pure cyclic product is consistently low.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
Intermolecular Oligomerization Perform the cyclization reaction under high dilution conditions (0.1-1 mM).[1]High-Dilution Cyclization: Dissolve the linear peptide in a suitable solvent (e.g., DMF) and add it slowly via a syringe pump to a larger volume of solvent containing the coupling reagents. Maintain a final peptide concentration between 0.1 and 1 mM.
Unfavorable Peptide Conformation Introduce a "turn-inducing" amino acid (e.g., Proline, D-amino acid) into the linear precursor sequence to promote a cyclization-competent conformation.[2]Sequence Modification: During SPPS, incorporate a proline or a D-amino acid at a strategic position in the linear peptide sequence. The optimal position may need to be determined empirically.
Inefficient Coupling Reagents Screen a variety of modern coupling reagents. Phosphonium (PyBOP, HBTU) or uronium (HATU) salts are often effective.[2] The use of pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) has been shown to significantly improve cyclization yields in some cases.[20]Coupling Reagent Screening: Set up small-scale parallel reactions using different coupling reagents (e.g., HATU, HBTU, PyBOP, FDPP) with your linear peptide. Analyze the crude reaction mixtures by HPLC to identify the most efficient reagent.
Low Reaction Temperature Cautiously increase the reaction temperature. While this can improve reaction rates, it may also increase the risk of epimerization.[2] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[21]Temperature Optimization: Run the cyclization reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) and monitor the progress by HPLC. For microwave synthesis, use a dedicated peptide synthesizer with temperature control.
Problem 2: Presence of Diastereomers (Epimerization)

Symptoms:

  • HPLC analysis of the crude product shows two or more closely eluting peaks with the same mass as the desired product.

  • NMR spectra of the purified product are complex, suggesting the presence of multiple isomers.

Possible Causes and Solutions:

Possible Cause Recommended Solution Experimental Protocol
C-terminal Amino Acid Racemization Use a less activation-prone coupling reagent. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[2]Additive Use: When preparing the cyclization reaction, add 1-1.2 equivalents of HOBt or HOAt to the coupling reagent mixture before adding it to the peptide solution.
Excessive Base Carefully control the amount of base (e.g., DIPEA) used in the cyclization reaction. Use the minimum amount required to facilitate the reaction.Base Titration: Perform small-scale reactions with varying equivalents of base to find the optimal amount that promotes cyclization without significant epimerization.
High Reaction Temperature Perform the cyclization at a lower temperature (e.g., 0-4 °C) to minimize the rate of epimerization.[2]Low-Temperature Cyclization: Set up the cyclization reaction in an ice bath and allow it to proceed for a longer period, monitoring completion by HPLC.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of the Linear Hexapeptide Precursor
  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM). Add the first Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) and agitate for 2-4 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[20]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage of Protected Peptide: After the final amino acid is coupled, wash the resin with DCM and treat with a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in DCM, to cleave the peptide from the resin while keeping the side-chain protecting groups intact.[22][23]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum. Purify the linear peptide by reverse-phase HPLC if necessary.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_cyclization Solution-Phase Cyclization cluster_final Final Steps Resin 1. Resin Swelling (2-CTC Resin) Loading 2. First Amino Acid Loading Resin->Loading Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 Coupling 4. Amino Acid Coupling Deprotection1->Coupling Repeat 5. Repeat Steps 3 & 4 Coupling->Repeat Cleavage 6. Mild Acidic Cleavage (e.g., HFIP/DCM) Repeat->Cleavage Linear Peptide Assembled Precipitation 7. Ether Precipitation Cleavage->Precipitation Purify_Linear 8. HPLC Purification (Linear Peptide) Precipitation->Purify_Linear High_Dilution 9. High Dilution Setup Purify_Linear->High_Dilution Purified Linear Peptide Add_Reagents 10. Add Coupling Reagents (e.g., HATU, DIPEA) High_Dilution->Add_Reagents Cyclization 11. Cyclization Reaction Add_Reagents->Cyclization Final_Deprotection 12. Global Deprotection (e.g., TFA Cocktail) Cyclization->Final_Deprotection Crude Cyclic Peptide Purify_Cyclic 13. HPLC Purification (Cyclic Peptide) Final_Deprotection->Purify_Cyclic Characterization 14. Characterization (MS, NMR) Purify_Cyclic->Characterization

Caption: General workflow for the synthesis of cyclic hexapeptides like this compound.

troubleshooting_tree Start Low Yield or Impure Product Check_MS Analyze Crude Product by MS and HPLC Start->Check_MS High_MW High MW Species (Oligomers) Present? Check_MS->High_MW Linear_Present Significant Linear Peptide Remaining? High_MW->Linear_Present No Sol_Oligo Increase Dilution (0.1-1 mM) High_MW->Sol_Oligo Yes Diastereomers Multiple Peaks with Correct Mass Present? Linear_Present->Diastereomers No Sol_Linear1 Screen Coupling Reagents (HATU, FDPP) Linear_Present->Sol_Linear1 Yes Diastereomers->Check_MS No, other issues Sol_Diastereomer1 Add HOBt/HOAt to Coupling Reaction Diastereomers->Sol_Diastereomer1 Yes Sol_Linear2 Optimize Temperature (Microwave or Lower Temp) Sol_Linear1->Sol_Linear2 Sol_Linear3 Modify Sequence (Add Pro or D-AA) Sol_Linear2->Sol_Linear3 Sol_Diastereomer2 Lower Reaction Temperature Sol_Diastereomer1->Sol_Diastereomer2 Sol_Diastereomer3 Reduce Amount of Base (DIPEA) Sol_Diastereomer2->Sol_Diastereomer3

Caption: Troubleshooting decision tree for cyclic hexapeptide synthesis.

References

Technical Support Center: Overcoming Low Yields in Desotamide Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Desotamide fermentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your this compound fermentation experiments in a question-and-answer format.

Question 1: My Streptomyces strain shows good biomass growth, but the this compound yield is very low or non-existent. What are the likely causes?

Answer: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (this compound production). Several factors could be at play:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High levels of easily metabolizable nutrients can repress secondary metabolite production.

  • Unfavorable Fermentation Parameters: pH, temperature, and dissolved oxygen levels may be optimal for growth but not for this compound biosynthesis.

  • Lack of Precursor Availability: The biosynthesis of this compound, a cyclic hexapeptide, requires specific amino acid precursors. A shortage of these precursors will directly limit the yield.[1]

  • Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster (BGC) is controlled by specific regulatory genes. Insufficient activation of these genes will lead to low production.[2]

Question 2: How can I optimize the fermentation medium to enhance this compound production?

Answer: Media optimization is a crucial step to improve yield. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT) Analysis: Start by varying one media component (e.g., carbon source, nitrogen source, phosphate (B84403) concentration) at a time to identify key factors influencing this compound production.[3]

  • Precursor Supplementation: Based on the this compound biosynthetic pathway, supplement the medium with precursor amino acids such as L-Leucine, L-Tryptophan, L-Asparagine, and L-Isoleucine to potentially boost production.

Question 3: My this compound production starts well but then plateaus or declines. What could be the reason?

Answer: This could be due to several factors:

  • Nutrient Limitation: Depletion of a key nutrient required for this compound synthesis. A fed-batch strategy, where nutrients are added during the fermentation, can help maintain optimal concentrations.

  • Product Inhibition/Degradation: High concentrations of this compound or other byproducts may become toxic to the producing strain or the product itself might be unstable under the fermentation conditions.

  • pH Shift: Metabolic activity can cause the pH of the medium to shift out of the optimal range for this compound production. Continuous pH monitoring and control are essential.

Question 4: I am observing batch-to-batch inconsistency in this compound yield. How can I improve reproducibility?

Answer: Inconsistent yields are often due to variability in the inoculum.

  • Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age of the culture, spore concentration, and inoculum volume.[7] It is recommended to start from a well-sporulated culture on a suitable agar (B569324) medium.[8]

  • Master Cell Bank: Establish a master cell bank of your Streptomyces strain to ensure you are starting each fermentation with a genetically identical population.

Question 5: Can genetic engineering be used to improve this compound yield?

Answer: Yes, genetic engineering holds significant promise for enhancing this compound production.

  • Overexpression of Regulatory Genes: The this compound biosynthetic gene cluster contains positive regulatory genes (e.g., dsaA and dsaN). Overexpressing these genes has been shown to significantly increase this compound titers.[2]

  • Metabolic Pathway Engineering: Modifying related metabolic pathways to increase the supply of precursors for this compound biosynthesis can also lead to higher yields.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation time for this compound production?

A1: The optimal fermentation time can vary depending on the strain and conditions, but secondary metabolite production in Streptomyces is often observed in the stationary phase, typically between 7 to 14 days of cultivation.[7][8]

Q2: What are the ideal pH and temperature ranges for this compound fermentation?

A2: For most Streptomyces species, a temperature of 28-30°C and a pH range of 6.5-7.5 are generally suitable for secondary metabolite production.[3][8] However, the optimal conditions for this compound should be determined experimentally for your specific strain.

Q3: How can I extract and quantify this compound from the fermentation broth?

A3: this compound can be extracted from the mycelium and supernatant using an organic solvent like ethyl acetate (B1210297). The crude extract can then be analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.[8]

Q4: Are there any known precursors that can be fed to the culture to increase the yield?

A4: this compound is a cyclic hexapeptide, and its structure suggests that feeding the culture with its constituent amino acids (L-Leucine, D-Leucine, L-Tryptophan, Glycine, L-Asparagine, and L-allo-Isoleucine) could enhance the yield.[1]

Q5: My Streptomyces culture is forming dense pellets, which might be limiting oxygen transfer. How can I address this?

A5: Pellet formation can be influenced by the seed culture conditions and agitation speed. Using a more dispersed seed culture and optimizing the agitation rate can help promote a more filamentous growth, improving oxygen and nutrient availability.

Data Presentation

Table 1: Quantitative Impact of Genetic Engineering on this compound Production

Genetic ModificationStrainFold Increase in this compound TiterReference
Overexpression of dsaAS. coelicolor M1152 (heterologous host)2.4[2]
Overexpression of dsaNS. coelicolor M1152 (heterologous host)~2.0[2]

Experimental Protocols

Protocol 1: General Seed and Production Culture for Streptomyces

Objective: To prepare a standardized seed culture and initiate a production culture for this compound fermentation.

Materials:

  • Streptomyces scopuliridis strain

  • YEME Agar (ISP Medium 2)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (refer to media optimization protocol)

  • Sterile flasks, petri dishes, and incubator shaker

Procedure:

  • Strain Revival: Streak a cryopreserved stock of S. scopuliridis onto a YEME agar plate.

  • Incubation: Incubate the plate at 28°C for 7-10 days until good sporulation is observed.[8]

  • Seed Culture Inoculation: Aseptically transfer a loopful of spores into a flask containing the seed culture medium.

  • Seed Culture Incubation: Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.[7]

  • Production Culture Inoculation: Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

  • Production Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-14 days.[7]

Protocol 2: Media Optimization using Response Surface Methodology (RSM)

Objective: To statistically optimize the concentrations of key media components for maximal this compound yield.

Methodology:

  • Factor Screening: Identify the most significant media components affecting this compound production using a Plackett-Burman design.[3]

  • Experimentation: Prepare fermentation media according to the CCD matrix and run the fermentations under standardized conditions.

  • Data Analysis: Measure the this compound yield for each experimental run. Fit the data to a second-order polynomial equation and perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors.

  • Optimization: Use the model to generate response surface plots and determine the optimal concentrations of the media components for maximum this compound production.[6]

Protocol 3: Extraction and Quantification of this compound by HPLC

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Centrifuge a known volume of fermentation broth to separate the supernatant and mycelium.

  • Extraction: Extract both the supernatant and the mycelium with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Concentration: Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.

    • Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.

Visualizations

Desotamide_Biosynthesis_Pathway cluster_precursors Precursor Amino Acids cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line L-Leucine L-Leucine Module 1 Module 1 L-Leucine->Module 1 D-Leucine D-Leucine Module 2 Module 2 D-Leucine->Module 2 L-Tryptophan L-Tryptophan Module 3 Module 3 L-Tryptophan->Module 3 Glycine Glycine Module 4 Module 4 Glycine->Module 4 L-Asparagine L-Asparagine Module 5 Module 5 L-Asparagine->Module 5 L-allo-Isoleucine L-allo-Isoleucine Module 6 Module 6 L-allo-Isoleucine->Module 6 Module 1->Module 2 Module 2->Module 3 Module 3->Module 4 Module 4->Module 5 Module 5->Module 6 TE Domain TE Domain Module 6->TE Domain Linear Hexapeptide Linear Hexapeptide TE Domain->Linear Hexapeptide Release This compound This compound Linear Hexapeptide->this compound Cyclization

Caption: this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Good Biomass Growth? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Inoculum Quality - Basal Media - pH, Temp, Aeration Check_Growth->Optimize_Growth No Optimize_Production Optimize Production Phase: - Media Composition (C/N ratio) - Precursor Feeding - Process Parameters Check_Growth->Optimize_Production Yes Optimize_Growth->Check_Growth Genetic_Engineering Consider Genetic Engineering: - Overexpress Regulators - Pathway Engineering Optimize_Production->Genetic_Engineering Success Improved Yield Optimize_Production->Success Genetic_Engineering->Success

Caption: Troubleshooting workflow for low this compound yield.

Fermentation_Parameters_Logic cluster_inputs Input Parameters cluster_outputs Outputs Media Media Composition (Carbon, Nitrogen, Precursors) Biomass Biomass Growth Media->Biomass Desotamide_Yield This compound Yield Media->Desotamide_Yield Process Process Parameters (pH, Temp, DO) Process->Biomass Process->Desotamide_Yield Genetics Strain Genetics (Regulatory Genes) Genetics->Biomass Genetics->Desotamide_Yield Biomass->Desotamide_Yield Influences

Caption: Key parameters influencing this compound fermentation.

References

Stability issues of Desotamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desotamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A: For optimal stability, this compound should be stored in its lyophilized form in a tightly sealed vial at -20°C or colder, protected from light.[1][2] Once in solution, it is recommended to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month to minimize degradation and avoid repeated freeze-thaw cycles.[1][2]

Q2: I am seeing a decrease in the activity of my this compound solution over time. What could be the cause?

A: A decrease in biological activity is often linked to chemical instability and degradation of the peptide. Several factors can contribute to this, including:

  • Improper Storage: Storing solutions at room temperature or even at 4°C for extended periods can lead to degradation. Repeated freeze-thaw cycles are also detrimental.[2]

  • Solvent Choice: The stability of this compound can vary significantly depending on the solvent used. Some organic solvents can react with peptides, and aqueous solutions can lead to hydrolysis.

  • pH of the Solution: The pH of aqueous solutions can impact the stability of peptides. For many peptides, a slightly acidic pH of 5-6 is recommended for storage in solution.[2]

  • Oxidation: Peptides containing amino acids such as Tryptophan (Trp), which is present in this compound, are susceptible to oxidation, especially when exposed to air for prolonged periods.

Q3: Which solvents are recommended for dissolving this compound?

A: While specific solubility data for this compound is not extensively published, peptides with similar characteristics are often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) to create stock solutions. These stock solutions can then be further diluted into aqueous buffers or cell culture media for experiments. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q4: Can I store this compound in an aqueous buffer?

A: Long-term storage of peptides in aqueous solutions is generally not recommended due to the risk of hydrolysis.[1] If you need to prepare an aqueous solution, it is best to use it on the same day. For short-term storage (a few days), use a sterile, slightly acidic buffer (pH 5-6) and store at 4°C. For longer-term storage, freezing at -20°C or -80°C is necessary, but be mindful of the potential for degradation with each freeze-thaw cycle.[2]

Q5: How can I check the stability of my this compound solution?

A: The most common method to assess the stability of a peptide solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[3][4] This allows you to quantify the amount of intact this compound and detect the formation of any degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on any degradation products.[3]

Troubleshooting Guide

Issue: Unexpected or inconsistent results in bioassays.
  • Possible Cause 1: this compound Degradation.

    • Troubleshooting Steps:

      • Prepare a fresh solution of this compound from a new lyophilized vial.

      • Compare the activity of the fresh solution with the old solution.

      • If the fresh solution restores activity, the old solution has likely degraded.

      • Review your storage and handling procedures for the old solution. Ensure storage at -20°C or colder and minimize freeze-thaw cycles.

  • Possible Cause 2: Solvent Effects.

    • Troubleshooting Steps:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system.

      • Run a solvent control (vehicle control) in your assay to determine the effect of the solvent alone.

Issue: Precipitate formation in the this compound solution.
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Steps:

      • Ensure you are not exceeding the solubility limit of this compound in the chosen solvent.

      • Try gentle warming or vortexing to aid dissolution.

      • Consider preparing a more concentrated stock in a stronger organic solvent like DMSO and then diluting it further.

  • Possible Cause 2: Change in pH or Temperature.

    • Troubleshooting Steps:

      • When diluting a stock solution in an aqueous buffer, add the stock solution to the buffer slowly while mixing.

      • Ensure the pH of the final solution is compatible with this compound's stability and solubility.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in different solvents under various storage conditions. This data is illustrative and based on general peptide stability principles. Actual stability should be determined experimentally.

Solvent SystemStorage TemperatureTime PointPercent of Intact this compound Remaining (Hypothetical)
Lyophilized Solid-20°C6 months>99%
Lyophilized Solid4°C6 months98%
Lyophilized Solid25°C (Room Temp)1 month90%
10 mM in DMSO-20°C1 month97%
10 mM in DMSO4°C1 week92%
10 mM in DMSO25°C (Room Temp)24 hours85%
1 mM in PBS (pH 7.4)4°C24 hours80%
1 mM in PBS (pH 7.4)25°C (Room Temp)8 hours65%
1 mM in Acetate Buffer (pH 5.5)4°C24 hours90%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.

1. Materials:

  • Lyophilized this compound

  • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile, Water)

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of lyophilized this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL. This is your time zero (T=0) sample.

  • Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto the HPLC system.

  • Sample Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).

  • Time Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

  • Sample Preparation for Injection: Before injection, allow the sample to come to room temperature. If necessary, dilute the sample to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC. A typical gradient might be:

    • 0-5 min: 5% Mobile Phase B

    • 5-25 min: Gradient from 5% to 95% Mobile Phase B

    • 25-30 min: 95% Mobile Phase B

    • 30-35 min: Gradient from 95% to 5% Mobile Phase B

    • 35-40 min: 5% Mobile Phase B

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the T=0 sample.

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (T=0) aliquot Aliquot for Different Storage Conditions prep_stock->aliquot hplc_t0 Analyze T=0 Sample via HPLC prep_stock->hplc_t0 Immediate Analysis store_neg20 Store at -20°C aliquot->store_neg20 store_4 Store at 4°C aliquot->store_4 store_25 Store at 25°C aliquot->store_25 hplc_tp Analyze Samples at Each Time Point calc_remain Calculate % Remaining this compound hplc_tp->calc_remain id_degrad Identify Degradation Products hplc_tp->id_degrad store_neg20->hplc_tp store_4->hplc_tp store_25->hplc_tp conclusion Determine Optimal Storage Conditions calc_remain->conclusion id_degrad->conclusion

Caption: Workflow for assessing this compound stability.

Troubleshooting_Decision_Tree start Inconsistent Bioassay Results q1 Is the solution clear? start->q1 a1_yes Check for Degradation q1->a1_yes Yes a1_no Troubleshoot Solubility q1->a1_no No q2 Does a freshly prepared solution work? a1_yes->q2 sol_check Check solvent concentration and run vehicle control. a1_no->sol_check a2_yes Old solution degraded. Review storage. q2->a2_yes Yes a2_no Issue may not be stability. Check assay components. q2->a2_no No

Caption: Troubleshooting inconsistent bioassay results.

References

Troubleshooting peak tailing in HPLC purification of Desotamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC purification of Desotamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound purification?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For this compound purification, significant peak tailing can lead to reduced resolution between this compound and closely eluting impurities, inaccurate quantification, and lower recovery of the pure compound.[1]

Q2: What are the most common causes of peak tailing when purifying cyclic peptides like this compound?

The primary causes of peak tailing for peptides like this compound in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, most commonly with residual silanol (B1196071) groups on the silica-based column packing.[2]

  • Inappropriate Mobile Phase Conditions: Incorrect pH, insufficient buffer capacity, or a suboptimal concentration of ion-pairing agents like trifluoroacetic acid (TFA).[2]

  • Column Issues: Degradation of the column, contamination, or the use of an inappropriate column chemistry for the peptide.[1]

  • System and Method Issues: High sample load (mass or volume overload), a strong injection solvent mismatch with the mobile phase, or excessive extra-column volume.[1]

Q3: How does the concentration of Trifluoroacetic Acid (TFA) in the mobile phase affect peak tailing of this compound?

TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with silanol groups on the column, which improves peak shape.[3] A typical concentration of 0.1% TFA is used to achieve good peak symmetry.[4] Lower concentrations may not be sufficient to prevent tailing, while excessively high concentrations can sometimes affect selectivity and are not ideal for mass spectrometry detection due to ion suppression.[3]

Q4: Can the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) impact peak tailing?

Yes, the choice of organic modifier can influence peak shape. Acetonitrile generally has a lower viscosity and higher elution strength for peptides compared to methanol, which can lead to sharper peaks and reduced tailing.[5] When troubleshooting, switching between these solvents can sometimes improve peak symmetry.[5]

Q5: Is column temperature an important parameter to consider for reducing peak tailing?

Elevating the column temperature, typically to 40-60°C, can improve peak shape by reducing mobile phase viscosity and increasing the mass transfer rate of the analyte.[6][7] This often leads to sharper, more symmetrical peaks. However, it's important to ensure that the temperature is stable, as fluctuations can lead to retention time variability.

Troubleshooting Guide

Initial Assessment of Peak Tailing

The first step in troubleshooting is to quantify the extent of the tailing. This is typically done by calculating the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed.[1]

Systematic Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing issues during this compound purification.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Verify Mobile Phase - Correct pH? - Adequate buffer strength? - Optimal TFA concentration (0.1%)? start->check_mobile_phase check_sample_prep Step 2: Evaluate Sample Preparation - Sample dissolved in mobile phase? - Injection volume too high? - Sample concentration causing overload? check_mobile_phase->check_sample_prep If problem persists resolution Peak Shape Improved check_mobile_phase->resolution Problem Solved check_column Step 3: Inspect Column Condition - Column old or contaminated? - Appropriate column chemistry (C18)? - Void at column inlet? check_sample_prep->check_column If problem persists check_sample_prep->resolution Problem Solved check_hplc_system Step 4: Examine HPLC System - Leaks in the flow path? - Excessive tubing length/diameter? - Detector settings appropriate? check_column->check_hplc_system If problem persists check_column->resolution Problem Solved optimization Step 5: Method Optimization - Increase column temperature? - Adjust gradient steepness? - Change organic modifier? check_hplc_system->optimization If problem persists check_hplc_system->resolution Problem Solved optimization->resolution

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Data Presentation

The following table summarizes the expected qualitative effects of adjusting key HPLC parameters on the peak tailing of a cyclic peptide like this compound.

ParameterAdjustmentExpected Effect on Tailing Factor (Tf)Rationale
TFA Concentration Increase from 0.05% to 0.1%DecreaseImproved ion-pairing and masking of silanol interactions.[3]
Decrease from 0.1% to 0.05%IncreaseInsufficient ion-pairing, leading to secondary interactions.[2]
Column Temperature Increase from 25°C to 45°CDecreaseLower mobile phase viscosity and improved mass transfer.[6][7]
Decrease from 45°C to 25°CIncreaseHigher mobile phase viscosity and slower kinetics.[6]
Mobile Phase pH Lowering pH (e.g., to 2-3)DecreaseProtonation of silanol groups, reducing unwanted interactions.[1]
Organic Modifier Switch from Methanol to AcetonitrileDecreaseLower viscosity and stronger elution properties of acetonitrile.[5]
Sample Load Decrease injection volume/concentrationDecreaseReduces the likelihood of column overload.[1]

Experimental Protocols

Protocol 1: Optimizing TFA Concentration

This protocol aims to determine the optimal TFA concentration for symmetrical this compound peaks.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.05% TFA in HPLC-grade water.

    • Mobile Phase B: 0.05% TFA in HPLC-grade acetonitrile.

    • Repeat the preparation for 0.1% and 0.15% TFA concentrations.

  • Standard HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[8]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL of a 1 mg/mL this compound solution.

    • Gradient: A typical starting point for a cyclic peptide like this compound could be a linear gradient from 10% to 70% B over 30 minutes.

  • Experimental Runs:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the this compound standard and run the gradient using the 0.05% TFA mobile phases.

    • Repeat the run using the 0.1% and 0.15% TFA mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase system.

  • Data Analysis:

    • Measure the tailing factor for the this compound peak in each chromatogram.

    • Compare the peak shapes and select the TFA concentration that provides a tailing factor closest to 1.0.

Protocol 2: Evaluating the Effect of Column Temperature

This protocol investigates the impact of column temperature on peak shape.

  • Mobile Phase Preparation:

    • Prepare mobile phases with the optimal TFA concentration determined in Protocol 1 (e.g., 0.1% TFA in water and acetonitrile).

  • HPLC Conditions:

    • Use the same column, flow rate, detection wavelength, injection volume, and gradient as in Protocol 1.

  • Experimental Runs:

    • Set the column oven temperature to 25°C and allow the system to stabilize.

    • Inject the this compound standard and acquire the chromatogram.

    • Increase the column temperature to 40°C, allow for stabilization, and repeat the injection.

    • Increase the column temperature to 55°C, allow for stabilization, and repeat the injection.

  • Data Analysis:

    • Compare the tailing factor and retention time of the this compound peak at each temperature.

    • Select the temperature that provides the best balance of peak symmetry and acceptable retention time.

Protocol 3: Column Cleaning and Regeneration

If peak tailing persists and column contamination is suspected, a rigorous washing procedure can be employed.

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Wash the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min), for at least 20 column volumes each:

    • HPLC-grade water

    • Isopropanol

    • Hexane

    • Isopropanol

    • HPLC-grade water

    • Mobile phase (initial conditions)

  • Return the column to its original direction, reconnect to the detector, and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject a standard to assess if peak shape has improved.

The logical relationship for addressing persistent peak tailing after initial checks is outlined below.

AdvancedTroubleshooting persistent_tailing Persistent Peak Tailing column_issue Suspect Column-Related Issues persistent_tailing->column_issue wash_column Perform Column Wash (Protocol 3) column_issue->wash_column If no guard column check_guard_column Check/Replace Guard Column column_issue->check_guard_column If using one replace_column Replace Column wash_column->replace_column If tailing continues solved Problem Resolved wash_column->solved Problem Solved method_optimization Further Method Optimization - Alternative ion-pairing reagent - Different column chemistry replace_column->method_optimization If new column shows tailing replace_column->solved Problem Solved check_guard_column->wash_column If no improvement check_guard_column->solved Problem Solved method_optimization->solved

Caption: Decision tree for advanced troubleshooting of persistent peak tailing.

References

Technical Support Center: Enhancing the Antibacterial Activity of Synthetic Desotamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on synthetic Desotamide analogues.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound analogue shows no antibacterial activity. What are the common causes?

A1: Lack of antibacterial activity in synthetic this compound analogues can stem from several factors related to its structure. Key determinants of bioactivity are the amino acid residues at specific positions within the cyclohexapeptide structure.[1][2][3]

  • Amino Acid Substitutions: The residues at positions II and VI have been shown to be critical for antibacterial activity. For instance, substituting Gly at position VI with basic amino acids like D-Arg, D-Lys, or D-His in this compound A can lead to inactive compounds.[2][4]

  • Stereochemistry: The stereochemistry of the amino acids is crucial. Altering the natural stereoisomers (e.g., using L-stereoisomers instead of D-stereoisomers at certain positions) can abolish activity.[5]

  • Core Scaffold Integrity: The overall cyclic structure is essential for activity. Incomplete cyclization or degradation of the peptide can result in an inactive product.

Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What are the potential reasons and how can I troubleshoot this?

A2: Variability in MIC assays is a common issue. Here are some troubleshooting steps:

  • Inoculum Preparation: Ensure a standardized and consistent bacterial inoculum concentration is used for each experiment. Variations in the starting bacterial density will lead to inconsistent MIC values.

  • Media Composition: For certain antibiotics, the composition of the culture medium is critical. For example, colistin (B93849) MIC assays should be performed in cation-adjusted Mueller-Hinton broth to reduce variability.[6]

  • Plate Reading: Visual inspection of turbidity can be subjective. Using a microplate reader to measure optical density (OD600) can provide more quantitative and reproducible results. However, it's important to correlate OD values with visual growth, as some high OD readings may not represent actual bacterial growth.[6]

  • Adherence to Guidelines: Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for the entire procedure, including interpretation of results.[7]

Q3: What is the known mechanism of action for Desotamides?

A3: The specific antimicrobial target for the this compound family of cyclic peptides remains unknown.[2][5][8] However, their potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA, suggests they may act on a novel target.[1][2][3] They are also noted for their selectivity, showing low cytotoxicity against mammalian cell lines.[2][9][10]

Troubleshooting Guides

Guide 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) and Cyclization

Problem: Obtaining low yields of the final cyclic peptide is a common challenge in the synthesis of this compound analogues.[10]

Potential Cause Troubleshooting Step
Incomplete coupling reactions during SPPS Use a sufficient excess of amino acids and coupling reagents (e.g., HBTU, DIEA). Monitor the completion of each coupling step using a qualitative test like the ninhydrin (B49086) test.
Steric hindrance The choice of resin is important. 2-chlorotrityl chloride (2-CTC) resin is often used as it minimizes diketopiperazine formation due to steric effects.[11]
Inefficient cleavage from the resin Use a cleavage cocktail appropriate for the protecting groups used. For example, a solution of TFA with scavengers like thioanisole (B89551) and phenol (B47542) is commonly employed.[4]
Poor cyclization efficiency Optimize the concentration of the linear peptide during the cyclization step to favor intramolecular cyclization over intermolecular polymerization. Screen different coupling reagents for the cyclization step; HBTU, TBTU, and PyBOP have been used successfully.[11] The pH of the reaction should be maintained between 8.0 and 9.0.[3]
Guide 2: Enhancing Antibacterial Potency of Analogues

Problem: The synthesized analogue has moderate activity, and the goal is to improve its potency.

Strategy Details
Substitution at Position II Replacing L-allo-Ile at position II with L-Ile has been shown to enhance antibacterial activity.[1][2][3]
Substitution at Position VI While direct substitution of Gly in this compound A with basic amino acids can lead to inactivity, simultaneous substitution at both positions II and VI has proven effective. For example, replacing L-allo-Ile at position II with L-Ile and Gly at position VI with D-Lys or D-Arg resulted in a 2-4 fold increase in activity against Gram-positive pathogens, including MRSA.[1][2][3][4]
Inspiration from Related Compounds The related wollamides, which contain a basic amino acid at position VI, show activity against mycobacteria.[2] This suggests that introducing basic residues at this position, in the right context, can broaden the activity spectrum.

Data Presentation

Table 1: Antibacterial Activity (MIC, µg/mL) of Selected Synthetic this compound A Analogues

CompoundSubstitutionS. aureus ATCC29213MRSA shhs-E1B. subtilis BS01E. faecalis ATCC29212
This compound A (1) -32641664
This compound A4 (13) II: L-allo-Ile → L-Ile, VI: Gly → D-Lys1632832
This compound A6 (15) II: L-allo-Ile → L-Ile, VI: Gly → D-Arg1632832
This compound A1 (10) VI: Gly → D-Arg>128>128>128>128
This compound A2 (11) VI: Gly → D-Lys>128>128>128>128

Data summarized from Li et al., 2021.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of this compound Analogues

This protocol outlines the synthesis of this compound analogues on 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry.[4][11][12][13]

  • Resin Loading: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin using HBTU and DIEA in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a mixture of HBTU and DIEA in DMF.

  • Cleavage of Linear Peptide: The linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact using a mild acidic solution (e.g., TFA/thioanisole/phenol/H2O).

  • Cyclization: The linear peptide is dissolved in a large volume of DMF, and the pH is adjusted to 8.0-9.0 with DIEA. A coupling reagent such as HBTU is added to facilitate head-to-tail cyclization.

  • Final Deprotection and Purification: The side-chain protecting groups are removed, and the final cyclic peptide is purified by preparative RP-HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The synthetic this compound analogues are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_testing Antibacterial Testing start Start: 2-CTC Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling start->spps cleavage Cleavage from Resin (Protected Linear Peptide) spps->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization deprotection Final Deprotection & Purification cyclization->deprotection end_synthesis Pure Cyclic Analogue deprotection->end_synthesis mic_prep Prepare Serial Dilutions in 96-well plate end_synthesis->mic_prep Test Compound inoculation Inoculate with Bacteria mic_prep->inoculation incubation Incubate 18-24h at 37°C inoculation->incubation mic_read Determine MIC incubation->mic_read end_testing MIC Value mic_read->end_testing sar_logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_pos_ii Position II Modifications cluster_pos_vi Position VI Modifications start Goal: Enhance Antibacterial Activity pos_ii Modify Position II (L-allo-Ile) start->pos_ii pos_vi Modify Position VI (Gly) start->pos_vi ile Substitute with L-Ile pos_ii->ile basic_aa Substitute with D-Lys or D-Arg pos_vi->basic_aa dual_mod Simultaneous Modification of Position II AND VI ile->dual_mod inactive Inactive Analogue basic_aa->inactive If only Position VI is modified basic_aa->dual_mod potent_analogue Potent Analogue (2-4x MIC) dual_mod->potent_analogue

References

Addressing epimerization during Desotamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Desotamide, with a specific focus on mitigating epimerization.

Troubleshooting Guide

This section addresses common issues observed during this compound synthesis, offering potential causes and actionable solutions.

Issue 1: High Levels of a Diastereomeric Impurity Detected by HPLC/MS

Question: After purification of my synthetic this compound, I observe a significant peak with the same mass as the desired product but a different retention time. What is the likely cause and how can I resolve this?

Answer:

This is a classic indicator of epimerization, a common side reaction in peptide synthesis where the stereochemistry of an amino acid is inverted. In the context of cyclic peptides like this compound, C-terminal epimerization during the solution-phase cyclization step is a known challenge. For instance, in the synthesis of Wollamide B, a closely related cyclic hexapeptide, a C-terminal epimerization of 24% was observed during the cyclization between L-Asn and L-Val using HBTU/DIPEA.[1]

Potential Causes and Solutions:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing epimerization than others. Standard reagents like HBTU, while effective, can lead to epimerization, especially with sterically hindered amino acids or at specific junctions like the cyclization site.

  • Base Selection: The base used during coupling plays a crucial role. Strong, unhindered bases can increase the rate of epimerization by abstracting the alpha-proton of the activated amino acid.

  • Reaction Temperature: Elevated temperatures, while potentially increasing the rate of cyclization, can also significantly accelerate epimerization.

  • Activation Time: Prolonged activation of the C-terminal carboxylic acid before amide bond formation increases the window for epimerization to occur.

Recommended Actions:

  • Optimize Coupling Reagents for Cyclization: Consider using coupling reagents known to suppress epimerization. While HBTU is commonly used, alternatives like HATU (which forms a more reactive OAt-ester) or COMU could be explored. The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings is a well-established strategy to minimize epimerization.[2][3]

  • Select a Weaker or More Sterically Hindered Base: Instead of DIPEA, consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of proton abstraction from the chiral center.[1]

  • Control Reaction Temperature: Perform the cyclization at a lower temperature (e.g., 0-4 °C) to slow down the rate of epimerization. Monitor the reaction progress carefully, as the overall reaction time may need to be extended.

  • Modify the Cyclization Strategy: If epimerization persists at a specific residue, consider altering the linear sequence to change the site of cyclization to a less sterically hindered or epimerization-prone amino acid junction.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process that alters the configuration at one of several stereogenic centers in a molecule.[4] In peptide synthesis, it refers to the conversion of an L-amino acid to a D-amino acid (or vice versa) at the alpha-carbon. This is a significant concern because the biological activity of peptides like this compound is highly dependent on their specific three-dimensional structure.[4] The presence of a diastereomer due to epimerization can lead to a product with reduced or altered biological activity and can be very difficult to separate from the desired product due to similar physical properties.[4]

Q2: Which amino acid residues in the this compound sequence are most susceptible to epimerization?

A2: While any amino acid can undergo epimerization under certain conditions, some are more prone than others. In the synthesis of related cyclic hexapeptides, the C-terminal residue during cyclization is particularly vulnerable. For example, significant epimerization was observed at a C-terminal L-Valine.[1] Generally, amino acids with electron-withdrawing groups in their side chains can also be more susceptible. Histidine and cysteine are also known to be particularly prone to racemization.[2]

Q3: Can I detect epimerization during the synthesis process?

A3: It is challenging to detect epimerization in real-time on the solid support. The most common method for detection is after cleavage and purification of the linear or cyclic peptide. High-resolution analytical techniques such as chiral chromatography or HPLC coupled with mass spectrometry (LC-MS) are used to separate and identify diastereomers. Tandem mass spectrometry (MS/MS) can also be used to distinguish between peptide epimers by comparing their fragmentation patterns.[5]

Q4: What are the key mechanisms of epimerization during peptide synthesis?

A4: There are two primary mechanisms for epimerization in peptide synthesis:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of an N-protected amino acid can be attacked by the preceding amide bond's oxygen, forming a five-membered oxazolone ring. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either side, resulting in a mixture of stereoisomers.[4]

Quantitative Data on Epimerization

The following table summarizes a known instance of epimerization during the synthesis of a this compound-related cyclic hexapeptide.

Peptide PrecursorCyclization SiteCoupling Reagent/BaseEpimerization (%)Reference
Wollamide B Linear PrecursorL-Asn to L-ValHBTU / DIPEA24[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound B Linear Precursor

This protocol is based on the reported synthesis of this compound B.[1]

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) to the 2-CTC resin using N,N-diisopropylethylamine (DIPEA) in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with the additive 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. Alternatively, HBTU and DIPEA can be used.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage from Resin: Cleave the protected linear peptide from the resin using a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in DCM (1:4 v/v) to keep the side-chain protecting groups intact.[1]

Protocol 2: Solution-Phase Cyclization of this compound B

This protocol describes the head-to-tail cyclization of the linear precursor.

  • Peptide Dissolution: Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.5 mM) to minimize intermolecular reactions.

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., 1.2 equivalents of HBTU) and a base (e.g., 2-4 equivalents of DIPEA) to the peptide solution. To minimize epimerization, consider using a weaker base like NMM or collidine and cooling the reaction to 0-4 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or the reduced temperature) and monitor the progress by LC-MS until the linear peptide is consumed.

  • Work-up: Remove the solvent under reduced pressure.

  • Global Deprotection: Treat the crude cyclic peptide with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) to remove all side-chain protecting groups.

  • Purification: Purify the final this compound product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Epimerization_Mechanism cluster_activation Amino Acid Activation cluster_pathways Epimerization Pathways cluster_products Products Activated_AA Activated L-Amino Acid (e.g., with HBTU) Proton_Abstraction α-Proton Abstraction Activated_AA->Proton_Abstraction Base Base Base (e.g., DIPEA) Base->Proton_Abstraction Oxazolone Oxazolone Intermediate Protonation Reprotonation Oxazolone->Protonation Enolate Enolate Intermediate Enolate->Protonation Proton_Abstraction->Oxazolone via Oxazolone Formation Proton_Abstraction->Enolate via Direct Enolization L_Peptide Desired L-Peptide Protonation->L_Peptide D_Peptide Epimerized D-Peptide Protonation->D_Peptide

Caption: Mechanisms of epimerization during peptide synthesis.

Desotamide_Synthesis_Workflow Start Start: 2-CTC Resin Load_AA1 1. Load First Fmoc-AA Start->Load_AA1 SPPS_Cycle 2. Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Load_AA1->SPPS_Cycle Cleavage 3. Cleave Linear Peptide (Protected) SPPS_Cycle->Cleavage Cyclization 4. Solution-Phase Cyclization Cleavage->Cyclization Deprotection 5. Global Deprotection Cyclization->Deprotection Purification 6. RP-HPLC Purification Deprotection->Purification End Final Product: this compound Purification->End

Caption: General workflow for the synthesis of this compound.

References

Optimizing culture conditions for Streptomyces to increase Desotamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for Streptomyces to increase the production of the antibacterial compound, Desotamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My Streptomyces culture is growing well (high biomass), but this compound yield is low or absent. What are the likely causes and solutions?

A1: This is a common issue in secondary metabolite production. The optimal conditions for biomass growth are often different from those for secondary metabolite synthesis. Here are several factors to investigate:

  • Nutrient Limitation/Imbalance: Secondary metabolism in Streptomyces is often triggered by the depletion of a specific nutrient, such as phosphate (B84403) or a preferred carbon or nitrogen source.

    • Solution: Experiment with different carbon-to-nitrogen (C/N) ratios in your fermentation medium. For Streptomyces scopuliridis, a high C/N ratio (>4) has been shown to significantly increase the production of other secondary metabolites.[1] Consider a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation process.

  • Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, which are critical for this compound biosynthesis.

    • Solution: Monitor and control the pH of your culture throughout the fermentation. The optimal pH for secondary metabolite production in Streptomyces is typically in the neutral to slightly alkaline range (pH 7.0-8.5).[2][3] Implement a pH control strategy using appropriate buffers or automated addition of acid/base.

  • Inadequate Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and oxygen is crucial for both growth and the biosynthesis of many secondary metabolites.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. There is a positive correlation between the oxygen uptake rate (OUR) and secondary metabolite production in Streptomyces scopuliridis.[1] Monitor DO levels and adjust agitation and aeration rates accordingly.

  • Genetic Regulation: The this compound biosynthetic gene cluster (dsa) may not be sufficiently expressed.

    • Solution: Consider genetic engineering approaches. Overexpression of the positive regulatory genes dsaA or dsaN has been shown to increase this compound production. Inactivation of these genes completely abolishes production.

Q2: I am observing inconsistent this compound production between different fermentation batches. What could be causing this variability?

A2: Batch-to-batch inconsistency often stems from a lack of standardization in the initial stages of your culture.

  • Solution: Standardize your seed culture preparation. This includes using a consistent spore concentration, age of the culture, and growth medium for inoculum development. Ensure that the inoculum volume is consistent for each fermentation run.

Q3: My Streptomyces culture is experiencing slow or poor growth. How can I improve this?

A3: Suboptimal physical fermentation parameters are a common cause of poor growth.

  • Solution: Optimize the temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature range of 27-30°C is generally suitable for many Streptomyces species.[2][4][5] Agitation speed can affect hyphal morphology; for Streptomyces scopuliridis, an agitation speed of 500 rpm in a 5-L fermenter was found to be optimal for producing another secondary metabolite.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a culture medium to produce this compound?

A: While a specific medium for optimal this compound production is not widely published, a good starting point for Streptomyces fermentation is a medium rich in complex carbon and nitrogen sources. You can adapt standard Streptomyces media like GYM (Glucose-Yeast Extract-Malt Extract) or a minimal medium (MM) supplemented with specific precursors.[6][7] A common basal medium includes a carbon source like glucose and a nitrogen source like yeast extract.[3]

Q: What are the optimal pH and temperature for this compound production?

A: While specific data for this compound is limited, for general secondary metabolite production in Streptomyces, an initial pH of 7.0-8.5 and a temperature of 27-30°C are often optimal.[2][3][4][5][8] It is crucial to experimentally determine the optimal conditions for your specific strain and bioreactor setup.

Q: How does the carbon and nitrogen source affect this compound production?

A: The choice of carbon and nitrogen sources is critical. For Streptomyces scopuliridis, a high carbon-to-nitrogen ratio has been shown to favor secondary metabolite production.[1] Glucose is a commonly used carbon source, while yeast extract, peptone, and soybean meal are effective nitrogen sources.[3][9]

Q: At what growth phase is this compound typically produced?

A: this compound is a secondary metabolite, and its production is generally associated with the stationary phase of growth, which is often triggered by nutrient limitation.[10]

Q: How can I confirm that my culture is producing this compound?

A: You will need to use analytical techniques to identify and quantify this compound. High-Performance Liquid Chromatography (HPLC) is a common method for detection and quantification. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Data Presentation

Table 1: General Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces Species

ParameterOptimized Range/ValueStreptomyces SpeciesReference
pH 7.0 - 8.5General / KRA16-334[2][3]
Temperature 27 - 30 °CGeneral / KRA16-334[2][4][5]
Agitation 250 rpmKRA16-334[2]
Incubation Time 7 - 10 daysGeneral / RUPA-08PR[3][9]

Table 2: Recommended Media Components for Streptomyces Fermentation

ComponentRecommended SourceConcentrationReference
Carbon Source Glucose, Starch, Glycerol10-20 g/L[3][7][9]
Nitrogen Source Yeast Extract, Peptone, Soybean Meal4-10 g/L[3][6][9]
Phosphate Source K₂HPO₄0.5-1.0 g/L[7][11]
Trace Elements MgSO₄·7H₂O, FeSO₄·7H₂O0.2-0.7 g/L, 0.003-0.01 g/L[7][12]

Experimental Protocols

1. Seed Culture Preparation

  • Prepare a suitable agar (B569324) medium for Streptomyces sporulation (e.g., ISP2 or GYM agar).[6]

  • Inoculate the agar plate with a stock culture of the this compound-producing Streptomyces strain.

  • Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

  • Harvest the spores by adding sterile water or a suitable buffer to the plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate a liquid seed medium (e.g., Tryptic Soy Broth or a defined minimal medium) with a standardized spore concentration.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours, until a dense culture is obtained.

2. Fermentation for this compound Production

  • Prepare the production medium in a fermenter, ensuring all components are sterilized.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at the desired temperature (e.g., 27°C) and pH (e.g., 8.5).[2]

  • Control the dissolved oxygen level through appropriate aeration and agitation rates.

  • Take samples aseptically at regular intervals to monitor biomass, pH, nutrient consumption, and this compound production.

  • Continue the fermentation for the desired period (e.g., 7-10 days).

3. This compound Extraction and Quantification

  • Separate the biomass from the fermentation broth by centrifugation or filtration.

  • Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract using HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

  • Quantify the this compound peak by comparing its area to a standard curve of purified this compound.

Visualizations

Desotamide_Biosynthesis_Signaling_Pathway This compound Biosynthetic Signaling Pathway cluster_regulation Regulatory Genes cluster_biosynthesis Biosynthesis & Transport dsaA dsaA (Positive Regulator) dsa_cluster dsa Gene Cluster (Biosynthetic Genes) dsaA->dsa_cluster activates dsaN_dsaM dsaN / dsaM (Two-component system) (Positive Regulator) dsaN_dsaM->dsa_cluster activates This compound This compound dsa_cluster->this compound produces Transporters dsaK / dsaL (Transporters) This compound->Transporters exported by

A simplified diagram of the this compound biosynthetic signaling pathway.

Optimization_Workflow Workflow for Optimizing this compound Production A Strain Selection & Inoculum Development B Define Basal Fermentation Medium A->B C One-Factor-at-a-Time (OFAT) Optimization (pH, Temp, Aeration) B->C D Statistical Optimization (e.g., Response Surface Methodology) for Media Components C->D E Scale-up Fermentation D->E F Analysis of This compound Yield (HPLC) E->F F->C Iterative Refinement F->D Iterative Refinement

A general experimental workflow for optimizing this compound production.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of Desotamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Desotamide Analogues: Structure-Activity Relationship (SAR) and Antibacterial Performance

This compound A, a cyclohexapeptide of marine origin, has emerged as a promising scaffold for the development of new antibiotics, exhibiting notable activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Extensive structure-activity relationship (SAR) studies on this compound analogues have provided critical insights into the chemical features essential for their antibacterial potency. This guide offers a comparative analysis of key this compound analogues, supported by experimental data, to inform researchers and drug development professionals in the field of antimicrobial discovery.

Structure-Activity Relationship (SAR) Summary

The antibacterial activity of this compound analogues is predominantly influenced by the amino acid residues at positions II and VI of the cyclic peptide backbone.[1][2][3] A systematic series of modifications has revealed the following key SAR trends:

  • Crucial Role of Positions II and VI: The residues at positions II and VI have been identified as the primary determinants of the antibacterial efficacy of this compound analogues.[1][2][3]

  • Enhancement of Activity: A significant breakthrough was achieved with the synthesis of this compound A4 and A6. In these analogues, the L-allo-Ile at position II was substituted with L-Ile, and the Gly at position VI was replaced by D-Lys or D-Arg, respectively.[1][3] This dual modification resulted in a 2- to 4-fold increase in antibacterial activity against a range of Gram-positive pathogens, including MRSA, compared to the parent compound, this compound A.[1][3][4]

  • Detrimental Modifications: Conversely, the substitution of Gly at position VI with basic amino acids such as D-Arg, D-Lys, or D-His, while retaining L-allo-Ile at position II, led to a complete loss of antibacterial activity.[1] This underscores the critical interplay between the residues at these two positions.

  • Spectrum of Activity: The antibacterial activity of this compound analogues is largely confined to Gram-positive bacteria. The compounds, including the most potent analogues, have demonstrated weak to no activity against the tested Gram-negative pathogens.[1]

  • Low Cytotoxicity: Encouragingly, Desotamides and their analogues have shown to be non-cytotoxic to mammalian cell lines, with IC50 values greater than 30 μM, indicating a favorable selectivity for bacterial targets.[1][5][6][7]

  • Unknown Mechanism of Action: Despite the promising antibacterial profile, the specific molecular target and mechanism of action of Desotamides remain to be elucidated.[1][8][9]

Comparative Antibacterial Activity of this compound Analogues

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of this compound A and its key analogues against a panel of Gram-positive bacteria.

CompoundModification (Position II, Position VI)S. aureus ATCC29213B. subtilis BS01MRSA shhs-E1MRSA 16339MRSA 745524MRSA 16162
This compound A (1) L-allo-Ile, Gly321664646464
This compound A1 (10) L-allo-Ile, D-Arg>128>128>128>128>128>128
This compound A2 (11) L-allo-Ile, D-Lys>128>128>128>128>128>128
This compound A3 (12) L-allo-Ile, D-His>128>128>128>128>128>128
This compound A4 (13) L-Ile, D-Lys16832163232
This compound A6 (15) L-Ile, D-Arg16832163232

Data sourced from Li et al., 2021.[1]

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of this compound analogues is typically achieved through solid-phase peptide synthesis (SPPS).[1][6][10]

  • Resin Loading: The first amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.[2][10]

  • Peptide Chain Elongation: The linear peptide is assembled on the solid support using Fmoc (fluorenylmethyloxycarbonyl) chemistry.[2][10] Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) are used for peptide bond formation.[2] The Fmoc protecting group is removed with 20% piperidine (B6355638) in DMF.[2]

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution.[10]

  • Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution, typically using a coupling reagent like HBTU and a base such as DIEA at a pH of 8.0-9.0.[2][10]

  • Purification: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of Gram-positive bacteria, including reference strains (S. aureus ATCC29213, B. subtilis BS01) and clinical isolates of MRSA, are used.[1]

  • Culture Preparation: Bacteria are grown in Mueller-Hinton broth (MHB) to the logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB to obtain a range of concentrations.

  • Incubation: The microtiter plates containing the bacterial suspension and the serially diluted compounds are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Key Structure-Activity Relationships in this compound Analogues

SAR_Summary Structure-Activity Relationship of this compound Analogues cluster_core This compound Core Structure cluster_modifications Key Modification Sites cluster_outcomes Resulting Activity Core Cyclohexapeptide Backbone PosII Position II (L-allo-Ile) PosVI Position VI (Gly) Increased Increased Activity (2-4 fold) PosII->Increased L-Ile Inactive Inactive PosII->Inactive L-allo-Ile PosVI->Increased D-Lys or D-Arg PosVI->Inactive D-Arg, D-Lys, or D-His

Caption: Key amino acid substitutions at positions II and VI that dictate the antibacterial activity of this compound analogues.

Experimental Workflow for SAR Studies

Experimental_Workflow Workflow for this compound Analogue SAR Studies Start Design of Analogues SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization MIC_Assay Antibacterial Activity Testing (MIC Determination) Characterization->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis End Identification of Potent Analogues SAR_Analysis->End

Caption: A streamlined workflow for the synthesis, purification, and biological evaluation of this compound analogues.

References

Comparative Efficacy of Desotamide and Standard-of-Care Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred research into novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative analysis of the in vitro efficacy of Desotamide, a cyclic hexapeptide antibiotic, against MRSA, benchmarked against established antibiotics: vancomycin (B549263), linezolid (B1675486), and daptomycin (B549167). The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a future therapeutic agent.

Comparative In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its analogues, alongside the MIC90 (the concentration required to inhibit 90% of isolates) of vancomycin, linezolid, and daptomycin against MRSA. This data provides a quantitative comparison of their potencies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against MRSA

CompoundMIC Range (μg/mL)
This compound A and Analogues8 - 32[1][2]

Table 2: Minimum Inhibitory Concentration (MIC90) of Comparator Antibiotics against Clinical MRSA Isolates

AntibioticMIC90 (μg/mL)
Vancomycin1.5 - 2[3][4][5][6]
Linezolid1 - 4[5][7][8][9][10][11][12]
Daptomycin0.5 - 1[5][9][13][14][15][16]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a standard procedure for determining the MIC of antibacterial agents.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of an antimicrobial agent against Staphylococcus aureus.

1. Preparation of Materials and Reagents:

  • Bacterial Isolate: A pure, overnight culture of the MRSA strain to be tested, grown on a suitable non-selective agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound, vancomycin, linezolid, daptomycin) of a known concentration, prepared according to the manufacturer's instructions.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, spectrophotometer or McFarland densitometer.

2. Inoculum Preparation:

  • Aseptically select 3-5 well-isolated colonies of the MRSA strain from the agar plate.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in the 96-well microtiter plate.

  • Typically, a range of concentrations is prepared to encompass the expected MIC of the organism. For example, for an agent with an expected MIC of 16 μg/mL, dilutions might range from 64 μg/mL down to 0.125 μg/mL.

  • Include a growth control well containing only the bacterial inoculum in CAMHB (no antimicrobial agent) and a sterility control well containing only CAMHB.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 μL).

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the known mechanisms of action for the comparator antibiotics and a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. As the specific mechanism of action for this compound is currently unknown, a workflow diagram for a key experimental procedure is provided instead.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Culture (MRSA) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum mcfarland->inoculum inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation antimicrobial_prep Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate antimicrobial_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Vancomycin Mechanism of Action.

Linezolid_MoA Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. cluster_ribosome Bacterial Ribosome cluster_inhibition ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex ribosome_30S 30S Subunit protein Protein Synthesis initiation_complex->protein Translation linezolid Linezolid linezolid->ribosome_50S Binds to 23S rRNA of the 50S subunit linezolid->initiation_complex Prevents Formation mrna mRNA

Linezolid Mechanism of Action.

Daptomycin_MoA Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage, depolarization, and cell death. cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer ion_channel Ion Channel Formation membrane->ion_channel Oligomerization k_efflux K+ Efflux ion_channel->k_efflux depolarization Membrane Depolarization cell_death Bacterial Cell Death depolarization->cell_death Leads to k_efflux->depolarization daptomycin Daptomycin daptomycin->membrane Inserts into membrane in a Ca2+-dependent manner calcium Ca2+ calcium->daptomycin

Daptomycin Mechanism of Action.

References

Limited Cytotoxicity of Desotamide Derivatives in Mammalian Cell Lines: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of desotamide and its derivatives on mammalian cell lines. The available experimental data indicates that desotamides generally exhibit low cytotoxicity, positioning them as promising candidates for antibacterial drug development with a favorable safety profile.

This compound and its related cyclic hexapeptides, such as wollamides, have been primarily investigated for their potent antibacterial properties.[1][2][3] A recurring theme in the existing literature is the notable lack of significant cytotoxic effects against various mammalian cell lines. This selectivity for bacterial over mammalian cells is a key characteristic that enhances their therapeutic potential as antibiotics.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related compounds in different mammalian cell lines. The high IC50 values are indicative of low cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Desotamides & WollamidesMammalian cell lines> 30[1][2]
Synthesized CyclopeptidesMCF-7 (Human breast adenocarcinoma)> 100[4]
Synthesized CyclopeptidesHepG-2 (Human liver cancer)> 100[4]
Wollamide BHepG-2 (Human liver cancer)79.2[4]

Experimental Protocols

While specific detailed protocols for the cytotoxicity assays of this compound derivatives were not fully available in the reviewed literature, a standard methodology for assessing cytotoxicity is the MTT assay.

General MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare logarithmic concentrations of the test compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Add the different concentrations of the compounds to the wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

There is currently a lack of information regarding the specific signaling pathways that might be modulated by this compound derivatives in mammalian cells, largely due to their low cytotoxic activity. However, cytotoxic compounds often induce cell death through apoptosis. Below is a generalized diagram of apoptotic signaling pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Generalized Apoptotic Signaling Pathways.

The workflow for a typical cytotoxicity assay is depicted below.

Cytotoxicity_Assay_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis Data Analysis Viability Assay (e.g., MTT)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Experimental workflow for cytotoxicity assessment.

References

Validation of Desotamide's Antibacterial Efficacy Against Gram-Positive Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria necessitates the discovery and development of novel antibiotics. Desotamide, a cyclic hexapeptide, and its synthetic analogues have demonstrated promising antibacterial activity against a range of clinically relevant Gram-positive pathogens. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its potential as a new antibacterial agent.

Comparative Antibacterial Activity

Recent studies have focused on enhancing the antibacterial potency of the natural product this compound A through synthetic modifications. Analogues, particularly this compound A4 and A6, have shown a significant increase in activity. These compounds exhibit a 2- to 4-fold increase in potency against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the parent compound.[1][2][3][4]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound A and its optimized analogues against a panel of Gram-positive pathogens. For context, typical MIC ranges for standard-of-care antibiotics—Vancomycin, Daptomycin, and Linezolid—are also provided.

PathogenThis compound A (μg/mL)This compound A4 (μg/mL)This compound A6 (μg/mL)Vancomycin (μg/mL)Daptomycin (μg/mL)Linezolid (μg/mL)
Staphylococcus aureus ATCC 2921332880.5 - 20.25 - 11 - 4
Bacillus subtilis BS0116440.5 - 20.5 - 21 - 4
Micrococcus luteus ML01822≤0.06 - 0.5≤0.06 - 0.50.5 - 2
Enterococcus faecalis ATCC 29212>12864641 - 41 - 41 - 4
MRSA shhs-E16416161 - 40.5 - 21 - 4
MRSA 163396416161 - 40.5 - 21 - 4
MRSA 74552412832321 - 40.5 - 21 - 4
MRSA 161626416161 - 40.5 - 21 - 4

Note: MIC values for Vancomycin, Daptomycin, and Linezolid are typical ranges and can vary.

Structure-Activity Relationship of this compound

The enhanced activity of this compound analogues is attributed to specific amino acid substitutions at positions II and VI of the cyclic peptide structure.[1][2][3][4] The following diagram illustrates this key structure-activity relationship.

cluster_0 This compound A Scaffold cluster_1 Modifications for Enhanced Activity cluster_2 Resulting Analogue P1 Position I (Asn) P2 Position II (l-allo-Ile) P3 Position III (d-Leu) Mod_P2 Position II Substitution: l-allo-Ile → l-Ile P2->Mod_P2 Improves Potency P4 Position IV (l-Leu) P5 Position V (l-Trp) P6 Position VI (Gly) Mod_P6 Position VI Substitution: Gly → d-Lys or d-Arg P6->Mod_P6 Improves Potency Result This compound A4/A6 (2-4x Increased Activity) Mod_P2->Result Mod_P6->Result

Structure-activity relationship of this compound analogues.

Mechanism of Action

The precise mechanism of action for the this compound family of antibiotics is not yet fully elucidated and remains a key area for future research.[5][6] However, studies on other cationic antimicrobial peptides suggest that their mode of action is not limited to membrane permeabilization and may involve interactions with intracellular targets.[7] Some evidence from related antibacterial discovery workflows suggests that membrane damage could be a potential mechanism for similar compounds against MRSA.[8][9]

Experimental Protocols

The antibacterial activity of this compound and its analogues was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Protocol for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 colonies of the test Gram-positive bacterium from a fresh agar (B569324) plate and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[10]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in a solution of 0.01% acetic acid with 0.2% bovine serum albumin in polypropylene (B1209903) tubes to prevent adsorption.[10]

  • Assay Procedure:

    • In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism.[10] Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow

The validation of a novel antibacterial compound like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

A Compound Discovery (e.g., from Streptomyces sp.) B Synthesis of Analogues (Structure-Activity Relationship Studies) A->B C Primary Screening (Activity against panel of Gram-positive bacteria) B->C D MIC Determination (Broth Microdilution Assay) C->D E Activity against Resistant Strains (e.g., MRSA, VRE) D->E F Mechanism of Action Studies (Currently Unknown for this compound) E->F G In vivo Efficacy & Toxicology (Preclinical Evaluation) F->G

Workflow for antibacterial compound validation.

Conclusion

This compound and its analogues, particularly this compound A4 and A6, represent a promising new class of antibacterial agents with potent activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA. While their MIC values are higher than some established antibiotics, their novel structure provides a new scaffold for further optimization. The key findings from structure-activity relationship studies have paved the way for the rational design of more potent derivatives. Further research is warranted to elucidate the mechanism of action and to evaluate the in vivo efficacy and safety of these compounds, which will be critical for their potential translation into clinical candidates.

References

Desotamide vs. Vancomycin: A Comparative Efficacy Guide Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of desotamide and vancomycin (B549263) against Staphylococcus aureus (S. aureus), a significant pathogen in both community- and hospital-acquired infections. While vancomycin has long been a cornerstone for treating serious S. aureus infections, particularly methicillin-resistant S. aureus (MRSA), the emergence of strains with reduced susceptibility necessitates the exploration of novel antimicrobial agents like this compound.

Executive Summary

This comparison reveals that while vancomycin has a well-documented and potent efficacy against susceptible S. aureus strains, its effectiveness can be diminished against strains with elevated minimum inhibitory concentrations (MICs). This compound, a newer cyclic peptide antibiotic, has demonstrated in vitro activity against S. aureus, including some MRSA strains. However, comprehensive data on its in vivo efficacy, time-kill kinetics, and mechanism of action are currently lacking in publicly available literature, making a direct and thorough comparison with the extensively studied vancomycin challenging.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of this compound and vancomycin against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against S. aureus

CompoundS. aureus StrainMIC (µg/mL)
This compound AATCC 2921316-32[1][2]
This compound A4MRSA shhs-E18[1][2]
MRSA 1633916[1][2]
MRSA 74552416[1][2]
MRSA 1616232[1][2]
This compound A6MRSA shhs-E18[1][2]
MRSA 1633916[1][2]
MRSA 74552416[1][2]
MRSA 1616232[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against S. aureus

S. aureus Strain TypeMIC Range (µg/mL)Interpretation (CLSI Guidelines)
Vancomycin-Susceptible S. aureus (VSSA)≤2Susceptible
Vancomycin-Intermediate S. aureus (VISA)4-8Intermediate
Vancomycin-Resistant S. aureus (VRSA)≥16Resistant
Methicillin-Resistant S. aureus (MRSA)Typically 0.5-2Susceptible (but higher MICs associated with poorer outcomes)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Vancomycin Efficacy Evaluation

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI Guidelines)

  • Inoculum Preparation: A direct colony suspension is prepared from a 24-hour culture of S. aureus on a non-selective agar (B569324) plate to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Setup: Serial two-fold dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.

2. Time-Kill Assay

  • Preparation: S. aureus is grown to the logarithmic phase in CAMHB.

  • Exposure: The bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB containing vancomycin at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Enumeration: After incubation, the colonies are counted to determine the number of viable bacteria at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

3. Murine Sepsis Model

  • Animal Model: Typically, female BALB/c mice or another appropriate strain are used.

  • Infection: Mice are infected via intravenous or intraperitoneal injection with a predetermined lethal or sublethal dose of S. aureus.

  • Treatment: Vancomycin is administered at various doses and schedules (e.g., subcutaneously or intraperitoneally) starting at a specific time post-infection.

  • Outcome Measurement: Efficacy is assessed by monitoring survival rates over a period (e.g., 7-14 days) and/or by determining the bacterial load in target organs (e.g., kidneys, spleen, blood) at specific time points.

This compound Efficacy Evaluation

1. Minimum Inhibitory Concentration (MIC) Determination

The available literature on this compound indicates that MIC values were determined using a broth microdilution method, likely following protocols similar to those established by the Clinical and Laboratory Standards Institute (CLSI). The general steps would be comparable to those described for vancomycin.

Mechanism of Action

Vancomycin:

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

This compound:

The mechanism of action for this compound has not yet been elucidated and remains a key area for future research.[3][4]

Visualizations

Experimental Workflow for Vancomycin Time-Kill Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 S. aureus Culture prep2 Logarithmic Growth Phase prep1->prep2 exp1 Dilution to ~5x10^5 CFU/mL prep2->exp1 exp2 Addition of Vancomycin (Different Concentrations) exp1->exp2 exp3 Incubation at 37°C exp2->exp3 ana1 Sampling at Time Points exp3->ana1 ana2 Serial Dilution ana1->ana2 ana3 Plating on Agar ana2->ana3 ana4 Colony Counting ana3->ana4 ana5 Plot Time-Kill Curve ana4->ana5

Caption: Workflow of a typical time-kill assay for evaluating vancomycin efficacy.

Vancomycin Mechanism of Action

G vancomycin Vancomycin binding Binding vancomycin->binding lipid_ii Lipid II Precursor (with D-Ala-D-Ala) lipid_ii->binding inhibition1 Inhibition binding->inhibition1 inhibition2 Inhibition binding->inhibition2 transglycosylation Transglycosylation (Peptidoglycan Chain Elongation) cell_wall Stable Cell Wall transpeptidation Transpeptidation (Cross-linking) lysis Cell Lysis inhibition1->transglycosylation inhibition1->lysis inhibition2->transpeptidation inhibition2->lysis

Caption: Vancomycin inhibits bacterial cell wall synthesis.

Conclusion

Vancomycin remains a critical antibiotic for the treatment of severe S. aureus infections, with a well-understood mechanism of action and extensive clinical data supporting its use. Its efficacy, however, is being challenged by the rise of strains with reduced susceptibility.

This compound and its analogues represent a potential new class of antibacterial agents with demonstrated in vitro activity against S. aureus, including MRSA. The available data suggests that chemical modifications to the this compound scaffold can enhance its antibacterial potency. However, the current understanding of this compound is limited. Further research is imperative to elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and conduct direct comparative studies against established antibiotics like vancomycin. Such studies will be crucial to determine the potential clinical utility of desotamides in an era of increasing antimicrobial resistance.

References

Comparative study of Desotamide and other cyclic peptide antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Desotamide and Other Cyclic Peptide Antibiotics for Researchers

In the ongoing battle against antimicrobial resistance, cyclic peptides have emerged as a robust class of antibiotics, valued for their structural stability and potent activity against multi-drug resistant pathogens.[1][2] This guide provides a comparative analysis of this compound, a promising cyclic hexapeptide, alongside other notable cyclic peptide antibiotics. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Overview of this compound

This compound is a family of cyclic hexapeptides originally isolated from the deep-sea-derived bacterium Streptomyces scopuliridis.[3][4] Desotamides A and B, in particular, have demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically relevant strains like Streptococcus pnuemoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][5] A key advantage of the this compound family is its selectivity for bacteria, showing low cytotoxicity against mammalian cell lines.[3][6] While their precise antimicrobial target remains unknown, their efficacy and safety profile make them an exciting subject for antibiotic research.[3][7]

Comparative Analysis with Other Cyclic Peptides

This compound belongs to the broader class of non-ribosomal peptides (NRPs).[7][8] Its performance and characteristics are best understood in comparison to other well-established cyclic peptide antibiotics.

FeatureThis compoundDaptomycinVancomycinPolymyxin B
Source Streptomyces scopuliridis[3]Streptomyces roseosporus[1][9]Amycolatopsis orientalis[10]Bacillus polymyxa
Structure Class Cyclic Hexapeptide[3]Cyclic Lipopeptide[1]Glycopeptide[2]Cyclic Lipopeptide
Mechanism of Action Unknown[7]Disrupts cell membrane function in a calcium-dependent manner[1][9]Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors[2]Binds to LPS in the outer membrane of Gram-negative bacteria, increasing permeability
Spectrum of Activity Gram-positive bacteria[3]Broad-spectrum against Gram-positive bacteria[9]Primarily Gram-positive bacteria, including MRSA[10]Primarily Gram-negative bacteria
Cytotoxicity Low cytotoxicity to mammalian cells (IC50 > 30 μM)[3][6]Can cause muscle toxicity at high dosesPotential for nephrotoxicity and ototoxicityHigh potential for nephrotoxicity and neurotoxicity

Quantitative Performance Data

The antibacterial efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The tables below summarize MIC data for natural this compound A and its more potent synthetic analogues against various pathogens.

Table 1: MIC Values (μg/mL) of this compound A and Synthetic Analogues [3][4][11]

OrganismThis compound AThis compound A4This compound A6Vancomycin
Staphylococcus aureus (ATCC 29213)6432161
Staphylococcus aureus (MRSA USA300)641681
Staphylococcus epidermidis (MRSE ATCC 35984)321682
Bacillus subtilis (ATCC 6633)16840.5
Streptococcus pnuemoniae (ATCC 49619)3216160.25

Note: Data is compiled from structure-activity relationship studies where L-allo-Ile at position II and Gly at position VI were substituted to create analogues A4 (with D-Lys at VI) and A6 (with D-Arg at VI), resulting in a 2- to 4-fold increase in activity.[4][11]

Key Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Below are the detailed methodologies for two key processes: antimicrobial susceptibility testing and peptide synthesis.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A culture of the test bacterium is grown overnight at 37°C. The suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[12]

  • Serial Dilution: The cyclic peptide antibiotic is serially diluted (2-fold) in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate.[13]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

This method allows for the efficient synthesis and modification of peptides like this compound.[5][14]

  • Resin Loading: The first C-terminal amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.

  • Deprotection: The N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a 20% piperidine (B6355638) solution in DMF (dimethylformamide).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU) and added to the resin to form a peptide bond.

  • Iteration: Steps 2 and 3 are repeated to assemble the linear peptide chain.

  • Cleavage: The completed linear peptide is cleaved from the resin under mild acidic conditions.

  • Cyclization: The linear peptide is cyclized head-to-tail in solution, typically using a coupling agent like HBTU at a slightly basic pH (8.0-9.0).[5]

  • Purification: The final cyclic peptide is purified using high-performance liquid chromatography (HPLC).

Visualizations

To better illustrate the complex processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

NRPS_Workflow General Biosynthesis of Desotamides via NRPS cluster_NRPS_Module NRPS Module (Repeats for each Amino Acid) A_domain A Adenylation (Selects & Activates AA) PCP_domain PCP Peptidyl Carrier Protein (Tethers growing chain) A_domain->PCP_domain Loads AA C_domain C Condensation (Forms Peptide Bond) PCP_domain->C_domain Presents AA elongation Growing Peptide Chain Tethered to PCP Domains C_domain->elongation Elongation start Amino Acid Precursors start->A_domain cyclase Standalone Cyclase (e.g., SurE) elongation->cyclase Chain Release product Cyclic this compound Product cyclase->product Cyclization

Caption: General workflow for Non-Ribosomal Peptide Synthetase (NRPS).

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep cluster_exp cluster_analysis p1 1. Prepare bacterial suspension to ~5x10^5 CFU/mL e1 3. Inoculate each well with bacterial suspension p1->e1 p2 2. Prepare 2-fold serial dilutions of antibiotic in a 96-well plate p2->e1 e2 4. Incubate plate at 37°C for 18-24h e1->e2 a1 5. Visually inspect wells for turbidity (growth) e2->a1 a2 6. Identify lowest concentration with no visible growth a1->a2 SAR_Logic Structure-Activity Relationship (SAR) Logic for this compound A start This compound A (Parent Compound) MIC: 32-64 μg/mL mod_pos2 Modification at Pos. II: L-allo-Ile → L-Ile start->mod_pos2 mod_pos6 Modification at Pos. VI: Gly → D-Lys or D-Arg start->mod_pos6 result This compound A4 / A6 (Improved Analogue) MIC: 8-32 μg/mL mod_pos2->result mod_pos6->result

References

In Vivo Efficacy of Novel Desotamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desotamides are a family of cyclic hexapeptides of microbial origin that have garnered interest for their antibacterial properties, particularly against Gram-positive pathogens.[1][2] Recent research has focused on the synthesis of novel analogues to improve their potency and spectrum of activity. This guide provides a comparative analysis of the most promising novel Desotamide A analogues, this compound A4 and this compound A6, against the parent compound, this compound A.

Key Findings:

  • Improved In Vitro Potency: this compound A4 and this compound A6 demonstrate a 2- to 4-fold increase in antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to this compound A.[2]

  • Structure-Activity Relationship: The enhanced activity of these analogues is attributed to the substitution of L-allo-isoleucine at position II with L-isoleucine and the replacement of glycine (B1666218) at position VI with D-lysine (in this compound A4) or D-arginine (in this compound A6).[2]

  • Lack of In Vivo Data: To date, there are no publicly available in vivo efficacy studies for any this compound analogues in animal models of infection. The current body of research is focused on in vitro antibacterial activity, structure-activity relationship (SAR) studies, and biosynthesis.[1][3]

  • Unknown Mechanism of Action: The precise molecular target and mechanism of action of the this compound family of antibiotics remain unknown.[3]

This guide summarizes the available preclinical data to aid researchers and drug development professionals in evaluating the potential of these novel compounds for further investigation.

Comparative In Vitro Efficacy of this compound A Analogues

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound A and its most potent analogues against a panel of Gram-positive bacterial strains. Lower MIC values indicate greater potency.

CompoundS. pneumoniae ATCC 49619S. aureus ATCC 29213MRSA ATCC 43300S. epidermidis ATCC 12228E. faecalis ATCC 29212
This compound A 32 µg/mL32 µg/mL64 µg/mL16 µg/mL64 µg/mL
This compound A4 16 µg/mL8 µg/mL16 µg/mL8 µg/mL32 µg/mL
This compound A6 16 µg/mL8 µg/mL16 µg/mL8 µg/mL32 µg/mL

Data sourced from "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity".[2]

Structure-Activity Relationship (SAR) of this compound A Analogues

The improved antibacterial activity of this compound A4 and A6 is linked to specific amino acid substitutions at positions II and VI of the cyclic peptide backbone. The diagram below illustrates the core structure of this compound A and the key modifications in the more potent analogues.

SAR_this compound Structure-Activity Relationship of this compound A Analogues cluster_DesotamideA This compound A Core Structure cluster_Analogues Potent Analogues Desotamide_A Asn L-allo-Ile (II) D-Leu Leu Trp Gly (VI) Desotamide_A4 Asn L-Ile (II) D-Leu Leu Trp D-Lys (VI) Desotamide_A:f1->Desotamide_A4:f1 Substitution Desotamide_A:f5->Desotamide_A4:f5 Substitution Desotamide_A6 Asn L-Ile (II) D-Leu Leu Trp D-Arg (VI) Desotamide_A:f1->Desotamide_A6:f1 Substitution Desotamide_A:f5->Desotamide_A6:f5 Substitution label_A4 This compound A4 label_A6 This compound A6 SPPS_Workflow Solid-Phase Peptide Synthesis Workflow Resin 2-Chlorotrityl chloride resin Fmoc_AA1 Fmoc-amino acid attachment Resin->Fmoc_AA1 Deprotection1 Fmoc deprotection (Piperidine) Fmoc_AA1->Deprotection1 Coupling Iterative amino acid coupling (HBTU/DIEA) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each amino acid Cleavage Cleavage from resin (TFA) Coupling->Cleavage Cyclization Head-to-tail cyclization in solution Cleavage->Cyclization Purification RP-HPLC purification Cyclization->Purification

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Desotamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Desotamide based on general principles for potent pharmaceutical compounds. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound with comprehensive handling and toxicity data is not publicly available. Therefore, a conservative approach, treating this compound as a potentially potent compound, is recommended. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment conducted by qualified safety professionals within your organization.

Immediate Safety and Operational Plan

This compound is a cyclic hexapeptide antibiotic with potential biological activity.[1] In the absence of specific toxicity data, it is prudent to handle it as a potent compound to minimize occupational exposure. The primary risks are associated with inhalation of airborne powder and skin contact.

Engineering Controls are the primary means of protection. All handling of solid this compound should be performed within a contained environment such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure. For larger scale operations, more advanced containment solutions like barrier isolators may be necessary.[2][3] The handling area should have negative air pressure relative to adjacent areas to prevent the escape of airborne particles.[3]

Personal Protective Equipment (PPE) serves as a secondary level of protection. The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Operation Occupational Exposure Band (Assumed) Recommended Personal Protective Equipment (PPE)
Weighing and preparing solutions of this compound powder 3 - 4Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with appropriate cartridges, or a properly fitted N95 respirator as a minimum.[2][3][4] Hand Protection: Double-gloving with nitrile gloves is recommended.[3] Body Protection: Disposable coverall or lab coat with long sleeves and elastic cuffs.[5] Eye Protection: Chemical splash goggles or a face shield.[2]
Handling solutions of this compound 2 - 3Respiratory Protection: Not generally required if handled in a certified chemical fume hood. Hand Protection: Single pair of nitrile gloves. Body Protection: Lab coat. Eye Protection: Safety glasses with side shields.
Cleaning and decontamination 3 - 4Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or N95 respirator. Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Body Protection: Disposable coverall. Eye Protection: Chemical splash goggles or a face shield.
Waste disposal 3 - 4Respiratory Protection: N95 respirator. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Lab coat. Eye Protection: Safety glasses with side shields.

Occupational Exposure Banding (OEB): OEB is a system to categorize chemicals based on their potential health hazards and potency.[6][7] In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative OEB of 3 or 4 should be assumed for powdered forms.

Occupational Exposure Band (OEB) **Occupational Exposure Limit (OEL) Range (µg/m³) **General Description
1>1000Low hazard
2100 - 1000Moderately hazardous
310 - 100Potentially potent
41 - 10Potent
5<1Highly potent
Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, coveralls, etc.), weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a sealed and labeled hazardous waste container.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[4] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Detailed Methodology: Donning and Doffing of PPE for Handling this compound Powder

This protocol outlines the steps for safely putting on (donning) and taking off (doffing) PPE to minimize the risk of exposure to this compound powder.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Coverall: Step into the disposable coverall and fasten it completely.

  • Respiratory Protection: If using a PAPR, ensure the battery is charged and the filter is correctly installed. Don the hood and start the airflow. If using an N95 respirator, perform a seal check.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

  • Eye Protection: Don chemical splash goggles or a face shield.

Doffing Procedure:

The doffing procedure should be performed in a designated area away from the main laboratory to prevent the spread of contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.

  • Coverall and Inner Gloves: Unzip the coverall. Roll it down from the shoulders, turning it inside out. As you remove your arms, the inner gloves should be peeled off with the sleeves. Dispose of the coverall and inner gloves in the hazardous waste container.

  • Eye Protection: Remove goggles or face shield.

  • Respiratory Protection: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualization

Desotamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Containment Prepare Containment (e.g., Fume Hood, Glove Box) Select_PPE->Prepare_Containment Don_PPE Don PPE Prepare_Containment->Don_PPE Weigh_this compound Weigh this compound Powder in Containment Don_PPE->Weigh_this compound Prepare_Solution Prepare Solution Weigh_this compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desotamide
Reactant of Route 2
Desotamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.